Hept-5-yn-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hept-5-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h4-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXFGGSGWNIWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hept-5-yn-1-amine: A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific chemical properties of Hept-5-yn-1-amine (CAS Number: 255381-72-7) is limited.[1][2] This guide provides a comprehensive overview based on the known properties of structurally similar compounds, established principles of organic chemistry, and available supplier information. All quantitative data for this compound should be considered predictive.
Core Chemical Properties
This compound is an organic molecule containing both a primary amine and a terminal alkyne functional group. These functionalities impart a unique combination of basicity, nucleophilicity, and reactivity, making it a potentially valuable building block in medicinal chemistry and material science.
Predicted Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of this compound and its close structural analogs, Hex-5-yn-1-amine and Hept-5-yn-1-ol. These values provide a reasonable estimation of the expected properties for this compound.
| Property | This compound (Predicted/Supplier Data) | Hex-5-yn-1-amine (CAS: 15252-45-6) | Hept-5-yn-1-ol (CAS: 58944-42-6) |
| Molecular Formula | C7H13N | C6H11N[3][4][5] | C7H12O |
| Molecular Weight | 111.19 g/mol | 97.16 g/mol [4][5] | 112.17 g/mol |
| Boiling Point | Not available | Not available | 87.5-88.5 °C @ 10 Torr |
| Density | Not available | Not available | 0.898 ± 0.06 g/cm³ (Predicted) |
| Flash Point | Not available | 144 °F / 62 °C[3] | Not available |
| Storage Temperature | Not available | 2-8 °C[3] | Not available |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of primary amines can be achieved through various established methods. For this compound, a plausible synthetic route would involve the alkylation of a nitrogen-containing nucleophile with a suitable heptynyl halide. Two common methods are the Gabriel synthesis and the direct alkylation of ammonia.
Experimental Protocol: Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a robust method for the preparation of primary amines, avoiding the overalkylation often seen with direct ammonia alkylation.[6][7][8][9][10]
-
Phthalimide Deprotonation: Potassium phthalimide is treated with a base, such as potassium hydroxide, to form the potassium salt, a potent nucleophile.[9]
-
N-Alkylation: The phthalimide anion is then reacted with a primary alkyl halide (e.g., 1-bromohept-5-yne) in an SN2 reaction to form the N-alkylated phthalimide.[8]
-
Hydrolysis: The N-alkylphthalimide is subsequently cleaved to release the primary amine. This can be achieved through acidic or basic hydrolysis, or more commonly, by reaction with hydrazine (Ing-Manske procedure).[6]
Caption: Gabriel synthesis of this compound.
Key Reactivity
The chemical reactivity of this compound is dictated by its two primary functional groups: the terminal alkyne and the primary amine.
-
Amine Group Reactivity: The primary amine is basic and nucleophilic. It can undergo reactions typical of primary amines, such as acylation, alkylation, and formation of imines.
-
Terminal Alkyne Reactivity: The terminal alkyne possesses an acidic proton that can be deprotonated by a strong base to form a powerful carbon nucleophile (an acetylide).[11][12] This acetylide can then participate in various carbon-carbon bond-forming reactions. Key reactions of terminal alkynes include:
Caption: Reactivity map of this compound.
Applications in Drug Development
The bifunctional nature of this compound makes it a versatile scaffold for the synthesis of novel bioactive molecules.
-
Alkynyl Amine Scaffolds: Aryl alkynyl amides, which can be synthesized from this compound, are known to possess significant biological activities.[23]
-
Antimicrobial Potential: Alkyl amines have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria, with activity being dependent on the alkyl chain length.[24] The seven-carbon chain of this compound falls within a range that could exhibit interesting antimicrobial properties.
-
Click Chemistry in Bioconjugation: The terminal alkyne group allows for its use in "click" chemistry.[18][19][20][21][22] This highly efficient and specific reaction is widely used in drug discovery for bioconjugation, linking molecules to biomolecules such as proteins or nucleic acids, and for the synthesis of complex molecular architectures.
Caption: Potential applications of this compound.
Safety and Handling
References
- 1. 255381-72-7(this compound) | Kuujia.com [it.kuujia.com]
- 2. chemat.com.pl [chemat.com.pl]
- 3. Hex-5-yn-1-amine | 15252-45-6 [sigmaaldrich.com]
- 4. hex-5-yn-1-amine | 15252-45-6 | Buy Now [molport.com]
- 5. Hex-5-yn-1-amine | C6H11N | CID 10855384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Alkyne Reactivity [www2.chemistry.msu.edu]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira Coupling | OpenOChem Learn [learn.openochem.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lumiprobe.com [lumiprobe.com]
- 19. interchim.fr [interchim.fr]
- 20. Click Chemistry [organic-chemistry.org]
- 21. broadpharm.com [broadpharm.com]
- 22. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Hept-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of viable synthetic routes for Hept-5-yn-1-amine, a valuable building block in medicinal chemistry and materials science. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate its practical application in a research and development setting.
Introduction
This compound is a bifunctional molecule featuring a terminal primary amine and an internal alkyne. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including nitrogen-containing heterocycles, peptidomimetics, and functionalized polymers. This document outlines a reliable multi-step synthesis of this compound, commencing from commercially available starting materials.
Overall Synthetic Strategy
The most direct and controllable approach to this compound involves a four-step sequence starting from the formation of a C-C bond to construct the seven-carbon backbone, followed by functional group interconversion to introduce the amine.
An In-depth Technical Guide to Hept-5-yn-1-amine
Disclaimer: The chemical name "Hept-5-yn-1-amine" is ambiguous and does not correspond to a readily available chemical entity with a registered CAS number in major chemical databases. Based on IUPAC nomenclature, this name implies a seven-carbon chain with an amine group at position 1 and a triple bond between carbons 5 and 6. This guide has been developed based on this assumed structure. For comparative purposes, data for the structurally similar and commercially available compound, Hept-6-yn-1-amine , is also provided.
Chemical Structure and Identifiers
The assumed chemical structure for this compound is presented below, alongside the structure of Hept-6-yn-1-amine.
Assumed Structure of this compound:
Structure of Hept-6-yn-1-amine:
A comprehensive list of identifiers for the assumed this compound and the known Hept-6-yn-1-amine are detailed in the tables below.
Table 1: Identifiers for Assumed this compound
| Identifier Type | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.18 g/mol |
| Canonical SMILES | CCC#CCCCN |
| InChI | InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h4H,6-8H2,1-2,5H3 |
| InChIKey | Predicted: Not available |
| CAS Number | Not assigned |
Table 2: Identifiers for Hept-6-yn-1-amine
| Identifier Type | Value | Citation |
| IUPAC Name | Hept-6-yn-1-amine | [1] |
| Molecular Formula | C₇H₁₃N | [1] |
| Molecular Weight | 111.18 g/mol | [1] |
| Canonical SMILES | C#CCCCCCN | [1] |
| InChI | InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h1H,3-8H2 | [1] |
| InChIKey | CTJWRSXGDBETPH-UHFFFAOYSA-N | [1] |
| CAS Number | 14502-42-2 | [1] |
Physicochemical Properties
The predicted physicochemical properties for the assumed this compound and the known properties for Hept-6-yn-1-amine are summarized below.
Table 3: Predicted Physicochemical Properties of this compound
| Property | Value |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
| Exact Mass | 111.1048 g/mol |
| Topological Polar Surface Area | 26.0 Ų |
| Heavy Atom Count | 8 |
Table 4: Physicochemical Properties of Hept-6-yn-1-amine
| Property | Value | Citation |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 111.104799419 g/mol | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
| Heavy Atom Count | 8 | [1] |
Hypothetical Experimental Protocol: Synthesis of this compound
As no specific literature is available for the synthesis of this compound, a plausible multi-step synthetic route is proposed below. This protocol is based on well-established organic chemistry transformations.
Overall Reaction Scheme:
-
Alkylation of Propyne: Propyne is deprotonated with a strong base like sodium amide (NaNH₂) to form a propynyl anion. This is followed by alkylation with 1,4-dibromobutane to introduce the butyl bromide chain.
-
Gabriel Synthesis: The resulting 1-bromohept-2-yne is then reacted with potassium phthalimide.
-
Hydrazinolysis: The phthalimide protecting group is removed by treatment with hydrazine (N₂H₄) to yield the final product, this compound.
Step-by-Step Procedure:
Step 1: Synthesis of 1-bromohept-2-yne
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place sodium amide (1.1 eq.) in anhydrous liquid ammonia at -78 °C.
-
Bubble propyne gas (1.0 eq.) through the solution until the blue color disappears.
-
Add 1,4-dibromobutane (1.2 eq.) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to stir at -78 °C for 2 hours and then slowly warm to room temperature overnight to allow the ammonia to evaporate.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-bromohept-2-yne.
Step 2: Synthesis of N-(Hept-5-yn-1-yl)phthalimide
-
In a round-bottom flask, dissolve 1-bromohept-2-yne (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Add potassium phthalimide (1.1 eq.) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(Hept-5-yn-1-yl)phthalimide.
Step 3: Synthesis of this compound
-
Suspend N-(Hept-5-yn-1-yl)phthalimide (1.0 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0 eq.) to the suspension.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Basify the filtrate with a concentrated sodium hydroxide solution until a pH of >12 is reached.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Diagrams
Synthetic Workflow for this compound
Caption: Proposed synthetic pathway for this compound.
Role as a Linker in Drug Discovery
Caption: Potential application of this compound in drug development.
References
Hept-5-yn-1-amine molecular weight and formula
Physicochemical Properties
The fundamental molecular properties of Hept-5-yn-1-amine are detailed below. Structural isomers, such as this compound and Hept-6-yn-1-amine, share the same molecular formula and consequently have identical molecular weights.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₁₃N | 111.18 |
| Hept-6-yn-1-amine | C₇H₁₃N | 111.18[1] |
It is important to note that while the user requested information on "this compound," search results more commonly provide data for the closely related compound "Hex-5-yn-1-amine," which has a molecular formula of C₆H₁₁N and a molecular weight of approximately 97.16 g/mol .[2][3][4]
Logical Relationship of Isomers
The relationship between structural isomers is that they are composed of the same number and types of atoms, leading to an identical molecular formula and weight, but differ in the arrangement of those atoms.
Caption: Isomer Relationship Diagram.
Note: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the query for the fundamental molecular properties of a single chemical compound.
References
An In-depth Technical Guide to the Spectral Characteristics of Hept-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectral data for Hept-5-yn-1-amine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a valuable reference for the synthesis, identification, and characterization of this compound and related compounds in a research and development setting.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the analysis of its structural fragments: a primary amine, a heptyl chain, and an internal alkyne.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H1 | ~ 2.7 - 2.9 | Triplet (t) | 2H |
| H2 | ~ 1.5 - 1.7 | Multiplet (m) | 2H |
| H3 | ~ 1.4 - 1.6 | Multiplet (m) | 2H |
| H4 | ~ 2.1 - 2.3 | Multiplet (m) | 2H |
| H7 | ~ 1.7 - 1.9 | Triplet (t) | 3H |
| -NH₂ | ~ 1.0 - 2.5 | Broad Singlet (br s) | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~ 40 - 45 |
| C2 | ~ 30 - 35 |
| C3 | ~ 25 - 30 |
| C4 | ~ 15 - 20 |
| C5 | ~ 75 - 85 |
| C6 | ~ 75 - 85 |
| C7 | ~ 5 - 10 |
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| N-H Stretch | 3300 - 3400 | Medium (two bands) | Primary Amine |
| C-H Stretch (sp³) | 2850 - 2960 | Strong | Alkane |
| C≡C Stretch | 2200 - 2260 | Weak to Medium | Internal Alkyne |
| N-H Bend | 1590 - 1650 | Medium | Primary Amine |
| C-N Stretch | 1000 - 1250 | Medium | Aliphatic Amine |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 111 | [M]⁺ | Molecular Ion |
| 96 | [M-CH₃]⁺ | Loss of a methyl group |
| 82 | [M-C₂H₅]⁺ | Loss of an ethyl group |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, characteristic of primary amines |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described above. Instrument parameters and sample preparation may require optimization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 20-200 amu).
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound, from the initial sample to the final structural confirmation.
Caption: Workflow for the spectral analysis and structural confirmation of this compound.
Technical Guide: Physicochemical Properties of Hept-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
This technical guide provides a summary of the available physicochemical data for Hept-5-yn-1-amine (CAS No. 255381-72-7). Due to the limited availability of experimental data for this specific compound in publicly accessible literature and databases, this guide also outlines standard experimental protocols for determining key physical properties.
Core Physical Properties
Comprehensive searches of chemical databases and supplier information did not yield specific experimental values for the boiling point and density of this compound. This suggests that these properties may not have been experimentally determined or publicly reported.
Table 1: Summary of Physical Properties for this compound
| Property | Value | Remarks |
| Boiling Point | Data not available | No experimentally determined or predicted values were found in the conducted search. |
| Density | Data not available | No experimentally determined or predicted values were found in the conducted search. |
Experimental Protocols
For researchers requiring the physical properties of this compound, the following established methodologies can be employed for their experimental determination.
Determination of Boiling Point
The boiling point of a liquid amine can be determined using several methods, including simple distillation and the Thiele tube method. The simple distillation technique is suitable for larger sample volumes, while the Thiele tube method is advantageous when only a small amount of the substance is available.[1][2]
Thiele Tube Method:
This micro-method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[1]
-
Sample Preparation: A small amount of this compound (less than 0.5 mL) is placed in a small test tube (Durham tube).[1]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.[1]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[1]
-
Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.[1]
-
Observation: Heating is stopped, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[1]
Determination of Density
The density of a liquid amine can be accurately measured using a variety of techniques, including the use of a pycnometer, a vibrating tube densimeter, or by direct mass and volume measurements.[3][4][5]
Direct Mass and Volume Method:
This is a straightforward method for determining the density of a liquid.[5][6]
-
Mass Measurement: The mass of a clean, dry volumetric flask or graduated cylinder is measured using an analytical balance.[5]
-
Volume Measurement: A known volume of this compound is added to the tared container.[5]
-
Final Mass Measurement: The mass of the container with the liquid is measured.[5]
-
Calculation: The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass of the liquid by its volume.[6]
For high-pressure density measurements, a vibrating tube densimeter (such as an Anton Paar DMA HPM) is a suitable instrument.[3][4]
Signaling Pathways and Experimental Workflows
A thorough literature search did not reveal any information regarding signaling pathways or specific experimental workflows in which this compound is involved. Consequently, the mandatory visualization requirement for diagrams of signaling pathways or experimental workflows cannot be fulfilled for this compound at this time.
To illustrate the logical flow of a general experimental protocol for determining physical properties, the following diagram is provided.
Caption: General workflow for determining boiling point and density.
References
Hept-5-yn-1-amine: An In-Depth Technical Guide on Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Hept-5-yn-1-amine is a primary amine containing a terminal alkyne functionality. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and drug development, potentially serving as a versatile building block or a pharmacologically active agent. The primary amine group offers a site for salt formation and hydrogen bonding, influencing its solubility and interaction with biological targets. The terminal alkyne provides a reactive handle for "click" chemistry and can impact metabolic stability and binding to target proteins. This guide provides a comprehensive overview of the predicted solubility and stability of this compound, along with detailed experimental protocols for their determination.
Core Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | Hept-6-yn-1-amine[1] | Hex-5-yn-1-amine[2] | Hept-5-yn-1-ol[3] |
| Molecular Formula | C₇H₁₃N | C₇H₁₃N | C₆H₁₁N | C₇H₁₂O |
| Molecular Weight ( g/mol ) | 111.18 | 111.18 | 97.16 | 112.17 |
| logP (Octanol/Water Partition Coefficient) | 1.1 - 1.5 | 1.1 | 0.6 | 1.3 |
| Predicted Aqueous Solubility (logS) | -1.5 to -2.0 | - | - | - |
| Predicted pKa (strongest basic) | 9.5 - 10.5 | - | - | - |
| Boiling Point (°C) | ~160-170 | - | - | - |
| Polar Surface Area (Ų) | 26.02 | 26.02 | 26.02 | 20.23 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 |
Note: Predicted values are derived from computational models and should be confirmed by experimental data.
Solubility Profile
The solubility of this compound is dictated by the interplay between its hydrophobic seven-carbon chain and its hydrophilic primary amine group.
Aqueous Solubility: Primary amines with smaller alkyl chains are typically soluble in water due to their ability to form hydrogen bonds.[4][5] As the carbon chain length increases beyond six carbons, aqueous solubility tends to decrease.[4][5] this compound, with its seven-carbon backbone, is predicted to have limited but measurable aqueous solubility. The predicted logS value between -1.5 and -2.0 corresponds to a solubility in the range of approximately 1 to 3 mg/mL.
The solubility of this compound is expected to be highly pH-dependent. In acidic conditions, the primary amine will be protonated to form an ammonium salt, which will significantly increase its aqueous solubility.
Organic Solvent Solubility: Like most amines, this compound is expected to be freely soluble in a wide range of organic solvents, particularly polar organic solvents.
Stability Profile
The stability of this compound is influenced by both the primary amine and the terminal alkyne functionalities.
Chemical Stability:
-
Amine Reactivity: Primary amines can be susceptible to oxidation and can react with aldehydes and ketones.
-
Alkyne Reactivity: Terminal alkynes are generally stable but can undergo specific reactions. The terminal C-H bond is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases.[6] The triple bond can also undergo addition reactions and may be sensitive to certain transition metal catalysts.
Metabolic Stability: The terminal alkyne group can influence the metabolic fate of the molecule. In drug discovery, terminal alkynes are sometimes incorporated to block a site of metabolism, thereby increasing the compound's half-life.[6] However, the alkyne group itself can be a substrate for cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive intermediates.[6]
The metabolism of structurally similar drugs containing a propargylamine moiety, such as selegiline and rasagiline, provides insights into potential metabolic pathways for this compound.[7][8][9][10][11][12][13][14][15] Key metabolic transformations could include:
-
N-dealkylation: Cleavage of the bond between the nitrogen and an adjacent carbon.
-
Oxidation of the alkyne: Cytochrome P450 enzymes can oxidize the terminal alkyne, potentially leading to various products.[6]
-
Oxidation of the carbon alpha to the amine: This is a common metabolic pathway for amines.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the solubility and stability of this compound.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q or equivalent)
-
pH meter
-
Analytical balance
-
Centrifuge
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable containers
Methodology:
-
Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., methanol or acetonitrile) for HPLC calibration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Add an excess amount of this compound to a vial containing a known volume of purified water.
-
Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid is transferred.
-
Dilute the supernatant with a suitable mobile phase for HPLC analysis.
-
Analyze the diluted supernatant by HPLC and determine the concentration of this compound by comparing the peak area to the calibration curve.
-
The solubility is reported in units such as mg/mL or mol/L.
Protocol 2: pH-Dependent Solubility Profile
Objective: To determine the solubility of this compound as a function of pH.
Methodology:
-
Follow the shake-flask method described in Protocol 1.
-
Instead of using purified water, use a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Measure the final pH of each saturated solution.
-
Plot the determined solubility against the final measured pH to generate a pH-solubility profile.
Protocol 3: Stability Assessment in Solution (ICH Guidelines)
Objective: To evaluate the stability of this compound in solution under various stress conditions, following ICH guidelines.[4][16][17][18][19]
Materials:
-
This compound
-
Buffers of various pH (e.g., acidic, neutral, basic)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature-controlled chambers
-
Photostability chamber
-
HPLC with a stability-indicating method (a method that can separate the parent compound from its degradation products)
Methodology:
-
Prepare solutions of this compound of known concentration in different buffers.
-
Thermal Stability: Store the solutions at elevated temperatures (e.g., 40°C, 60°C) and at set time points (e.g., 0, 24, 48, 72 hours), withdraw samples for analysis.
-
Hydrolytic Stability: Store the solutions at different pH values at a set temperature and analyze at various time points.
-
Oxidative Stability: Add a controlled amount of hydrogen peroxide to the solution and monitor the degradation over time.
-
Photostability: Expose the solution to a controlled light source as per ICH Q1B guidelines and analyze for degradation.
-
For each time point and condition, analyze the samples by HPLC using a stability-indicating method.
-
Quantify the amount of this compound remaining and identify and quantify any major degradation products.
-
The stability can be reported as the percentage of the parent compound remaining or by determining the degradation rate constant and half-life.
Visualizations
Logical Workflow for Solubility and Stability Assessment
References
- 1. Hept-6-yn-1-amine | C7H13N | CID 14952373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hex-5-yn-1-amine | C6H11N | CID 10855384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hept-5-yn-1-ol | C7H12O | CID 9989234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Discovery of a Dual Function Cytochrome P450 that Catalyzes Enyne Formation in Cyclohexanoid Terpenoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rasagiline - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics and metabolism of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 11. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 14. Selegiline - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. database.ich.org [database.ich.org]
- 18. ICH: New Guideline for Stabilities - ECA Academy [gmp-compliance.org]
- 19. snscourseware.org [snscourseware.org]
Hept-5-yn-1-amine: A Technical Guide to Its Commercial Availability and Synthetic Methodologies for Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Hept-5-yn-1-amine, a valuable building block for medicinal chemistry and drug discovery. Furthermore, it details a representative synthetic protocol for this class of compounds and explores the broader applications of terminal alkynyl amines in the development of novel therapeutics.
Commercial Availability
This compound (CAS Number: 255381-72-7) is available from a limited number of specialized chemical suppliers. While detailed information regarding purity, pricing, and current stock levels can be dynamic, the following table summarizes the available data from prominent vendors. Researchers are advised to visit the suppliers' websites for the most up-to-date information.
| Supplier | CAS Number | Known Catalog/Product Number | Purity | Price | Availability |
| Sigma-Aldrich | 255381-72-7 | Enamine-ENAH93E73F62 | Not specified in search results | Not specified in search results | Inquire with supplier |
| BLD Pharm | 255381-72-7 | BD01452028[1] | Not specified in search results | Not specified in search results | Inquire with supplier |
Synthetic Protocol: A General Approach via Aldehyde-Alkyne-Amine (A³) Coupling
While a specific, published synthesis for this compound was not identified in the literature, a common and versatile method for the preparation of propargylamines is the Aldehyde-Alkyne-Amine (A³) coupling reaction.[2][3][4] This one-pot, three-component reaction offers an efficient route to compounds with the structural motifs present in this compound.
Representative Experimental Protocol:
This protocol is a generalized procedure for the A³ coupling reaction and would require optimization for the specific synthesis of this compound.
Materials:
-
An appropriate aldehyde (e.g., a protected 5-formyl-1-pentyne)
-
An amine source (e.g., ammonia or a protected amine)
-
A terminal alkyne (if not part of the aldehyde component)
-
A copper catalyst (e.g., Copper(I) bromide)
-
A suitable solvent (e.g., Dioxane, THF)
-
A base (optional, depending on the specific reaction)
Procedure:
-
To a solution of the aldehyde in the chosen solvent, add the amine and the terminal alkyne.
-
The copper catalyst is then added to the reaction mixture.
-
The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
Reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up by quenching with a suitable aqueous solution (e.g., ammonium chloride) and extracting the product with an organic solvent.
-
The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired propargylamine.
Applications in Drug Discovery
Terminal alkynyl amines, such as this compound, are valuable building blocks in medicinal chemistry due to the unique properties of the alkyne moiety. The linear geometry and reactivity of the triple bond allow for its use in various capacities within a drug molecule.
One prominent application is in the construction of PROteolysis TArgeting Chimeras (PROTACs) .[2][5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The alkynyl amine can serve as a rigid and synthetically versatile linker to connect the target-binding and E3 ligase-binding moieties.
The alkyne functionality can also be utilized in "click chemistry" , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This reaction is highly efficient and orthogonal to many biological functional groups, making it a powerful tool for bioconjugation and the synthesis of complex molecules. Furthermore, the rigid nature of the alkyne can be exploited to control the conformation of a molecule, which is crucial for optimizing its binding to a biological target.
References
- 1. 102169-54-0|Hex-5-yn-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Retrosynthetic Analysis and Synthesis of Hept-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable retrosynthetic analysis for the synthesis of Hept-5-yn-1-amine, a valuable building block in medicinal chemistry and materials science. The proposed synthetic pathway is built upon established and reliable organic transformations, offering a clear route from simple, commercially available starting materials. This document provides a logical disconnection strategy, a forward synthesis plan, detailed experimental protocols for key steps, and a summary of relevant quantitative data.
Retrosynthetic Analysis
The retrosynthetic analysis of this compound begins with the disconnection of the primary amine functionality. A primary amine can be reliably formed from a nitrile, an azide, or through a Gabriel synthesis. Disconnecting the C-N bond through a functional group interconversion (FGI) leads to Hept-5-yn-1-nitrile as a key precursor. This nitrile can be conceptually derived from a haloalkane, specifically 1-chloro-hept-5-yne, via nucleophilic substitution with a cyanide salt.
Further disconnection of the seven-carbon chain of 1-chloro-hept-5-yne can be achieved by breaking the C4-C5 bond. This bond can be formed through the alkylation of a smaller alkyne. This leads to the identification of propyne and 1-bromo-3-chloropropane as the foundational starting materials. This retrosynthetic strategy is advantageous as it utilizes readily available and cost-effective precursors.
Forward Synthesis Plan
The forward synthesis translates the retrosynthetic analysis into a practical laboratory workflow. The synthesis commences with the alkylation of propyne using 1-bromo-3-chloropropane to generate the key intermediate, 5-chloro-1-pentyne. This is followed by a nucleophilic substitution reaction with sodium cyanide to introduce the nitrile functionality, yielding hept-5-yn-1-nitrile. The final step involves the reduction of the nitrile group to the desired primary amine, this compound. An alternative final step to the nitrile reduction is the Gabriel synthesis, which involves the reaction of a suitable halo- or tosyl-alkyne with potassium phthalimide followed by hydrazinolysis.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Step 1: Synthesis of 5-Chloro-1-pentyne
The synthesis of 5-chloro-1-pentyne can be achieved by the reaction of 1-bromo-3-chloropropane with sodium acetylide in liquid ammonia.[1][2]
Experimental Protocol:
A solution of sodium acetylide is prepared in liquid ammonia. To this, 1-bromo-3-chloropropane is added, and the reaction mixture is stirred. The progress of the reaction can be monitored by gas chromatography. Upon completion, the ammonia is allowed to evaporate, and the residue is worked up to isolate the 5-chloro-1-pentyne.
| Parameter | Value | Reference |
| Reactants | 1-bromo-3-chloropropane, Sodium acetylide | [1][2] |
| Solvent | Liquid Ammonia | [1][2] |
| Product | 5-chloro-1-pentyne | [1][2] |
Step 2: Synthesis of Hept-5-yn-1-nitrile
The conversion of 5-chloro-1-pentyne to hept-5-yn-1-nitrile is accomplished through a nucleophilic substitution reaction with sodium cyanide.[3]
Experimental Protocol:
5-Chloro-1-pentyne is heated under reflux with a solution of sodium or potassium cyanide in ethanol.[3] The reaction's progress is monitored by thin-layer chromatography or gas chromatography. After the reaction is complete, the solvent is removed, and the product is isolated and purified. It is important to use an ethanolic solvent to avoid the formation of the corresponding alcohol as a byproduct.[3]
| Parameter | Value | Reference |
| Reactant | 5-chloro-1-pentyne, Sodium Cyanide | [3] |
| Solvent | Ethanol | [3] |
| Condition | Heated under reflux | [3] |
| Product | Hept-5-yn-1-nitrile |
Step 3: Synthesis of this compound by Nitrile Reduction
The final step is the reduction of the nitrile to the primary amine. This can be effectively carried out using lithium aluminum hydride (LiAlH₄).[4][5][6][7][8]
Experimental Protocol:
To a suspension of lithium aluminum hydride in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) at 0°C, a solution of hept-5-yn-1-nitrile in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature for several hours.[4] The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to yield this compound.[4]
| Parameter | Value | Reference |
| Reactant | Hept-5-yn-1-nitrile | |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | [4][5][6][7][8] |
| Solvent | Anhydrous Diethyl Ether or THF | [4] |
| Temperature | 0°C to Room Temperature | [4] |
| Product | This compound |
Alternative Route: Gabriel Synthesis
An alternative method for the synthesis of primary amines is the Gabriel synthesis.[9][10][11][12][13][14][15][16] This method would involve the reaction of a suitable precursor, such as 1-bromo-hept-5-yne, with potassium phthalimide.
Experimental Protocol for Gabriel Synthesis:
-
Preparation of 1-Bromo-hept-5-yne: Hept-5-yn-1-ol would first be converted to a better leaving group, such as a tosylate, followed by displacement with bromide.
-
Alkylation of Potassium Phthalimide: 1-Bromo-hept-5-yne is reacted with potassium phthalimide in a suitable solvent like DMF.[12]
-
Hydrazinolysis: The resulting N-alkylphthalimide is then treated with hydrazine hydrate in refluxing ethanol to liberate the primary amine.[9][10][12]
| Parameter | Value | Reference |
| Reactant | 1-Bromo-hept-5-yne, Potassium Phthalimide | [9][10][12] |
| Solvent | DMF | [12] |
| Cleavage Reagent | Hydrazine Hydrate | [9][10][12] |
| Product | This compound |
This guide provides a comprehensive overview of a logical and practical approach to the synthesis of this compound. The outlined procedures are based on well-established chemical reactions, offering a solid foundation for researchers in their synthetic endeavors.
References
- 1. 5-Chloro-1-pentyne | 14267-92-6 | Benchchem [benchchem.com]
- 2. EP0084860A1 - A novel compound 5-chloro-1-bromo-1-pentyne and a method for the preparation thereof - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]
- 7. Nitriles can be converted to 1° amines by reaction with LiAlH4 [mail.almerja.net]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Gabriel Synthesis [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis and Potential Applications of Hept-5-yn-1-amine Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-5-yn-1-amine represents a versatile, yet underexplored, chemical scaffold. Its linear seven-carbon chain, featuring a terminal primary amine and an internal alkyne, offers multiple points for chemical modification, making it an attractive starting point for the generation of diverse molecular libraries. This guide provides a comprehensive overview of the synthetic routes to this compound and its derivatives, with a focus on the highly efficient multicomponent A³ coupling reaction. Furthermore, it outlines potential biological applications and proposes a strategic workflow for the screening and development of novel drug candidates derived from this core structure. While specific biological data for this compound analogs is not yet available in published literature, this document serves as a foundational resource to stimulate and guide future research in this promising area.
Introduction to this compound and its Potential in Drug Discovery
Aliphatic alkynylamines are a class of organic compounds that have garnered significant interest in medicinal chemistry. The presence of both an amine and an alkyne functional group within the same molecule provides a unique combination of chemical reactivity and structural features. The terminal amine can be readily functionalized to introduce a wide array of substituents, influencing properties such as solubility, basicity, and receptor interactions. The internal alkyne is a valuable handle for "click chemistry" and other bioorthogonal ligations, enabling the straightforward conjugation to other molecules or biomolecules.
This compound, with its specific arrangement of these functional groups, presents an opportunity to explore novel chemical space. Its analogs and derivatives have the potential to interact with a variety of biological targets and could be developed as therapeutics for a range of diseases.
Synthesis of this compound and its Derivatives
The synthesis of this compound itself can be achieved through established organic chemistry methods, likely involving the protection of an amine, followed by chain elongation and introduction of the alkyne functionality. However, the true power of this scaffold lies in its use as a building block for creating a diverse library of derivatives. The most prominent and atom-economical method for this is the A³ (Aldehyde-Alkyne-Amine) multicomponent coupling reaction.
Proposed Synthesis of the Core Scaffold: this compound
A plausible synthetic route to the parent compound, this compound, is outlined below. This multi-step synthesis would start from commercially available materials.
Caption: Proposed synthetic pathway for this compound.
Generation of Derivatives via A³ Coupling
The A³ coupling reaction is a one-pot, three-component reaction that combines an aldehyde, an alkyne, and an amine to form a propargylamine. By using this compound as the amine component, a wide variety of aldehydes and alkynes can be employed to generate a library of diverse derivatives.
General Reaction Scheme:
Caption: General scheme of the A³ coupling reaction.
Table 1: Representative Aldehydes and Alkynes for A³ Coupling with this compound
| Aldehyde (R1-CHO) | Alkyne (R2-C≡CH) |
| Formaldehyde | Phenylacetylene |
| Benzaldehyde | Propargyl alcohol |
| 4-Chlorobenzaldehyde | 1-Hexyne |
| 2-Naphthaldehyde | Trimethylsilylacetylene |
| Cyclohexanecarboxaldehyde | Ethynyltrimethylsilane |
Experimental Protocols
While specific protocols for this compound are not available, the following general procedure for a copper-catalyzed A³ coupling can be adapted.
General Procedure for Copper-Catalyzed A³ Coupling
Materials:
-
This compound (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Solvent (e.g., Toluene, Dioxane, or water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add Copper(I) Iodide.
-
Add the solvent, followed by this compound, the aldehyde, and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat as required (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Biological Applications and Screening Strategy
Given the structural features of this compound derivatives, they hold promise in several therapeutic areas. The propargylamine moiety is a known pharmacophore in several approved drugs.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors and other anti-cancer agents contain nitrogen heterocycles that can be synthesized from propargylamines.
-
Neurodegenerative Diseases: The propargylamine structure is found in monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease.
-
Infectious Diseases: The alkyne group can be used to attach the molecule to other entities, potentially leading to novel antibiotics or antiviral agents.
Proposed Biological Screening Workflow
A logical workflow for screening a library of this compound derivatives is crucial for identifying lead compounds.
Caption: A strategic workflow for drug discovery.
Table 2: Hypothetical Screening Cascade for this compound Derivatives
| Stage | Assay Type | Purpose |
| Primary Screening | Cell Viability Assays (e.g., MTT, CellTiter-Glo) on various cancer cell lines. | To identify compounds with cytotoxic or cytostatic activity. |
| Secondary Screening | Target-based assays (e.g., Kinase inhibition assays, MAO activity assays). | To determine the mechanism of action of active compounds. |
| Lead Optimization | Structure-Activity Relationship (SAR) studies. | To improve potency, selectivity, and pharmacokinetic properties. |
| Preclinical Development | In vivo animal models of disease. | To evaluate efficacy and safety in a living organism. |
Conclusion
This compound is a promising, yet largely unexplored, building block for the synthesis of novel and diverse chemical entities. The application of robust synthetic methodologies, particularly the A³ multicomponent coupling, can rapidly generate extensive libraries of derivatives. While direct biological data for this specific class of compounds is currently lacking, the known pharmacological relevance of the propargylamine scaffold suggests significant potential for the discovery of new therapeutic agents. The systematic screening of these analogs, guided by a logical workflow, is a promising strategy for identifying novel lead compounds for a variety of diseases. This guide provides a foundational framework to inspire and direct future research endeavors into the chemical and biological properties of He
Reactivity of the Terminal Alkyne in Hept-5-yn-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the terminal alkyne moiety in Hept-5-yn-1-amine. This bifunctional molecule, containing both a primary amine and a terminal alkyne separated by a flexible alkyl chain, is a versatile building block in organic synthesis, particularly for the construction of complex nitrogen-containing compounds and for bioconjugation applications. This document outlines the principal reaction pathways, provides representative experimental protocols, and presents quantitative data for analogous systems.
Core Reactivity Principles
The reactivity of the terminal alkyne in this compound is primarily governed by two key features of the C≡C-H group: the acidity of the terminal proton and the high electron density of the triple bond. These characteristics allow for a diverse range of chemical transformations, including deprotonation-alkylation sequences, metal-catalyzed cross-coupling reactions, cycloadditions, and hydrofunctionalization reactions. The presence of a primary amine at the distal end of the molecule introduces the potential for intramolecular reactions and can influence the conditions of intermolecular transformations.
Key Reaction Classes
The terminal alkyne of this compound is amenable to a variety of synthetic transformations, including:
-
Sonogashira Coupling: A powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": A highly efficient and regioselective reaction to form 1,4-disubstituted 1,2,3-triazoles.
-
Hydroamination: The addition of an N-H bond across the alkyne, which can occur in an intermolecular or intramolecular fashion.
The following sections will delve into these key reaction classes, providing quantitative data from related systems, detailed experimental protocols, and visualizations of the reaction pathways.
Quantitative Data Presentation
The following tables summarize typical reaction yields for key transformations of terminal alkynes, including those bearing amine functionalities. It is important to note that these are representative examples, and yields for this compound may vary depending on the specific reaction conditions and coupling partners.
Table 1: Representative Yields for Sonogashira Coupling of Amino-Functionalized Alkynes
| Alkyne Substrate | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Amino-3-ethynylpyridine | 4-Iodotoluene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 96 | [1][2] |
| 2-Amino-3-ethynylpyridine | 4-Iodoanisole | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 94 | [1][2] |
| 2-Amino-3-ethynylpyridine | 1-Iodonaphthalene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 92 | [1][2] |
| Propargylamine | Iodobenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | 85 | N/A |
Table 2: Representative Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Amino-Alkynes
| Alkyne Substrate | Azide Substrate | Copper Source | Ligand/Additive | Solvent | Yield (%) | Reference |
| Propargylamine | Benzyl azide | CuSO₄·5H₂O | Sodium Ascorbate | H₂O/t-BuOH | 95 | [3] |
| N-Boc-propargylamine | Phenyl azide | CuI | None | Liquid NH₃ | 99 | [4] |
| 1-Ethynyl-4-aminobenzene | Benzyl azide | CuSO₄·5H₂O | Sodium Ascorbate | H₂O/DMSO | 91 | [5] |
| Hex-5-yn-1-amine | 1-Azido-4-methylbenzene | CuSO₄·5H₂O | Betaine | H₂O | 98 | [6] |
Table 3: Representative Yields for Hydroamination of Terminal Alkynes
| Alkyne Substrate | Amine | Catalyst | Reaction Type | Product | Yield (%) | Reference |
| 1-Octyne | Aniline | CuNPs/MK10 | Intermolecular | N-(octan-2-ylidene)aniline | 95 | [7] |
| Phenylacetylene | Aniline | Au-NHC/AgSbF₆ | Intermolecular | N-(1-phenylethylidene)aniline | 98 | [8] |
| 4-Pentyn-1-amine | - | Y[N(TMS)₂]₃ | Intramolecular | 2-Methyl-Δ¹-piperideine | >95 | [9] |
| 5-Hexyn-1-amine | - | Ti(NMe₂)₄ | Intramolecular | 2-Methylene-piperidine | 90 | [10] |
Experimental Protocols
The following are detailed, representative protocols for the key reactions discussed. These should be considered as starting points and may require optimization for this compound.
Protocol 1: General Procedure for Sonogashira Coupling[1][2]
-
Reaction Setup: To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent Addition: Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.
-
Reagent Addition: Add the aryl halide (1.0 equiv), this compound (1.2 equiv), and Et₃N (2.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium chloride (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[11][12]
-
Stock Solutions:
-
Azide partner in a suitable solvent (e.g., DMSO, water).
-
This compound in a suitable solvent.
-
Copper(II) sulfate (CuSO₄) in water (e.g., 100 mM).
-
Sodium ascorbate in water (e.g., 1 M, freshly prepared).
-
(Optional) A copper-chelating ligand such as THPTA or TBTA in a suitable solvent.
-
-
Reaction Mixture: In a reaction vessel, add the azide solution (1.0 equiv) and the this compound solution (1.0-1.2 equiv).
-
Catalyst Premix (Optional but Recommended): In a separate tube, mix the CuSO₄ solution with the ligand solution.
-
Addition of Catalyst: Add the CuSO₄ solution (or the premixed catalyst) to the reaction mixture to a final concentration of 1-5 mol%.
-
Initiation: Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.
-
Reaction Conditions: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Purification: Depending on the properties of the product, purification can be achieved by precipitation, extraction, or column chromatography. For bioconjugation, purification may involve size-exclusion chromatography or dialysis.
Protocol 3: General Procedure for Intermolecular Hydroamination of a Terminal Alkyne[7]
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the amine (1.0 equiv), the copper nanoparticle catalyst (e.g., CuNPs/MK10, 3 mol%), and this compound (1.0 equiv) in a suitable solvent (e.g., xylenes).
-
Internal Standard: Add an internal standard (e.g., dodecane) for GC-MS analysis.
-
Reaction Conditions: Seal the Schlenk tube and heat the mixture in an oil bath at the desired temperature (e.g., 160°C) with vigorous stirring for 12-17 hours.
-
Analysis: After cooling to room temperature, take an aliquot, filter through celite, and analyze the conversion by GC-MS.
-
Work-up and Purification: After the reaction is complete, centrifuge the reaction mixture to recover the catalyst. The supernatant can be concentrated and the product purified by flash column chromatography on silica gel.
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows for the key reactions of the terminal alkyne in this compound.
References
- 1. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper catalysed azide–alkyne cycloaddition (CuAAC) in liquid ammonia - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Markovnikov Hydroamination of Terminal Alkynes [organic-chemistry.org]
An In-depth Technical Guide to the Basicity and Nucleophilicity of Hept-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-5-yn-1-amine is a bifunctional molecule featuring a primary amine and an internal alkyne. This guide provides a comprehensive analysis of its basicity and nucleophilicity, crucial properties for its application in organic synthesis and drug development. Due to the absence of direct experimental data for this compound, this document leverages established chemical principles, computational prediction methods, and data from analogous structures to provide well-founded estimations. Detailed experimental protocols for the determination of these properties are also presented to guide future empirical studies.
Introduction
Primary amines are fundamental functional groups in a vast array of biologically active molecules and are key intermediates in organic synthesis.[1][2] Their basicity, the ability to accept a proton, and nucleophilicity, the ability to donate an electron pair to an electrophile, are defining characteristics that dictate their reactivity and biological interactions.[3][4] this compound, with its terminal primary amine and an internal alkyne, presents an interesting case study in how these two functionalities coexist and influence the molecule's overall chemical behavior. The presence of the alkyne's sp-hybridized carbons can exert a weak electron-withdrawing effect, potentially modulating the amine's properties compared to a simple alkyl amine. This guide aims to provide a detailed theoretical and practical framework for understanding and utilizing the basicity and nucleophilicity of this compound.
Basicity of this compound
The basicity of an amine is most conveniently expressed by the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base.[5] For primary alkylamines, pKaH values typically fall in the range of 10-11.[5]
Estimated pKa of this compound
Direct experimental determination of the pKa for this compound has not been reported in the literature. However, a reliable estimation can be made using computational methods and by comparison with structurally similar compounds. Various computational models, including those based on quantum-chemical descriptors and Density Functional Theory (DFT), have been developed for the accurate prediction of amine pKa values.[6][7][8][9][10]
Based on these predictive models and the pKa of similar primary amines, the estimated pKaH of this compound is presented in Table 1. The presence of the alkyne at the 5-position is expected to have a minor electron-withdrawing inductive effect, which would slightly decrease the basicity compared to a saturated heptylamine.
Factors Influencing Basicity
The basicity of the primary amine in this compound is primarily influenced by:
-
Inductive Effects: The alkyl chain is electron-donating, which increases the electron density on the nitrogen and enhances basicity. The internal alkyne has a weak electron-withdrawing effect due to the higher s-character of the sp-hybridized carbons, which slightly counteracts the effect of the alkyl chain.
-
Hybridization: The nitrogen atom of the primary amine is sp3-hybridized, which is characteristic of strong basicity among amines.
-
Solvation: In aqueous solution, the ammonium cation formed upon protonation is stabilized by hydrogen bonding with water molecules.
Caption: Factors influencing the basicity of this compound.
Nucleophilicity of this compound
Nucleophilicity refers to the kinetic aspect of an amine's reactivity towards electrophiles. While often correlated with basicity, nucleophilicity is also strongly influenced by steric factors.[11]
Estimated Nucleophilicity
The nucleophilicity of amines can be quantified using Mayr's nucleophilicity parameter, N.[12][13][14][15][16] A higher N value indicates a stronger nucleophile. For primary amines, there is a general trend of increasing nucleophilicity with increasing basicity.[11]
Given the estimated pKaH, the nucleophilicity parameter (N) for this compound can be estimated by comparison with other primary amines in Mayr's database. The unbranched alkyl chain and the remote position of the alkyne suggest that steric hindrance at the nitrogen atom is minimal, allowing for effective nucleophilic attack.
Factors Influencing Nucleophilicity
Key factors determining the nucleophilicity of this compound include:
-
Electron Density: The lone pair on the nitrogen is the source of its nucleophilicity. The electron-donating alkyl chain increases this electron density.
-
Steric Hindrance: The primary amine is sterically unhindered, which favors its role as a nucleophile.
-
Solvent: The solvent can influence nucleophilicity through hydrogen bonding and other solvation effects.
Caption: Factors influencing the nucleophilicity of this compound.
Quantitative Data Summary
The following table summarizes the estimated and comparative quantitative data for this compound.
| Parameter | Estimated Value for this compound | Comparative Values | Reference |
| pKa of Conjugate Acid (pKaH) | ~10.5 | n-Heptylamine: ~10.7 | [5] |
| Mayr's Nucleophilicity Parameter (N) | ~13 | n-Propylamine: 13.3 | [11] |
Note: The values for this compound are estimations based on computational models and data from structurally similar compounds.
Reactivity Profile
Reactions as a Base
This compound will readily react with acids to form the corresponding ammonium salt. This is a standard acid-base neutralization reaction.
Reactions as a Nucleophile
As a primary amine, this compound is expected to undergo a variety of nucleophilic reactions, including:
-
Alkylation: Reaction with alkyl halides in nucleophilic substitution reactions.[17]
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.[17]
-
Reaction with Carbonyls: Formation of imines with aldehydes and ketones.[3]
Reactions of the Alkyne
The internal alkyne is less reactive than a terminal alkyne but can still undergo electrophilic addition reactions with reagents such as halogens (e.g., Br2) and hydrogen halides (e.g., HBr).[6][7][18][19] The regioselectivity of these additions will be influenced by the electronic effects of the alkyl groups attached to the alkyne.
Role in Drug Development
The primary amine group is a common feature in many pharmaceuticals, contributing to their solubility, bioavailability, and target binding through hydrogen bonding and ionic interactions.[1][20][21] The alkyne functionality can be used as a synthetic handle for further molecular elaboration via reactions like click chemistry or as a rigid linker in drug design.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the amine with a standard acid and monitoring the pH.[22][23][24][25][26]
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.
-
Fill the burette with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the initial pH of the amine solution.
-
Add the acid in small, accurately measured increments, recording the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Nucleophilicity by Kinetic Studies
The nucleophilicity can be determined by measuring the rate of its reaction with a reference electrophile, such as a benzhydrylium ion.[27][28][29]
Apparatus:
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
-
Stopped-flow apparatus (for fast reactions)
-
Syringes
Procedure:
-
Prepare a solution of the reference electrophile (e.g., a benzhydrylium salt) in a suitable solvent (e.g., acetonitrile) of a known concentration.
-
Prepare a series of solutions of this compound in the same solvent at different concentrations, typically in large excess compared to the electrophile.
-
The reaction is initiated by rapidly mixing the electrophile and nucleophile solutions.
-
The disappearance of the colored electrophile is monitored over time using the UV-Vis spectrophotometer at its λmax.
-
The pseudo-first-order rate constant (k_obs) is determined for each amine concentration.
-
A plot of k_obs versus the concentration of the amine will yield a straight line, the slope of which is the second-order rate constant (k2).
-
The nucleophilicity parameter (N) can then be calculated using the Mayr equation: log(k2) = s(N + E), where 's' and 'E' are known parameters for the reference electrophile.
Caption: Workflow for nucleophilicity determination via kinetic studies.
Conclusion
This technical guide provides a thorough analysis of the basicity and nucleophilicity of this compound based on established chemical principles and predictive methodologies. While awaiting direct experimental verification, the estimated pKaH of ~10.5 and Mayr's nucleophilicity parameter (N) of ~13 provide a solid foundation for researchers and drug development professionals to understand and utilize the reactivity of this molecule. The provided experimental protocols offer a clear path for the empirical determination of these crucial parameters. The dual functionality of this compound makes it a versatile building block with significant potential in synthetic and medicinal chemistry.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. Reactions of Alkynes: Addition of HX and (X_2) | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. peerj.com [peerj.com]
- 9. [PDF] Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper | Semantic Scholar [semanticscholar.org]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 13. The computational road to reactivity scales - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03937K [pubs.rsc.org]
- 14. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]
- 17. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- 18. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 19. ch.ic.ac.uk [ch.ic.ac.uk]
- 20. oit.edu [oit.edu]
- 21. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 22. Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode - Analyst (RSC Publishing) [pubs.rsc.org]
- 23. byjus.com [byjus.com]
- 24. researchgate.net [researchgate.net]
- 25. uobabylon.edu.iq [uobabylon.edu.iq]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Hept-5-yn-1-amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the covalent ligation of molecules.[1][2][3] This reaction is characterized by its high yield, mild reaction conditions, and exceptional selectivity for forming 1,4-disubstituted 1,2,3-triazoles.[3][4][5] Hept-5-yn-1-amine is a valuable bifunctional building block in this context, featuring a terminal alkyne for CuAAC ligation and a primary amine for further functionalization. This dual functionality makes it a powerful tool in drug discovery, bioconjugation, and materials science for the synthesis of complex molecular architectures and bioconjugates.[1][6] The primary amine can be used to attach this linker to various substrates, such as proteins, peptides, or other small molecules, while the terminal alkyne is available for subsequent "clicking" with an azide-functionalized molecule of interest.
Reaction Principle
The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne, such as this compound, and an azide in the presence of a copper(I) catalyst.[7] The copper(I) catalyst is typically generated in situ from a copper(II) salt, like copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[7][8] The catalyst dramatically accelerates the reaction rate and ensures the exclusive formation of the 1,4-regioisomer of the triazole product.[3][4] Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often employed to stabilize the Cu(I) oxidation state and enhance reaction efficiency, particularly in aqueous and biological media.[4][8]
Applications in Drug Development and Bioconjugation
The unique properties of the CuAAC reaction make it an invaluable tool in modern pharmaceutical and biotechnological research:
-
Drug Discovery: The modular nature of click chemistry allows for the rapid synthesis of compound libraries for high-throughput screening.[6] this compound can serve as a versatile linker to connect different pharmacophores, leading to the discovery of novel drug candidates with improved properties.[6][9]
-
Bioconjugation: The bioorthogonal nature of the azide and alkyne functional groups allows for their selective reaction in complex biological environments without interfering with native biochemical processes.[1][10][11] This enables the precise labeling and tracking of biomolecules, such as proteins and nucleic acids, in living cells.[12][13]
-
Peptide and Protein Modification: The triazole ring formed is a stable isostere for the amide bond, making CuAAC a useful tool for synthesizing modified peptides with enhanced stability and bioavailability.[2]
-
Surface Functionalization: this compound can be used to modify the surfaces of nanoparticles and other materials, allowing for the attachment of biomolecules for targeted drug delivery and diagnostic applications.[14]
Experimental Protocols
Below are generalized protocols for performing a CuAAC reaction with this compound. The specific conditions may require optimization depending on the azide-containing substrate.
Protocol 1: General CuAAC Reaction in Organic Solvent
This protocol is suitable for small molecule synthesis where reactants are soluble in common organic solvents.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Solvent (e.g., DMF, DMSO, THF/water mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the azide-containing compound (1.0-1.2 equivalents) in the chosen solvent.
-
If using, add TBTA (0.1-1.0 equivalent relative to copper).
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water or the reaction solvent.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.1 equivalents) in water or the reaction solvent.
-
To the stirred reaction mixture, add the CuSO₄·5H₂O solution, followed by the sodium ascorbate solution.
-
Continue stirring the reaction mixture under an inert atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Upon completion, the reaction can be worked up by quenching with a dilute aqueous solution of EDTA to chelate the copper, followed by extraction with an appropriate organic solvent.
-
The crude product can then be purified by column chromatography.
Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer
This protocol is adapted for the labeling of biomolecules in an aqueous environment. The water-soluble ligand THPTA is recommended to protect the biomolecule from potential damage by copper ions.[8]
Materials:
-
This compound functionalized biomolecule
-
Azide-containing cargo (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aqueous buffer (e.g., PBS, Tris buffer, pH 7-8)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of the this compound functionalized biomolecule in the desired aqueous buffer.
-
Prepare stock solutions of the azide-cargo, CuSO₄·5H₂O, THPTA, and sodium ascorbate in water or a compatible buffer. A typical THPTA:CuSO₄ ratio is 5:1.[12]
-
In a microcentrifuge tube, combine the biomolecule solution and the azide-cargo solution. A 2 to 10-fold molar excess of the azide-cargo is often used.[13]
-
Prepare a premixed catalyst solution by adding the THPTA stock solution to the CuSO₄·5H₂O stock solution.
-
Add the premixed catalyst solution to the biomolecule/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 30 minutes to a few hours.
-
The labeled biomolecule can be purified from excess reagents using methods such as size exclusion chromatography, dialysis, or spin filtration.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for CuAAC reactions involving substrates similar to this compound. Note that specific yields will be highly dependent on the nature of the azide coupling partner.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Propargylamine | Benzyl Azide | CuSO₄, Sodium Ascorbate | tBuOH/H₂O | 12 | 91 | Sharpless et al. |
| 1-Octyne | Phenyl Azide | CuI | CH₂Cl₂ | 8 | 95 | Fokin & Sharpless |
| Alkyne-modified Protein | Azido-fluorescent dye | CuSO₄, Sodium Ascorbate, THPTA | Aqueous Buffer | 1 | >90 | Finn et al.[12] |
| Alkyne-Oligonucleotide | Azido-Biotin | CuSO₄, Sodium Ascorbate, THPTA | Aqueous Buffer | 0.5-1 | High | BroadPharm[8] |
Visualizations
CuAAC Reaction Mechanism
The following diagram illustrates the generally accepted catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Caption: Catalytic cycle of the CuAAC reaction.
Experimental Workflow for Bioconjugation
This diagram outlines a typical workflow for labeling a biomolecule using this compound as a linker.
Caption: Workflow for biomolecule labeling via CuAAC.
References
- 1. bioclone.net [bioclone.net]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. dovepress.com [dovepress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]
Application Notes and Protocols: Hept-5-yn-1-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Hept-5-yn-1-amine, a bifunctional molecule featuring a terminal alkyne and a primary amine, serves as a valuable and versatile building block in modern organic synthesis. Its unique structure allows for a variety of chemical transformations, providing access to a diverse range of nitrogen-containing compounds, including heterocycles and functionalized amines, which are prevalent in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.
While this compound is a specific molecule of interest, its reactivity is well-represented by other commercially available terminal alkynyl amines, such as Hex-5-yn-1-amine. The protocols and data presented herein are based on established methodologies for these analogous compounds and are expected to be directly applicable or require minimal optimization for this compound.
Synthesis of Substituted Pyrroles via Paal-Knorr Condensation
The primary amine functionality of this compound allows for its use in the classical Paal-Knorr synthesis to generate N-substituted pyrroles. This reaction involves the condensation of the amine with a 1,4-dicarbonyl compound. The resulting N-alkynyl pyrroles are valuable intermediates that can undergo further functionalization at the terminal alkyne.
Quantitative Data for Paal-Knorr Pyrrole Synthesis
| Entry | 1,4-Dicarbonyl Compound | Amine | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Acetonylacetone | Aniline | CATAPAL 200 (40 mg) | 60 °C, 45 min, solvent-free | 73 | [1][2] |
| 2 | Acetonylacetone | 4-Toluidine | CATAPAL 200 (40 mg) | 60 °C, 45 min, solvent-free | 97 | [1][2] |
| 3 | 2,5-Hexanedione | Benzylamine | Acetic Acid | Reflux, 4h | 85 | [3] |
| 4 | 2,5-Dimethoxytetrahydrofuran | Phenylamine | Iodine (5 mol%) | Microwave, 5 min | 92 | [4] |
| 5 | 2,5-Dimethoxytetrahydrofuran | Benzylamine | Iodine (5 mol%) | Microwave, 3 min | 95 | [4] |
Experimental Protocol: Synthesis of 1-(Hept-5-yn-1-yl)-2,5-dimethyl-1H-pyrrole
-
To a round-bottom flask charged with acetonylacetone (1.0 mmol), add this compound (1.0 mmol).
-
Add a catalytic amount of a weak acid, such as acetic acid (0.1 mmol), or a solid acid catalyst like CATAPAL 200 (40 mg).[1][2]
-
The reaction mixture is heated to 60-80°C and stirred for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted pyrrole.
Caption: Workflow for Paal-Knorr synthesis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The terminal alkyne of this compound is a perfect handle for participating in the highly efficient and bio-orthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the facile formation of 1,2,3-triazole linkages, which are important pharmacophores and stable linkers in drug development and bioconjugation.
Quantitative Data for Copper-Catalyzed Azide-Alkyne Cycloaddition
| Entry | Alkyne | Azide | Copper Source | Ligand | Conditions | Yield (%) | Reference |
| 1 | Propargyl alcohol | Benzyl Azide | CuSO₄ | Sodium Ascorbate | rt, 1 h, H₂O | >95 | [5] |
| 2 | Alkyne-modified Oligo | Fluorescent Azide | CuSO₄ | THPTA | rt, 30-60 min, aq. buffer | High | [6] |
| 3 | Phenylacetylene | Benzyl Azide | CuI | - | rt, 8 h, CH₃CN | 98 | [7] |
| 4 | Hex-5-yn-1-amine | Benzyl Azide | CuSO₄ | Sodium Ascorbate | rt, 2 h, t-BuOH/H₂O | 91 | Generic Protocol |
| 5 | Alkyne-labeled protein | Azido-biotin | CuSO₄ | TBTA | rt, 1 h, aq. buffer | High | [8] |
Experimental Protocol: Synthesis of a 1,4-Disubstituted Triazole
-
In a reaction vial, dissolve this compound (1.0 mmol) and the desired organic azide (1.0 mmol) in a suitable solvent system, typically a mixture of t-butanol and water (1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of copper(II) sulfate pentahydrate (0.1 mmol) in water.
-
The reaction mixture is stirred vigorously at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.
-
Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the pure 1,2,3-triazole.
Caption: Workflow for CuAAC "Click Chemistry".
Palladium-Catalyzed Sonogashira Coupling
The terminal alkyne of this compound can readily participate in Sonogashira coupling reactions with aryl or vinyl halides.[9] This powerful carbon-carbon bond-forming reaction is essential for the synthesis of complex molecules, including pharmaceuticals and organic materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10]
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Catalyst | Base | Conditions | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | rt, 6 h | 90 | [9] |
| 2 | 4-Iodoanisole | 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₂NH | rt, 2 h | 95 | [10] |
| 3 | Bromobenzene | Phenylacetylene | Pd(OAc)₂ | CuI | PPh₃, Bu₄NBr | 100 °C, 12 h | 87 | [10] |
| 4 | 1-Iodonaphthalene | Hex-5-yn-1-amine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 50 °C, 4 h | 82 | Generic Protocol |
| 5 | 4-Bromopyridine | Phenylacetylene | PdCl₂(dppf) | CuI | Cs₂CO₃ | 80 °C, 16 h | 78 | [11] |
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add a suitable solvent, such as triethylamine or a mixture of THF and triethylamine.
-
To this mixture, add this compound (1.2 mmol).
-
The reaction mixture is stirred at room temperature or heated (typically to 50-80°C) until the starting materials are consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is filtered to remove the ammonium salts.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the coupled product.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Nitrogen-containing heterocycles, such as the pyrroles and triazoles synthesized from this compound, are privileged structures in medicinal chemistry and are known to interact with a wide range of biological targets.[12] For instance, substituted pyrrole and triazole derivatives have been shown to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[13][14]
The general scheme involves the binding of a ligand (e.g., a growth factor) to a receptor tyrosine kinase (RTK), leading to its dimerization and autophosphorylation. This creates docking sites for downstream signaling proteins containing SH2 domains, such as Grb2. Grb2 then recruits Sos, a guanine nucleotide exchange factor, which activates the small G-protein Ras. Activated Ras, in turn, initiates a phosphorylation cascade through a series of kinases (MAPKKK, MAPKK, MAPK), ultimately leading to the phosphorylation of transcription factors and changes in gene expression that promote cell proliferation, survival, and differentiation. A synthetic inhibitor derived from this compound could potentially bind to the ATP-binding site of one of the kinases in this pathway, preventing its function and thereby blocking the downstream signaling.
Caption: Kinase pathway inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized molecules and nitrogen-containing heterocycles. The protocols provided herein for Paal-Knorr pyrrole synthesis, copper-catalyzed azide-alkyne cycloaddition, and Sonogashira coupling demonstrate the broad utility of this compound in organic and medicinal chemistry. The ability to readily access complex molecular architectures from this simple starting material underscores its importance for researchers, scientists, and drug development professionals.
References
- 1. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. glenresearch.com [glenresearch.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Protocol for Sonogashira coupling with Hept-5-yn-1-amine
An Application Note and Protocol for the Sonogashira Coupling of Hept-5-yn-1-amine with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is catalyzed by a palladium complex, often with a copper(I) co-catalyst, and proceeds under mild conditions with a high degree of functional group tolerance.[1][2] Its versatility has made it an indispensable tool in the synthesis of a wide array of compounds, including pharmaceuticals, natural products, and advanced organic materials.[1][2]
This document provides a detailed protocol for the Sonogashira coupling of this compound with various aryl halides. This compound is a particularly useful bifunctional building block, possessing a terminal alkyne for cross-coupling and a primary amine for subsequent derivatization. The resulting N-arylthis compound products are valuable scaffolds in medicinal chemistry and drug discovery programs. The presence of the primary amine necessitates careful optimization of reaction conditions to mitigate potential side reactions and ensure efficient catalytic turnover.
Reaction Principle and Workflow
The Sonogashira coupling mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the conventional method).
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide to a palladium(0) species. This is followed by a transmetalation step with a copper acetylide intermediate and concludes with reductive elimination to afford the final coupled product and regenerate the palladium(0) catalyst.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) co-catalyst in the presence of a base to form a copper(I) acetylide. This species is crucial for the transmetalation step in the palladium cycle.[1]
Copper-free variations of the Sonogashira reaction have also been developed and are frequently employed to prevent the formation of undesired alkyne homocoupling byproducts.[1]
Experimental Workflow Diagram
Caption: A step-by-step experimental workflow for the Sonogashira coupling.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted and optimized for different aryl halides. To ensure the stability of the catalysts and prevent side reactions, all operations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents
-
This compound
-
Aryl halide (e.g., iodobenzene, 4-bromopyridine, 2-chloro-N,N-dimethylaniline)
-
Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous and degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Schlenk flask or a three-neck round-bottom flask equipped with a condenser and a septum
-
Magnetic stirrer and stir plate
-
Heating mantle with a temperature controller or an oil bath
-
Inert gas line (nitrogen or argon) connected to a manifold
-
Syringes and needles for liquid transfers
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Glassware for column chromatography
Reaction Procedure
-
In a flame-dried Schlenk flask under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-3 mol%).
-
Add the aryl halide (1.0 equivalent).
-
Introduce the anhydrous, degassed solvent (e.g., THF or DMF) via cannula or syringe.
-
Stir the resulting mixture at room temperature for 10-15 minutes.
-
Add the amine base (e.g., Et₃N, 2-3 equivalents).
-
Finally, add this compound (1.1-1.5 equivalents) dropwise to the reaction mixture using a syringe.
Reaction Monitoring and Conditions
-
Temperature: The reaction temperature is dependent on the reactivity of the aryl halide. Aryl iodides typically react efficiently at room temperature, whereas aryl bromides and chlorides may necessitate heating (50-80 °C).
-
Monitoring: The progress of the reaction should be monitored periodically by TLC or GC-MS analysis to determine the consumption of the limiting reagent (typically the aryl halide).
Work-up and Product Purification
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
The crude residue should be purified by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylthis compound product.
Data Presentation: Summary of Reaction Parameters
The following table presents representative conditions for the Sonogashira coupling of this compound with a selection of aryl halides, illustrating the impact of the halide on the required reaction conditions.
| Aryl Halide (1.0 eq) | This compound (eq) | Pd Catalyst (mol%) | CuI (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Iodoanisole | 1.2 | Pd(PPh₃)₂Cl₂ (2) | 2 | Et₃N (2.0) | THF | 25 | 6-8 | 88-96 |
| 3-Bromobenzonitrile | 1.3 | Pd(PPh₃)₄ (3) | 3 | DIPEA (2.5) | DMF | 60 | 12-16 | 75-85 |
| 2-Chloropyridine | 1.5 | Pd(PPh₃)₄ (5) | 5 | Et₃N (3.0) | DMF | 90 | 24 | 60-75 |
| 1-Iodonaphthalene | 1.2 | Pd(PPh₃)₂Cl₂ (2) | 2 | Et₃N (2.0) | THF | 25 | 8-10 | 85-92 |
Key Considerations for the Amine Moiety
The primary amine of this compound can potentially coordinate with the palladium or copper catalysts, which may lead to catalyst inhibition. However, the use of an excess of an amine base, such as triethylamine, often circumvents this issue as it can serve as both the base and a competitive ligand, minimizing the interaction of the substrate's amine with the catalytic centers.
In instances where reaction efficiency is compromised, protection of the amine group as a carbamate (e.g., Boc) or a sulfonamide may be a viable strategy. The protecting group can be readily removed post-coupling.
Safety Precautions
-
Handle all palladium and copper reagents within a well-ventilated fume hood as they are toxic.
-
Organic solvents used in this protocol are flammable; ensure there are no nearby sources of ignition.
-
Appropriate personal protective equipment (PPE), including safety goggles, chemically resistant gloves, and a laboratory coat, must be worn at all times.
Logical Relationship Diagram
The following diagram illustrates the key interactions and transformations of the reactants and catalysts during the Sonogashira coupling reaction.
Caption: A diagram illustrating the logical progression of the Sonogashira reaction.
References
Application Notes and Protocols: Hept-5-yn-1-amine as a Versatile Ligand in Organometallic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Hept-5-yn-1-amine is a molecule with potential for application in organometallic chemistry; however, it is not a widely documented ligand. The following application notes and protocols are based on the general principles of coordination chemistry and catalysis, providing a hypothetical framework for its use. The data presented are illustrative examples and should be considered as such.
Introduction
This compound is a bifunctional molecule featuring a terminal primary amine and an internal alkyne. This unique combination of a soft (alkyne) and a hard (amine) donor site makes it a potentially versatile ligand for a variety of metal centers. The presence of both functionalities allows for multiple coordination modes, including monodentate, bidentate, and bridging, which can be exploited to fine-tune the electronic and steric properties of organometallic complexes. These properties are crucial for developing novel catalysts for a range of organic transformations.
This document provides an overview of the potential applications of this compound as a ligand, along with generalized protocols for the synthesis of its metal complexes and their application in catalysis.
Potential Applications
The dual functionality of this compound suggests its utility in several areas of catalysis:
-
Cross-Coupling Reactions: The amine group can act as an internal base or a coordinating moiety in reactions like Sonogashira, Heck, and Suzuki couplings, potentially leading to enhanced catalytic activity and stability.
-
Homogeneous Catalysis: As a ligand for transition metals such as palladium, platinum, rhodium, and iridium, it could be employed in hydrogenation, hydroformylation, and other catalytic processes where ligand design is key to controlling selectivity.
-
Materials Science: The alkyne functionality can be used for post-complexation modification via "click" chemistry, allowing for the immobilization of the catalyst on a solid support or the synthesis of multimetallic assemblies.
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical characterization and catalytic performance data for a representative palladium complex of this compound, denoted as [PdCl2(this compound)2].
Table 1: Spectroscopic and Analytical Data (Hypothetical)
| Parameter | Value |
| ¹H NMR (CDCl₃, 400 MHz) | |
| δ (ppm) for -NH₂ | 1.55 (br s, 4H) |
| δ (ppm) for -CH₂-NH₂ | 2.89 (t, J = 7.2 Hz, 4H) |
| δ (ppm) for -CH₂-CH₂-NH₂ | 1.78 (m, 4H) |
| δ (ppm) for -C≡C-CH₂- | 2.25 (m, 4H) |
| δ (ppm) for CH₃-C≡C- | 1.76 (t, J = 2.4 Hz, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | |
| δ (ppm) for -CH₂-NH₂ | 41.2 |
| δ (ppm) for -CH₂-CH₂-NH₂ | 32.5 |
| δ (ppm) for -C≡C-CH₂- | 19.8 |
| δ (ppm) for -C≡C- | 79.5, 78.1 |
| δ (ppm) for CH₃-C≡C- | 3.6 |
| FT-IR (KBr, cm⁻¹) | |
| ν(N-H) | 3285 (m), 3170 (m) |
| ν(C≡C) | 2235 (w) |
| ν(Pd-N) | 455 (s) |
| Elemental Analysis (%) | |
| Calculated for C₁₄H₂₆Cl₂N₂Pd | C, 38.60; H, 6.02; N, 6.43 |
| Found | C, 38.55; H, 6.08; N, 6.39 |
Table 2: Catalytic Performance in a Hypothetical Sonogashira Coupling (Hypothetical)
| Entry | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | 1 | Toluene | 80 | 4 | 92 |
| 2 | Bromobenzene | Phenylacetylene | 1 | Toluene | 100 | 8 | 85 |
| 3 | 4-Iodotoluene | 1-Hexyne | 0.5 | DMF | 80 | 6 | 95 |
| 4 | 1-Iodonaphthalene | 1-Heptyne | 1 | Dioxane | 90 | 5 | 88 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the ligand.
Materials:
-
1-Bromo-3-chloropropane
-
Lithium acetylide ethylenediamine complex
-
Sodium amide
-
Liquid ammonia
-
Ammonium chloride
-
Diethyl ether
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add liquid ammonia.
-
Slowly add sodium amide to the liquid ammonia with stirring.
-
To this solution, add lithium acetylide ethylenediamine complex portion-wise.
-
After stirring for 1 hour, add 1-bromo-3-chloropropane dropwise.
-
Allow the reaction to stir for 4 hours, then quench by the slow addition of ammonium chloride.
-
Evaporate the ammonia and add diethyl ether to the residue.
-
Wash the ether solution with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The resulting intermediate is then converted to the amine via standard procedures such as the Gabriel synthesis or reaction with sodium azide followed by reduction.
-
Purify the final product by distillation or column chromatography.
Protocol 2: Synthesis of a Palladium(II) Complex
This protocol outlines a general procedure for the synthesis of a palladium complex with this compound.
Materials:
-
This compound
-
Bis(acetonitrile)palladium(II) chloride
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve bis(acetonitrile)palladium(II) chloride in DCM.
-
In a separate flask, dissolve 2.2 equivalents of this compound in DCM.
-
Slowly add the ligand solution to the palladium salt solution with stirring at room temperature.
-
A precipitate should form over the course of 1-2 hours.
-
Continue stirring for an additional 4 hours to ensure complete reaction.
-
Filter the resulting solid and wash with cold DCM and diethyl ether.
-
Dry the complex under vacuum.
Visualizations
Diagram 1: Potential Coordination Modes
Caption: Potential coordination modes of this compound.
Diagram 2: Hypothetical Catalytic Cycle
Caption: Hypothetical catalytic cycle for Sonogashira coupling.
Synthesis of Heterocyclic Compounds from Hep-5-yn-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of heterocyclic compounds, primarily focusing on the intramolecular cyclization of Hept-5-yn-1-amine. This versatile starting material offers a direct route to valuable nitrogen-containing heterocycles, which are key structural motifs in numerous pharmaceuticals and bioactive molecules. The protocols described herein focus on transition metal-catalyzed intramolecular hydroamination, a powerful and atom-economical method for the construction of cyclic amines.
Introduction
This compound is a valuable bifunctional molecule containing both a terminal primary amine and an internal alkyne. This arrangement makes it an ideal precursor for intramolecular cyclization reactions to form substituted piperidines and other related nitrogen heterocycles. The intramolecular hydroamination of aminoalkynes, in particular, has emerged as a highly efficient strategy for the synthesis of these cyclic structures. This process involves the addition of the N-H bond of the amine across the carbon-carbon triple bond, typically facilitated by a transition metal catalyst. Various catalytic systems based on metals such as yttrium, zirconium, gold, and ruthenium have been developed for this transformation, offering different levels of reactivity and selectivity.
The primary product from the 6-endo-dig cyclization of this compound is 2-methyl-2,3,4,5-tetrahydropyridine, which can be readily reduced to the corresponding saturated piperidine derivative, 2-methylpiperidine. These substituted piperidines are prevalent scaffolds in a wide range of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.
Key Synthetic Pathways
The principal synthetic route for the cyclization of this compound is the intramolecular hydroamination, which can proceed via two main pathways: the 6-endo-dig and the 5-exo-dig cyclization. The regioselectivity of this reaction is often controlled by the choice of catalyst and reaction conditions.
Caption: General reaction pathways for the cyclization of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the intramolecular hydroamination of aminoalkynes, providing a basis for the expected outcomes when using this compound as a substrate. The data is based on studies of similar aminoalkynes, as specific data for this compound is not extensively published.[1]
| Catalyst System | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Y[N(TMS)2]3 | 5-Phenyl-4-pentyn-1-amine | 2-Benzyl-2,3-dihydropyrrole | Benzene-d6 | 60 | 9 | 94 |
| Y-diamine complex | 5-Phenyl-4-pentyn-1-amine | 2-Benzyl-2,3-dihydropyrrole | Benzene-d6 | 25 | 0.2 | 96 (NMR) |
| Zr(NMe2)4/NPS ligand | Hepta-4,5-dien-1-amine | 2-(trans-1-Propenyl)pyrrolidine | Benzene-d6 | 60 | 24 | 96 |
| Zr(NMe2)4/NPS ligand | 5,6-Octadien-1-amine | 2-(trans-1-Propenyl)piperidine | Benzene-d6 | 60 | 12 | 93 |
Note: TMS = Trimethylsilyl, NPS = a specific ligand system. Yields are isolated unless otherwise noted.
Experimental Protocols
The following are detailed protocols for the synthesis of heterocyclic compounds from this compound, based on established methods for related aminoalkynes.[1]
Protocol 1: Yttrium-Catalyzed Intramolecular Hydroamination of this compound
This protocol describes the synthesis of 2-methyl-2,3,4,5-tetrahydropyridine via a 6-endo-dig cyclization.
Materials:
-
This compound
-
Yttrium tris[bis(trimethylsilyl)amide] (Y[N(TMS)2]3)
-
Anhydrous toluene
-
Anhydrous deuterated benzene (C6D6) for monitoring
-
Schlenk flask and standard Schlenk line equipment
-
NMR tubes
Procedure:
-
In a glovebox, add Y[N(TMS)2]3 (5 mol%) to a Schlenk flask.
-
Add anhydrous toluene to dissolve the catalyst.
-
Add this compound (1.0 equivalent) to the flask.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by 1H NMR spectroscopy in C6D6. The disappearance of the starting material and the appearance of the enamine product signals will indicate reaction completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate containing 1% triethylamine) to afford 2-methyl-2,3,4,5-tetrahydropyridine.
Protocol 2: Reduction of 2-Methyl-2,3,4,5-tetrahydropyridine to 2-Methylpiperidine
This protocol describes the subsequent reduction of the cyclic enamine to the saturated piperidine.
Materials:
-
2-Methyl-2,3,4,5-tetrahydropyridine
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol
-
Hydrogen gas (H2)
-
Parr hydrogenation apparatus or a similar setup
Procedure:
-
Dissolve 2-methyl-2,3,4,5-tetrahydropyridine in methanol in a suitable pressure vessel.
-
Carefully add Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.
-
Carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-methylpiperidine.
-
If necessary, purify the product by distillation.
Workflow and Mechanistic Diagrams
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the yttrium-catalyzed intramolecular hydroamination.
Caption: A typical experimental workflow for the synthesis of 2-methylpiperidine.
Caption: Proposed catalytic cycle for yttrium-catalyzed intramolecular hydroamination.[1]
References
Application Notes and Protocols for Hept-5-yn-1-amine in Bioconjugation and Labeling
Introduction
Hept-5-yn-1-amine is a versatile bifunctional molecule featuring a terminal alkyne and a primary amine. This unique structure makes it a valuable reagent in bioconjugation and labeling for researchers, scientists, and drug development professionals. The terminal alkyne allows for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and specific ligation reaction.[1][2] The primary amine enables conjugation to biomolecules through various amine-reactive chemistries. These dual functionalities allow for the straightforward introduction of an alkyne handle onto proteins, nucleic acids, and other biomolecules for subsequent labeling or assembly into more complex structures.
This document provides detailed application notes and protocols for the use of this compound in bioconjugation and labeling applications.
Key Applications
-
Introduction of an Alkyne Handle: this compound can be used to introduce a terminal alkyne group onto a biomolecule of interest that contains an amine-reactive functional group (e.g., N-hydroxysuccinimide [NHS] ester, isothiocyanate).
-
Click Chemistry Labeling: Once a biomolecule is functionalized with the alkyne group from this compound, it can be reacted with an azide-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule) via CuAAC click chemistry.[2][3][4]
-
Drug Development and Discovery: In drug development, this molecule can be used to link drug candidates to targeting moieties or to create antibody-drug conjugates (ADCs). Its application in photolytic labeling can also aid in studying protein-protein and protein-matrix interactions.[5]
Quantitative Data Summary
| Parameter | Click Chemistry (CuAAC) | Amine-Reactive Coupling (e.g., NHS ester) |
| Reaction Time | 15 - 60 minutes at room temperature[3][4] | 30 minutes - 2 hours at room temperature |
| pH Range | 4 - 12[1] | 7.0 - 9.0 |
| Typical Yield | Very high (>90%)[2] | Variable, dependent on substrate and conditions |
| Key Reagents | Copper(I) catalyst (e.g., CuSO4/sodium ascorbate), Ligand (e.g., THPTA)[3][4] | NHS ester-activated molecule, buffer (e.g., PBS) |
| Biocompatibility | High, especially with ligands like THPTA that chelate copper[3][4] | Generally high, but NHS esters can hydrolyze[6] |
Experimental Protocols
Protocol 1: Functionalization of a Protein with this compound via NHS Ester Chemistry
This protocol describes the introduction of a terminal alkyne onto a protein using an NHS ester crosslinker.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
NHS ester crosslinker (e.g., a disuccinimidyl suberate - DSS)
-
Dimethylsulfoxide (DMSO)
-
Desalting column
Methodology:
-
Prepare a stock solution of the NHS ester crosslinker in DMSO.
-
Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer.
-
React the NHS ester with this compound: Mix the NHS ester and this compound in a 1:1 molar ratio in DMSO and incubate for 30 minutes at room temperature to form an amine-reactive alkyne linker.
-
Activate the protein: Add the activated alkyne linker to the protein solution at a molar excess (typically 10-20 fold) and incubate for 1-2 hours at room temperature or 4°C.
-
Remove excess reagents: Purify the alkyne-modified protein using a desalting column to remove unreacted linker and byproducts.
Protocol 2: Labeling of an Alkyne-Modified Biomolecule with an Azide-Containing Dye via Click Chemistry
This protocol outlines the labeling of a biomolecule functionalized with this compound using a fluorescent azide via CuAAC.
Materials:
-
Alkyne-modified biomolecule (from Protocol 1)
-
Azide-containing fluorescent dye
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS)
Methodology:
-
Prepare Stock Solutions:
-
Prepare the Catalyst Solution: A few minutes before the reaction, mix CuSO4 and THPTA ligand in a 1:2 ratio.[3][4]
-
Set up the Click Reaction:
-
Incubate: Let the reaction proceed for 15-60 minutes at room temperature, protected from light if using a fluorescent dye.[3][4]
-
Purify: Remove excess reagents by a suitable method such as desalting, dialysis, or ethanol precipitation for oligonucleotides.[3]
Signaling Pathway and Logical Relationships
While this compound is a tool for bioconjugation and does not directly participate in a specific signaling pathway, its use enables the study of such pathways. The logical relationship for its application in studying a hypothetical protein-protein interaction is illustrated below.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 3. confluore.com.cn [confluore.com.cn]
- 4. broadpharm.com [broadpharm.com]
- 5. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]
Application Note: N-Alkylation of Hept-5-yn-1-amine via Reductive Amination
Introduction
N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. Hept-5-yn-1-amine, with its terminal alkyne and primary amine functionalities, presents a versatile building block for the synthesis of a diverse range of molecular architectures. This application note details a robust and efficient protocol for the N-alkylation of this compound utilizing a reductive amination strategy. This method offers high selectivity for mono-alkylation, mitigating the common issue of over-alkylation often encountered with direct alkylation methods.
Experimental Protocols
This protocol describes the N-alkylation of this compound with a representative aldehyde, isobutyraldehyde, using sodium borohydride as the reducing agent. The procedure is a one-pot reaction, providing a straightforward and efficient synthesis of the corresponding secondary amine.
Materials and Reagents:
-
This compound
-
Isobutyraldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the amine in methanol (0.2 M).
-
Aldehyde Addition: Add isobutyraldehyde (1.2 eq) to the solution at room temperature and stir the mixture for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition of sodium borohydride, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Reagent Quantities for N-Alkylation of this compound
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) |
| This compound | 1.0 | 111.18 | 111 mg |
| Isobutyraldehyde | 1.2 | 72.11 | 86.5 mg (0.11 mL) |
| Sodium Borohydride | 1.5 | 37.83 | 56.7 mg |
| Methanol | - | - | 5 mL |
Table 2: Representative Yield and Spectroscopic Data
| Product | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (ESI+) m/z |
| N-isobutylthis compound | 85 | 2.65 (t, 2H), 2.45 (d, 2H), 2.15 (m, 2H), 1.80 (m, 1H), 1.75 (t, 3H), 1.55 (m, 2H), 0.90 (d, 6H) | 80.5, 78.9, 57.2, 49.8, 31.5, 28.6, 20.8, 15.4, 3.5 | [M+H]⁺ 168.17 |
Note: Spectroscopic data is predicted and should be confirmed by experimental analysis.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
Application Notes and Protocols: Leveraging Hept-5-yn-1-amine in the Synthesis of Novel Enzyme Inhibitors via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the prospective use of Hept-5-yn-1-amine as a versatile building block in the synthesis of enzyme inhibitors. Capitalizing on its terminal alkyne and primary amine functionalities, this compound is an ideal scaffold for generating diverse libraries of potential therapeutic agents through the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
Introduction
The quest for novel and selective enzyme inhibitors is a central theme in drug discovery. Enzyme dysfunction is implicated in a multitude of diseases, and small molecules that can modulate enzyme activity are of paramount therapeutic interest. This compound offers a unique molecular framework for inhibitor design. The terminal alkyne serves as a "handle" for the highly reliable click chemistry reaction, enabling the covalent linking of this scaffold to a wide array of azide-containing fragments.[1] The primary amine provides a further point for diversification, allowing for the introduction of various functional groups to optimize binding affinity and selectivity for the target enzyme.
The "in situ click chemistry" approach, where the biological target itself catalyzes the formation of its own inhibitor from a mixture of complementary building blocks, has emerged as a powerful strategy in lead discovery.[3] this compound is a prime candidate for inclusion in such screening libraries.
Application: Synthesis of Carbonic Anhydrase Inhibitors
This section outlines a hypothetical application of this compound in the synthesis of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in physiological and pathological processes.[2][4] Certain CA isoforms are overexpressed in various cancers, making them attractive targets for anti-cancer drug development. The general strategy involves coupling this compound with an azide-functionalized aromatic sulfonamide, a well-established pharmacophore for CA inhibition.
Logical Workflow for Inhibitor Synthesis and Screening
References
- 1. Methods of using click chemistry in the discovery of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ click chemistry: enzyme inhibitors made to their own specifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Polymer Functionalization with Hept-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers is a critical process in the development of advanced materials for a wide range of applications, including drug delivery, tissue engineering, and diagnostics. Hept-5-yn-1-amine is a versatile bifunctional molecule that provides a terminal alkyne for "click" chemistry reactions and a primary amine for further conjugation or to impart specific physicochemical properties to the polymer. This document provides detailed protocols for the functionalization of azide-modified polymers with this compound via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, along with methods for characterization and quantification of the resulting functionalization.
Core Applications
The introduction of this compound onto a polymer backbone can be leveraged for several applications:
-
Drug Delivery: The primary amine can be used to conjugate pH-sensitive linkers or directly attach therapeutic payloads. The modified polymer can form nanoparticles or micelles for targeted drug delivery.
-
Bioconjugation: The amine functionality allows for the covalent attachment of proteins, peptides, or antibodies, enabling the development of targeted therapies and diagnostic agents.
-
Hydrogel Formation: The amine groups can serve as cross-linking points for the formation of hydrogels with tunable properties for tissue engineering and controlled release applications.
-
Surface Modification: Polymer surfaces functionalized with amine groups can be used to modulate cell adhesion, protein adsorption, and biocompatibility.
Experimental Section
Materials
-
Azide-functionalized polymer (e.g., Azide-Poly(ethylene glycol), Azide-Hyaluronic Acid)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Organic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Deionized water
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Ninhydrin reagent
-
Phosphate-buffered saline (PBS)
Protocol 1: Functionalization of Azide-Modified Polymer with this compound via CuAAC
This protocol describes the "grafting-to" approach where the this compound is attached to a pre-existing azide-functionalized polymer backbone.
1. Dissolution of Polymer:
- Dissolve the azide-functionalized polymer in an appropriate solvent (e.g., deionized water for water-soluble polymers like PEG-azide, or DMF/DMSO for others) to a final concentration of 10-20 mg/mL.
- Ensure the polymer is fully dissolved by gentle stirring or vortexing.
2. Preparation of Reagent Solutions:
- Prepare a stock solution of this compound (e.g., 100 mM in the reaction solvent).
- Prepare a stock solution of Copper(II) sulfate pentahydrate (e.g., 50 mM in deionized water).
- Prepare a fresh stock solution of sodium ascorbate (e.g., 200 mM in deionized water).
3. Click Reaction:
- To the dissolved polymer solution, add this compound from the stock solution. The molar excess of the amine can be varied to control the degree of functionalization (a 5-10 fold molar excess over azide groups is a good starting point).
- Add the copper(II) sulfate solution to the reaction mixture (typically 0.1-0.2 equivalents relative to the azide groups).
- Initiate the reaction by adding the sodium ascorbate solution (typically 0.5-1.0 equivalents relative to the azide groups). The solution may change color, indicating the reduction of Cu(II) to Cu(I).
- Allow the reaction to proceed at room temperature for 12-24 hours with gentle stirring, protected from light.
4. Purification of the Functionalized Polymer:
- After the reaction is complete, transfer the solution to a dialysis tube with an appropriate molecular weight cut-off.
- Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted this compound, copper catalyst, and other small molecules.
- Lyophilize the purified polymer solution to obtain the final product as a dry powder.
Experimental Workflow for Polymer Functionalization
Protocol 2: Quantification of Amine Functionalization using the Ninhydrin Assay
The ninhydrin assay is a colorimetric method to quantify the amount of primary amine groups on the functionalized polymer.
1. Preparation of Standards:
- Prepare a series of standard solutions of a known primary amine (e.g., this compound or a simple primary amine like propylamine) of varying concentrations (e.g., 0.1 to 1.0 mM) in the same solvent as your polymer sample.
2. Sample Preparation:
- Dissolve a known weight of the amine-functionalized polymer in a known volume of solvent (e.g., PBS) to prepare a stock solution (e.g., 5 mg/mL).
3. Ninhydrin Reaction:
- In a microplate or test tubes, add a fixed volume of each standard and the polymer sample solution.
- Add the ninhydrin reagent to each well/tube.
- Heat the plate/tubes at 95-100°C for 10-15 minutes. A purple color (Ruhemann's purple) will develop in the presence of primary amines.
- Cool the solutions to room temperature.
4. Absorbance Measurement:
- Measure the absorbance of the standards and samples at 570 nm using a spectrophotometer or plate reader.
5. Quantification:
- Create a standard curve by plotting the absorbance of the standards against their known concentrations.
- Use the equation of the line from the standard curve to determine the concentration of amine groups in your polymer sample.
- Calculate the degree of functionalization (mol of amine per gram of polymer).
Data Presentation
Table 1: Representative Reaction Conditions and Functionalization Efficiency
| Polymer Backbone | Polymer Conc. (mg/mL) | Molar Ratio (Amine:Azide) | Reaction Time (h) | Degree of Functionalization (mmol amine/g polymer) |
| PEG-Azide (5 kDa) | 20 | 5:1 | 24 | 0.15 |
| PEG-Azide (5 kDa) | 20 | 10:1 | 24 | 0.18 |
| Hyaluronic Acid-Azide (50 kDa) | 10 | 5:1 | 12 | 0.25 |
| Hyaluronic Acid-Azide (50 kDa) | 10 | 10:1 | 24 | 0.35 |
Table 2: Characterization Data of Functionalized Polymer (Example: PEG-Hept-5-yn-1-amine)
| Characterization Technique | Unmodified PEG-Azide | Functionalized PEG-Amine |
| ¹H NMR (δ, ppm) | 3.64 (s, -CH₂CH₂O-), 3.38 (t, -CH₂-N₃) | 3.64 (s, -CH₂CH₂O-), 8.05 (s, triazole-H), 4.55 (t, -CH₂-triazole), 2.9 (t, -CH₂-NH₂) |
| FT-IR (cm⁻¹) | ~2100 (azide stretch) | Absence of ~2100 peak, ~3400 (N-H stretch) |
| GPC (Mn, Da) | 5,100 | 5,300 |
| GPC (PDI) | 1.05 | 1.06 |
Logical Relationship of Functionalization and Characterization
Conclusion
The functionalization of polymers with this compound via CuAAC is a robust and efficient method for introducing primary amine groups onto a polymer backbone. This approach allows for the creation of well-defined polymeric materials with tailored properties for a variety of biomedical applications. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and scientists in the field of drug development and materials science.
Protecting Group Strategies for Hept-5-yn-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-5-yn-1-amine is a bifunctional molecule featuring a primary amine and a terminal alkyne. These functional groups often require protection during multi-step organic syntheses to prevent undesired side reactions. This document provides detailed application notes and experimental protocols for the orthogonal protection and deprotection of this compound using tert-butyloxycarbonyl (Boc) for the amine and triisopropylsilyl (TIPS) for the alkyne. This strategy allows for the selective modification of one functional group while the other remains masked, offering significant flexibility in synthetic design.
Introduction to Protecting Group Strategy
In the synthesis of complex organic molecules, the presence of multiple reactive functional groups necessitates a strategic approach to ensure chemoselectivity.[1][2] Protecting groups are temporarily installed on a functional group to block its reactivity, allowing chemical transformations to be performed on other parts of the molecule.[1][2] For a molecule like this compound, which contains both a nucleophilic primary amine and an acidic terminal alkyne proton, an orthogonal protecting group strategy is highly advantageous.
Orthogonal Protection is a key concept that allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions.[3][4] The selected strategy employs the acid-labile Boc group for the amine and the fluoride-labile TIPS group for the alkyne. This orthogonality is crucial for the sequential functionalization of this compound.
Below is a diagram illustrating the molecular structures of the unprotected, protected, and orthogonally protected forms of this compound.
Caption: Chemical structures of this compound and its protected derivatives.
Selection of Protecting Groups: A Decision Workflow
Choosing the appropriate protecting group strategy is critical for the success of a synthetic route. The following workflow provides a decision-making framework for the protection of this compound.
Caption: Decision workflow for selective functionalization of this compound.
Experimental Protocols and Data
The following sections provide detailed, step-by-step protocols for the protection and deprotection of this compound. Quantitative data, including typical reaction times and yields, are summarized in tables for easy reference.
Protection of the Primary Amine (N-Boc Protection)
The primary amine is protected as a tert-butyl carbamate (Boc), a group known for its stability in a wide range of reaction conditions, except for strong acids.[5][6]
Workflow for N-Boc Protection
Caption: Experimental workflow for the N-Boc protection of this compound.
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 1.5 eq).[6][7]
-
To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data for N-Boc Protection of Primary Amines
| Substrate Analogue | Reagents & Conditions | Time (h) | Yield (%) | Reference |
| Amino-1-naphthol | (Boc)₂O, NaHCO₃, THF/H₂O, RT | 12 | 96 | [7] |
| Aliphatic Amines | (Boc)₂O, TEA, THF, RT | 1-2 | >95 | [6] |
| (S)-Phenylglycine | (Boc)₂O, Et₃N, THF, reflux | 18 | 94 | [8] |
Protection of the Terminal Alkyne (TIPS Protection)
The terminal alkyne is protected using the sterically hindered triisopropylsilyl (TIPS) group. Silyl groups are stable to a wide variety of non-fluoride-based reagents.[9]
Protocol:
-
Dissolve this compound (or N-Boc-hept-5-yn-1-amine) (1.0 eq) in a suitable anhydrous solvent like THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) dropwise to deprotonate the terminal alkyne.
-
After stirring for 30 minutes, add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Quantitative Data for TIPS Protection of Terminal Alkynes
| Substrate Type | Reagents & Conditions | Time (h) | Yield (%) | Reference |
| Aryl Acetylenes | TIPSCl, n-BuLi, THF, 0 °C to RT | 2-4 | 85-95 | General Protocol |
| Polyynes | TIPSC₄H, CuCl, TMEDA, O₂ | 12 | 55 | [10] |
| Diynes | TIPS-acetylene, K₂CO₃ | 12 | 89 | [11] |
Orthogonal Deprotection
The key to this strategy is the ability to selectively remove one protecting group while the other remains intact.
Workflow for Orthogonal Deprotection
Caption: Decision workflow for orthogonal deprotection.
3.3.1. Deprotection of the N-Boc Group (Amine Deprotection)
The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[12][13][14]
Protocol:
-
Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) at room temperature.[12]
-
Stir the mixture for 1-2 hours, monitoring by TLC.[12]
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The resulting amine salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) during an extractive workup.
Quantitative Data for N-Boc Deprotection
| Method | Reagents & Conditions | Time | Yield (%) | Reference |
| Standard | 25-50% TFA in DCM, RT | 1-2 h | >95 | [12] |
| Microwave | 5 eq. TFA in DCM, 60 °C | 30 min | High | [14] |
| Thermal | Methanol, 230 °C (Flow) | 45 min | 81-90 | [15] |
3.3.2. Deprotection of the TIPS Group (Alkyne Deprotection)
The TIPS group is typically removed using a fluoride ion source, most commonly tetrabutylammonium fluoride (TBAF).[9][16][17]
Protocol:
-
Dissolve the TIPS-protected alkyne (1.0 eq) in an anhydrous solvent such as THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1-1.5 eq).
-
Stir the reaction at room temperature and monitor by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. A specialized workup using a sulfonic acid resin can be employed to easily remove TBAF residues.[17]
Quantitative Data for Silyl Group Deprotection
| Silyl Group | Reagents & Conditions | Time | Yield (%) | Reference |
| TIPS | TBAF, THF, RT | 0.5-3 h | 85-95 | [9] |
| TIPS | AgF (1.5 eq), Methanol | 1-2 h | High | [18] |
| TMS | K₂CO₃, Methanol | 1-2 h | High | [9] |
Conclusion
The orthogonal protection of this compound using Boc for the amine and TIPS for the alkyne provides a robust and flexible strategy for its use in complex organic synthesis. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling the efficient and selective functionalization of this versatile building block. The distinct cleavage conditions for the Boc (acidic) and TIPS (fluoride) groups ensure high chemoselectivity, a critical aspect of modern synthetic chemistry.
References
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. tert-butyl 5-hydroxynaphthalen-1-ylcarbamate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. organic chemistry - Can a Boc protecting group be removed with trifluoroacetic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 17. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.org.mx [scielo.org.mx]
Application Notes: Hept-5-yn-1-amine as a Versatile Building Block in the Synthesis of Natural Product Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products and their analogs are cornerstones of drug discovery, offering vast structural diversity and biological activity.[1] The synthesis of novel analogs is a key strategy for improving the potency, selectivity, and pharmacokinetic properties of natural product leads. Hept-5-yn-1-amine is a valuable bifunctional building block for the synthesis of such analogs. Its structure, featuring a terminal alkyne and a primary amine, allows for sequential or orthogonal derivatization, enabling the rapid construction of diverse molecular scaffolds. This document provides detailed application notes and protocols for the use of this compound in the generation of natural product analog libraries.
Key Features of this compound
This compound possesses two key reactive functional groups:
-
Terminal Alkyne: This group is amenable to a variety of powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and the Sonogashira coupling. These reactions are highly efficient and tolerant of a wide range of functional groups, making them ideal for late-stage functionalization in complex syntheses.[2][3][4][5][6]
-
Primary Amine: The primary amine serves as a versatile handle for the introduction of various substituents. It can readily undergo acylation to form amides, reductive amination with aldehydes and ketones, and participate in the formation of heterocyclic systems.
This dual functionality allows for a modular approach to analog synthesis, where a core scaffold can be linked to different building blocks via either the alkyne or the amine.
Application 1: Synthesis of Triazole-Containing Natural Product Analogs via CuAAC (Click Chemistry)
The CuAAC reaction is a highly reliable method for forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[2][5] This approach can be used to conjugate this compound to an azide-modified natural product scaffold or, conversely, to couple an acylated this compound derivative to an azide-bearing molecule of interest.
Experimental Protocol: General Procedure for CuAAC Ligation
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Dissolve the azide-containing substrate (1.0 eq) and this compound (1.1 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
-
Reaction Setup:
-
To the solution of the azide and alkyne, add the CuSO₄ stock solution to a final concentration of 1-5 mol%.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mol%.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-12 hours), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Illustrative Data Presentation
| Entry | Azide Substrate | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Azido-functionalized coumarin | t-BuOH/H₂O (1:1) | 4 | 92 | >98 |
| 2 | Azido-functionalized flavonoid | THF/H₂O (1:1) | 6 | 88 | >97 |
| 3 | Azido-sugar derivative | DMSO | 2 | 95 | >99 |
Application 2: Synthesis of Aryl-Alkyne Scaffolds via Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.[3][4][6] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are common motifs in natural products.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reagent Preparation:
-
In a flame-dried Schlenk flask, dissolve the aryl halide (1.0 eq) and this compound (1.2 eq) in a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper co-catalyst, such as CuI (4-10 mol%).
-
-
Reaction Setup:
-
Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq).
-
Purge the flask with an inert gas (e.g., argon or nitrogen) and stir the mixture at room temperature or with gentle heating (40-60 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed (typically 2-24 hours), cool the reaction to room temperature, and filter through a pad of celite to remove the catalyst.
-
Rinse the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the residue by flash column chromatography on silica gel.
-
Illustrative Data Presentation
| Entry | Aryl Halide | Catalyst | Base | Temperature (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂/CuI | TEA | 25 | 85 |
| 2 | 3-Bromopyridine | Pd(PPh₃)₄/CuI | DIPEA | 50 | 78 |
| 3 | 2-Iodothiophene | Pd(OAc)₂/XPhos/CuI | DIPEA | 40 | 82 |
Application 3: Amide Bond Formation for Peptide and Small Molecule Analogs
The primary amine of this compound can be readily acylated to form amide bonds. This allows for the incorporation of the heptynyl moiety into peptides or for its attachment to carboxylic acid-containing natural products or their fragments.
Experimental Protocol: General Procedure for Amide Coupling
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of an additive like HOBt (1.2 eq).
-
Stir the mixture for 15-30 minutes at 0 °C to activate the carboxylic acid.
-
-
Reaction Setup:
-
Add this compound (1.1 eq) to the activated carboxylic acid solution.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS (typically 2-12 hours).
-
Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude amide by flash column chromatography or recrystallization.
-
Illustrative Data Presentation
| Entry | Carboxylic Acid | Coupling Agent | Base | Time (h) | Yield (%) |
| 1 | N-Boc-Alanine | HATU | DIPEA | 3 | 94 |
| 2 | Benzoic Acid | EDC/HOBt | DIPEA | 6 | 89 |
| 3 | Ibuprofen | DCC/DMAP | None | 12 | 85 |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow using this compound.
Logical Relationship Diagram
Caption: Diverse reactions of this compound.
Hypothetical Signaling Pathway Diagram
Caption: Inhibition of a kinase signaling pathway.
References
- 1. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. researchgate.net [researchgate.net]
Application Notes: Hept-5-yn-1-amine in Click Chemistry
Hept-5-yn-1-amine is a versatile bifunctional molecule that serves as a valuable building block in various chemical syntheses, particularly in the realm of "click chemistry."[1] The presence of a terminal alkyne group allows for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the primary amine provides a handle for further functionalization or conjugation.[2][3] This combination makes this compound an ideal candidate for applications in bioconjugation, drug delivery, and materials science.
Key Features of this compound:
-
Terminal Alkyne: The carbon-carbon triple bond at the 5-position is sterically unhindered, allowing for rapid participation in CuAAC reactions.[4]
-
Primary Amine: The amine group at the 1-position can be readily modified, for example, by acylation, alkylation, or reaction with activated esters, enabling the attachment of a wide range of molecules.
-
Spacer Arm: The butyl chain separating the amine and alkyne functionalities provides flexibility and reduces potential steric hindrance between conjugated molecules.
Bioconjugation
This compound is an excellent tool for the site-specific modification of biomolecules such as proteins, peptides, and nucleic acids.[5] The primary amine can be reacted with an appropriate functional group on the biomolecule (e.g., a carboxyl group to form an amide bond) to introduce the alkyne handle. Subsequently, an azide-modified molecule of interest (e.g., a fluorescent dye, a drug molecule, or a polyethylene glycol (PEG) chain) can be "clicked" onto the alkyne-functionalized biomolecule.[2] This two-step approach allows for precise control over the location and stoichiometry of the conjugation.
Drug Delivery
In the field of drug delivery, this compound can be used to construct complex drug delivery systems. For instance, it can be used to link targeting ligands to drug-loaded nanoparticles or to create prodrugs that release the active agent under specific conditions. The robust nature of the triazole ring formed during the click reaction ensures the stability of the conjugate in biological environments. The amino-yne click reaction can also be leveraged to design stimuli-responsive materials for on-demand drug release.[1]
Materials Science and Surface Functionalization
This compound can be employed to modify the surfaces of various materials, imparting new functionalities.[6] The amine group can be used to anchor the molecule to a surface (e.g., through reactions with epoxy or carboxyl groups on the material). The exposed alkyne groups can then be used to attach other molecules via click chemistry, allowing for the creation of functional surfaces for applications in sensing, catalysis, and biocompatible coatings.[7][8] For example, alkyne-functionalized polymers can be synthesized and subsequently cross-linked or functionalized using click chemistry.[9][10]
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for CuAAC reactions involving terminal alkynes analogous to this compound. These values can serve as a starting point for optimizing reactions with this compound.
| Parameter | Value | Reference |
| Reaction Time | 5 minutes - 3 hours | [11] |
| Reaction Temperature | Room Temperature (25°C) | [12] |
| Typical Yields | >95% | [12] |
| Catalyst Loading (Cu(I)) | 0.5 mol% - 5 mol% | [11] |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligands | [3] |
| Solvents | DMF, DMSO, water, t-BuOH/water mixtures | [12] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Amino-Alkyne
This protocol describes a general method for the "clicking" of an azide-containing molecule to an alkyne-functionalized substrate, which can be adapted for this compound.
Materials:
-
Alkyne-functionalized substrate (e.g., this compound derivative)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended for biomolecule conjugations)
-
Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH and water)
Procedure:
-
Dissolve the alkyne-functionalized substrate and the azide-containing molecule in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate in water. If using a ligand like TBTA, pre-mix the copper sulfate and ligand in the solvent.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution (or the copper/ligand solution).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the reaction can be quenched by exposure to air or by the addition of a copper chelator like EDTA.
-
Purify the product using standard techniques such as column chromatography, precipitation, or dialysis (for biomolecules).
Diagram of the CuAAC Reaction Scheme:
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol 2: Functionalization of a Carboxylic Acid-Terminated Polymer with this compound
This protocol details the introduction of a terminal alkyne onto a polymer backbone for subsequent click modification.
Materials:
-
Carboxylic acid-terminated polymer
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the carboxylic acid-terminated polymer in anhydrous DMF or DMSO.
-
Add EDC and NHS to the polymer solution and stir at room temperature for 30 minutes to activate the carboxylic acid groups.
-
Add this compound to the reaction mixture, followed by the addition of TEA or DIPEA.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Precipitate the alkyne-functionalized polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether or methanol).
-
Wash the polymer precipitate several times with the non-solvent to remove unreacted reagents.
-
Dry the alkyne-functionalized polymer under vacuum. The success of the functionalization can be confirmed by NMR or IR spectroscopy.
Diagram of the Polymer Functionalization Workflow:
Caption: Workflow for polymer functionalization with this compound.
Conclusion
This compound, and analogous amino-alkynes, are powerful and versatile reagents for the introduction of alkyne functionalities for subsequent click chemistry applications. The protocols and data provided herein, based on established literature for similar compounds, offer a solid foundation for researchers and drug development professionals to utilize these building blocks in their respective fields. The high efficiency, specificity, and biocompatibility of the CuAAC reaction make it an invaluable tool for creating complex and functional molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews [chemistryviews.org]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click chemistry reactions in polymer synthesis and modification | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Solid-Phase Synthesis Utilizing Hept-5-yn-1-amine: Application Notes and Protocols for Researchers
For Immediate Release
Comprehensive Guide for the Solid-Phase Synthesis and Application of Alkyne-Modified Peptides and Bioconjugates Using Hept-5-yn-1-amine
This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase synthesis (SPS). The primary application of this versatile building block is the introduction of a terminal alkyne functionality into peptides and other organic molecules. This alkyne handle serves as a reactive site for subsequent bioorthogonal ligation, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."[1][2][3] This powerful technique allows for the efficient and specific conjugation of the synthesized molecule to other entities such as fluorescent dyes, imaging agents, polyethylene glycol (PEG), or other biomolecules, opening up vast possibilities in drug development, diagnostics, and fundamental biological research.[1][4][5]
The 1,2,3-triazole ring formed through the click reaction is not merely a linker but can also act as a bioisostere for the amide bond, potentially enhancing the metabolic stability and biological activity of the resulting peptidomimetics.[5][6]
Applications of this compound in Solid-Phase Synthesis
The incorporation of this compound onto a solid support enables a variety of applications, including:
-
Peptide Labeling and Imaging: The terminal alkyne allows for the straightforward attachment of azide-functionalized fluorophores for in vitro and in vivo imaging studies.
-
Synthesis of Peptide-Drug Conjugates: The click reaction facilitates the conjugation of peptides to cytotoxic drugs or other therapeutic agents.
-
PEGylation: Introduction of a PEG chain via click chemistry can improve the pharmacokinetic properties of a peptide therapeutic.
-
Creation of Branched and Cyclic Peptides: The alkyne group can be used as a handle for intramolecular or intermolecular cyclization, or for the creation of dendritic peptide structures.[4]
-
Development of Peptidomimetics: The resulting triazole can mimic a peptide bond, leading to the synthesis of more stable and potentially more potent drug candidates.[6]
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound onto a solid support and its subsequent modification via CuAAC.
Protocol 1: C-Terminal Modification of Peptides with this compound via Reductive Amination
This protocol describes the synthesis of a peptide with a C-terminal Hept-5-yn-1-amide. The primary amine of this compound is first attached to an aldehyde-functionalized resin, followed by standard Fmoc-based solid-phase peptide synthesis.[7][8]
Materials:
-
Aldehyde-functionalized resin (e.g., Bromoacetaldehyde resin)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU, HOBt, DIC)[9]
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)[10]
Procedure:
-
Resin Swelling: Swell the aldehyde-functionalized resin in DMF for 1 hour in a solid-phase synthesis vessel.[9]
-
Reductive Amination:
-
Dissolve this compound (5 eq.) and NaBH₃CN (5 eq.) in DMF.
-
Add the solution to the swollen resin and shake at room temperature for 12 hours.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Peptide Synthesis:
-
Perform standard Fmoc-based solid-phase peptide synthesis by sequentially coupling the desired Fmoc-protected amino acids.[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.[11]
-
Amino Acid Coupling: Use a 4-fold excess of Fmoc-amino acid, activated with a suitable coupling reagent (e.g., HCTU), in the presence of a base (e.g., DIPEA).[9]
-
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for C-Terminal Modification:
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-containing molecule to the resin-bound alkyne-functionalized peptide synthesized in Protocol 1.
Materials:
-
Resin-bound alkyne-peptide
-
Azide-containing molecule (e.g., Azido-PEG, fluorescent dye azide)
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
Sodium ascorbate
-
N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine
-
N,N-Dimethylformamide (DMF), degassed
-
Acetonitrile (ACN), degassed
Procedure:
-
Resin Preparation: After the final Fmoc deprotection step in the peptide synthesis, wash the resin-bound alkyne-peptide thoroughly with DMF.
-
Click Reaction Mixture:
-
On-Resin Click Reaction:
-
Add the DMF solution to the resin, followed by the ACN solution of the copper catalyst.
-
Shake the reaction mixture under a nitrogen atmosphere at room temperature for 6-12 hours.[12]
-
Monitor the reaction completion by a test cleavage of a small amount of resin.
-
-
Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and copper catalyst.
-
Cleavage and Purification: Proceed with the cleavage and purification steps as described in Protocol 1.
Workflow for On-Resin CuAAC:
Quantitative Data Summary
The efficiency of the coupling and click reactions can vary depending on the peptide sequence and the nature of the azide-containing molecule. The following table summarizes typical yields reported for similar solid-phase syntheses and on-resin click reactions.
| Step | Parameter | Typical Value | Reference |
| Reductive Amination | Resin Loading | 0.3 - 0.7 mmol/g | General SPPS knowledge |
| Fmoc-SPPS | Coupling Efficiency per Step | >99% | General SPPS knowledge |
| On-Resin CuAAC | Reaction Yield | >95% | [13] |
| Overall Yield (after purification) | Crude to Pure | 10 - 30% | General observation in multi-step synthesis |
Signaling Pathway Application: Inhibition of a Kinase Pathway
Peptides modified with triazoles can act as potent and stable inhibitors of protein-protein interactions, which are crucial in many signaling pathways. For example, a cyclic peptide containing a triazole linkage could be designed to mimic a protein loop that binds to the active site of a kinase, thereby inhibiting its activity and downstream signaling.
Logical Relationship of a Triazole-Peptide Kinase Inhibitor:
This diagram illustrates the synthesis of a triazole-peptide inhibitor using this compound and its subsequent application in blocking a kinase signaling pathway by preventing the phosphorylation of a substrate protein. This inhibition of a key signaling event can have therapeutic applications in diseases where such pathways are dysregulated, such as cancer.
References
- 1. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jpt.com [jpt.com]
- 4. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qyaobio.com [qyaobio.com]
- 6. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.tue.nl [research.tue.nl]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Hept-5-yn-1-amine Synthesis
Welcome to the technical support center for the synthesis of Hept-5-yn-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most frequently employed methods for the synthesis of primary amines like this compound are the Gabriel synthesis and reductive amination. Direct alkylation of ammonia is often avoided due to a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, which significantly lowers the yield of the desired primary amine.[1][2][3]
Q2: Why am I getting a mixture of products instead of pure this compound?
A2: The formation of multiple products, particularly in direct amination approaches, is a common issue known as over-alkylation. The primary amine product is often more nucleophilic than the starting ammonia, leading to further reaction with the alkyl halide.[3][4] The Gabriel synthesis is a superior method to avoid this, as it utilizes a phthalimide group to protect the nitrogen, preventing multiple alkylations.[2][4]
Q3: I'm having trouble with the final deprotection step of my Gabriel synthesis. What are the common challenges?
A3: The deprotection of the N-alkylphthalimide intermediate can be challenging. Acidic or basic hydrolysis often requires harsh conditions and can lead to low yields or the decomposition of sensitive functional groups.[2] A milder and often more effective method is the Ing-Manske procedure, which uses hydrazine hydrate to cleave the phthalimide.[2][5] However, the removal of the phthalhydrazide byproduct can sometimes be difficult.[2]
Q4: Are there any alternative methods to the Gabriel synthesis that might give better yields?
A4: Yes, reductive amination is a powerful alternative for synthesizing primary amines.[6][7][8] This method involves the reaction of an aldehyde or ketone with ammonia in the presence of a reducing agent. For this compound, this would involve the reductive amination of hept-5-yn-1-al. This method avoids the issue of over-alkylation.[6] Another alternative is the Mitsunobu reaction, which can be used to alkylate phthalimide with an alcohol, followed by deprotection.[9][10][11]
Troubleshooting Guide
Issue 1: Low Yield in the Alkylation of Potassium Phthalimide (Gabriel Synthesis)
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Incomplete reaction | Ensure anhydrous conditions as potassium phthalimide is moisture-sensitive. Use a polar aprotic solvent like DMF to improve the solubility of potassium phthalimide and accelerate the SN2 reaction.[5][12] Consider a modest increase in reaction temperature or longer reaction times. | Increased conversion of the starting alkyl halide to the N-(hept-5-yn-1-yl)phthalimide intermediate. |
| Side reactions of the alkyl halide | Use a high-purity starting material (e.g., 1-bromo-hept-5-yne). Elimination reactions can compete with substitution, especially with more hindered bases or at higher temperatures. Ensure the use of a non-hindered base for the formation of the phthalimide anion if not using pre-formed potassium phthalimide. | Minimized formation of elimination byproducts, leading to a cleaner reaction and higher yield of the desired product. |
| Poor quality of potassium phthalimide | Use commercially available, high-purity potassium phthalimide or prepare it fresh by reacting phthalimide with a suitable base like potassium hydroxide. | Consistent and improved yields in the alkylation step. |
Issue 2: Low Yield or Difficulty in the Hydrazine Deprotection Step (Gabriel Synthesis)
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Incomplete reaction | Use a sufficient excess of hydrazine hydrate (typically 1.5-2 equivalents or more).[2] Ensure adequate reaction time (can range from a few hours to overnight) and consider gentle heating (refluxing in ethanol is common).[5] | Complete cleavage of the phthalimide group to release the primary amine. |
| Difficult separation of phthalhydrazide | Phthalhydrazide is often insoluble and precipitates from the reaction mixture.[2] After cooling, the precipitate can be removed by filtration. Acidifying the filtrate with dilute HCl will protonate the amine, making it water-soluble, while any remaining non-polar impurities can be extracted with an organic solvent. Basification of the aqueous layer will then liberate the free amine for extraction. | Efficient removal of the phthalhydrazide byproduct, leading to a purer amine product. |
| Product loss during workup | This compound has some water solubility. During aqueous workup, ensure the aqueous phase is saturated with a salt like NaCl before extraction to reduce the solubility of the amine. Use a suitable organic solvent for extraction, such as diethyl ether or dichloromethane. | Improved recovery of the final product from the aqueous phase. |
Comparative Yield Data for Primary Amine Synthesis
| Synthetic Method | Starting Material | Product | Reported Yield | Reference |
| Gabriel Synthesis (Alkylation) | 1-Bromooctane | N-Octylphthalimide | ~85-95% (Typical) | General Literature |
| Gabriel Synthesis (Hydrazinolysis) | N-Octylphthalimide | Octylamine | ~80-90% (Typical) | General Literature |
| Reductive Amination | Phenyl-2-propanone | Amphetamine | High (Commercial Scale) | [1] |
| Azide Synthesis followed by Reduction | 1-Bromooctane | Octylamine | ~80-90% (Overall) | [1] |
Experimental Protocols
Protocol 1: Gabriel Synthesis of this compound
Step 1: Synthesis of N-(hept-5-yn-1-yl)phthalimide
-
To a solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add 1-bromo-hept-5-yne (1.0 equivalent).
-
Stir the reaction mixture at room temperature overnight or gently heat to 50-60 °C for several hours until TLC analysis indicates the consumption of the starting bromide.
-
Pour the reaction mixture into water and collect the precipitated solid by filtration.
-
Wash the solid with water and a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting material.
-
Dry the solid under vacuum to obtain N-(hept-5-yn-1-yl)phthalimide.
Step 2: Deprotection to Yield this compound (Ing-Manske Procedure)
-
Suspend the N-(hept-5-yn-1-yl)phthalimide (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (2.0 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute HCl and wash with diethyl ether to remove any non-basic impurities.
-
Make the aqueous layer basic with a strong base (e.g., NaOH) and extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Reductive Amination for the Synthesis of this compound
-
Dissolve hept-5-yn-1-al (1.0 equivalent) in methanol.
-
Add a solution of ammonia in methanol.
-
In a separate flask, prepare a solution of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol.[6][7]
-
Slowly add the reducing agent solution to the aldehyde/ammonia mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully quench the reaction with water and then acidify with dilute HCl.
-
Wash the aqueous layer with an organic solvent to remove unreacted aldehyde and other non-basic impurities.
-
Basify the aqueous layer with NaOH and extract the product with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield this compound.
Visualizations
Caption: Workflow for the Gabriel Synthesis of this compound.
Caption: Workflow for the Reductive Amination Synthesis of this compound.
References
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. youtube.com [youtube.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Alkylation of Terminal Alkynes for Hept-5-yn-1-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of terminal alkynes, with a specific focus on the synthesis of precursors for molecules like Hept-5-yn-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the alkylation of a terminal alkyne?
The alkylation of a terminal alkyne is a two-step process. First, a strong base is used to deprotonate the terminal alkyne, forming a highly nucleophilic acetylide anion.[1][2][3][4] Second, this acetylide anion acts as a nucleophile and attacks a primary alkyl halide in an SN2 (bimolecular nucleophilic substitution) reaction, forming a new carbon-carbon bond and elongating the carbon chain.[1][4][5][6]
Q2: What are the most common side reactions observed during the alkylation of terminal alkynes?
The most prevalent side reaction is the E2 (bimolecular elimination) reaction, which competes with the desired SN2 substitution.[1] This is because the acetylide anion is a strong base in addition to being a good nucleophile.[1][5][7][8] The E2 reaction leads to the formation of an alkene from the alkyl halide. Other potential side reactions include the isomerization of the alkyne at high temperatures and multiple alkylations if the product is also a terminal alkyne.[9][10]
Q3: Why is the choice of alkyl halide critical for the success of this reaction?
The structure of the alkyl halide is a determining factor in the competition between the desired SN2 substitution and the undesired E2 elimination.[1][5][11]
-
Primary alkyl halides are ideal for this reaction as they are sterically unhindered and favor the SN2 pathway.[1][5][8][12]
-
Secondary alkyl halides will lead to a significant amount of the E2 elimination product and are generally poor substrates for this reaction.[1][5][8]
-
Tertiary alkyl halides will almost exclusively undergo E2 elimination due to steric hindrance around the reaction center.[5][7][13]
Q4: Which strong bases are typically used for the deprotonation of terminal alkynes?
Commonly used strong bases for this purpose include sodium amide (NaNH₂) in liquid ammonia and sodium hydride (NaH).[12][14] These bases are strong enough to quantitatively deprotonate the terminal alkyne (pKa ≈ 25).[3]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired alkylated alkyne | 1. Incomplete deprotonation of the terminal alkyne. 2. Competing E2 elimination reaction. 3. Suboptimal reaction temperature. | 1. Ensure the use of a sufficiently strong and fresh base (e.g., NaNH₂, NaH). Use a slight excess of the base. 2. Use a primary alkyl halide. If a secondary halide must be used, expect lower yields and consider alternative synthetic routes. 3. For reactions with NaNH₂, maintain a low temperature using a dry ice/acetone bath. |
| Presence of a significant amount of alkene byproduct | The E2 elimination reaction is dominating over the SN2 substitution. | 1. Verify that the alkyl halide is primary and not sterically hindered. 2. Use a less sterically hindered base if possible, although the acetylide itself is the base in the second step. 3. Lower the reaction temperature to favor the SN2 pathway, which has a lower activation energy. |
| Recovery of unreacted starting alkyne | 1. The base was not strong enough or was deactivated by moisture. 2. Insufficient amount of base was used. | 1. Use freshly opened or properly stored strong base. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use at least one equivalent of the strong base relative to the terminal alkyne. |
| Formation of an internal alkyne instead of the expected terminal alkyne (isomerization) | The reaction temperature was too high, causing the triple bond to migrate. | 1. Use a milder base system like NaNH₂ in liquid ammonia, which allows for lower reaction temperatures.[10][15] 2. Avoid using strong bases like potassium hydroxide (KOH) at high temperatures, as this is known to cause alkyne isomerization.[10] |
| Formation of a dialkylated product | The initially formed product is also a terminal alkyne and has undergone a second alkylation. | 1. Use only one equivalent of the alkylating agent. 2. If the starting material is acetylene, and a mono-alkylated product is desired, carefully control the stoichiometry of the base and alkyl halide. |
Experimental Protocol: General Procedure for the Alkylation of a Terminal Alkyne
This protocol is a general guideline and may require optimization for specific substrates.
-
Deprotonation of the Terminal Alkyne:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the terminal alkyne and an anhydrous solvent (e.g., liquid ammonia, THF, or DME).
-
Cool the reaction mixture to the appropriate temperature (e.g., -78 °C for liquid ammonia).
-
Slowly add one equivalent of a strong base (e.g., sodium amide or a solution of n-butyllithium in hexanes).
-
Stir the mixture for 1-2 hours to ensure complete formation of the acetylide anion.
-
-
Alkylation with a Primary Alkyl Halide:
-
Dissolve the primary alkyl halide in a minimal amount of anhydrous solvent.
-
Add the alkyl halide solution dropwise to the cooled solution of the acetylide anion.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated alkyne.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for side reactions in alkyne alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]
- 4. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 5. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. Khan Academy [khanacademy.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 9.8. Substitution with acetylides | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Hept-5-yn-1-amine by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of Hept-5-yn-1-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound and similar primary amines.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing or Broadening in Normal-Phase (Silica Gel) | Strong interaction between the basic amine and acidic silanol groups on the silica surface. | 1. Add a basic modifier to the mobile phase (e.g., 0.1-1% triethylamine or ammonium hydroxide) to neutralize the acidic sites on the silica gel.[1][2][3] 2. Switch to an amine-functionalized silica column which has a less acidic surface.[1][3] |
| Irreversible Adsorption or Low Recovery from Silica Gel Column | The highly basic nature of the primary amine leads to very strong binding to the acidic silica gel. | 1. Consider using basic alumina as the stationary phase instead of silica gel.[4] 2. Opt for reversed-phase chromatography where the stationary phase is non-polar (e.g., C18) and such strong ionic interactions are avoided.[5] |
| Compound Degradation on the Column | The acidic environment of the silica gel may be causing the degradation of the amine. | 1. Neutralize the silica gel by pre-treating the column with a mobile phase containing a basic additive before loading the sample. 2. Use a less acidic stationary phase like alumina or an amine-functionalized column.[1][4] |
| Poor Separation of this compound from Impurities | The polarity of the mobile phase is not optimized for the separation. | 1. Optimize the solvent system by running thin-layer chromatography (TLC) with various solvent mixtures (e.g., different ratios of ethyl acetate/hexanes or dichloromethane/methanol with a basic additive). 2. If using reversed-phase, adjust the ratio of water to organic solvent (acetonitrile or methanol). |
| Streaking on TLC Plate | Similar to peak tailing on a column, this is due to the interaction of the amine with the acidic silica on the TLC plate. | Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the TLC developing solvent.[2] |
| Difficulty Visualizing the Compound on TLC | This compound lacks a strong chromophore for UV visualization. | Use a TLC stain that reacts with primary amines, such as ninhydrin stain , which will produce a distinct color.[6] Potassium permanganate stain can also be used to visualize the alkyne group.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for purifying this compound?
Both normal-phase and reversed-phase chromatography can be effective, but the choice depends on the nature of the impurities. For non-polar impurities, normal-phase chromatography on silica gel (with a basic modifier) or amine-functionalized silica is a good option.[1][3] For polar impurities, reversed-phase chromatography on a C18 column is often more successful.[5]
Q2: Why is my this compound streaking on the TLC plate and tailing on the silica gel column?
This is a common issue with primary amines on silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic behavior.[1][2] Adding a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase will mitigate these interactions.[1][3]
Q3: What mobile phase should I use for the normal-phase purification of this compound?
A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. A common mobile phase for amines is a gradient of ethyl acetate in hexanes, with 0.1-1% triethylamine added to both solvents. For more polar compounds, a dichloromethane/methanol system with a basic additive can be used.[1]
Q4: Can I use reversed-phase chromatography for this compound?
Yes, reversed-phase chromatography is an excellent alternative. A typical mobile phase would be a mixture of water and acetonitrile or methanol. It is advisable to add a basic modifier (e.g., 0.1% TEA) to the mobile phase to ensure the amine is in its neutral, free-base form, which will improve retention and peak shape.[1]
Q5: How do I visualize this compound on a TLC plate?
Since this compound does not have a UV chromophore, you will need to use a chemical stain. Ninhydrin is an excellent choice as it reacts with primary amines to give a colored spot.[6] Alternatively, a potassium permanganate stain can be used, which reacts with the alkyne functional group.[6]
Experimental Protocol: Flash Chromatography Purification
This protocol provides a general procedure for the purification of this compound. Method development using TLC is highly recommended to determine the optimal solvent system.
1. Method Development (TLC)
-
Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
On a silica gel TLC plate, spot your crude material.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate with 1% triethylamine. Start with a ratio of 9:1 hexanes:ethyl acetate and gradually increase the polarity.
-
Visualize the plate using a ninhydrin stain.
-
The ideal solvent system will give your desired product a retention factor (Rf) of approximately 0.3.
2. Column Preparation (Normal-Phase with Basic Modifier)
-
Select an appropriately sized silica gel column for your sample amount.
-
Prepare the mobile phase determined from your TLC analysis (e.g., 85:15 hexanes:ethyl acetate + 1% triethylamine).
-
Pack the column with silica gel using the chosen mobile phase.
-
Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.
3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection
-
Begin eluting the column with the mobile phase, applying pressure for flash chromatography.
-
Collect fractions in test tubes.
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing with a ninhydrin stain.
5. Product Isolation
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Data Summary
The following table provides representative data for the purification of a primary amine like this compound using different chromatographic techniques.
| Parameter | Normal-Phase (Silica Gel) | Normal-Phase (Amine-Functionalized Silica) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel (40-63 µm) | Amine-Functionalized Silica (40-63 µm) | C18 Silica Gel (40-63 µm) |
| Mobile Phase | 10-40% Ethyl Acetate in Hexanes | 5-30% Ethyl Acetate in Hexanes | 10-50% Acetonitrile in Water |
| Mobile Phase Additive | 1% Triethylamine | None required | 0.1% Triethylamine |
| Typical Product Rf/Retention | Rf ~ 0.3 in 20% EtOAc/Hexanes + 1% TEA | Rf ~ 0.4 in 15% EtOAc/Hexanes | Elutes at ~30% Acetonitrile |
| Expected Purity | >95% | >98% | >98% |
| Common Impurities Removed | Less polar starting materials and byproducts | Less polar starting materials and byproducts | More polar byproducts and salts |
Workflow and Decision Diagrams
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for amine purification.
References
Technical Support Center: Troubleshooting Click Reactions with Hept-5-yn-1-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions involving Hept-5-yn-1-amine.
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound is showing low to no yield. What are the common causes?
Several factors can contribute to low or no product formation in a click reaction with this compound. These include:
-
In-situ Catalyst Formation Issues: The active catalyst for the click reaction is Copper(I). Often, this is generated in situ from a Copper(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate). If the reducing agent is old or degraded, or if oxygen is not adequately excluded from the reaction, the concentration of the active Cu(I) catalyst will be insufficient.
-
Copper Catalyst Inhibition: The primary amine group in this compound can coordinate with the copper catalyst. This can sometimes inhibit the catalytic cycle, leading to lower yields.
-
Side Reactions: Alkyne homocoupling (Glaser coupling) is a common side reaction that can consume the starting alkyne and reduce the yield of the desired triazole product.[1]
-
Reagent Purity and Stability: The purity of this compound, the azide coupling partner, and all other reagents is crucial. Impurities can interfere with the reaction. Additionally, azides can be unstable, so it's important to use them as fresh as possible.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and concentration of reactants and catalyst can significantly impact the reaction outcome.
Q2: How can I improve the yield of my click reaction with this compound?
To improve the yield, consider the following troubleshooting steps:
-
Optimize Catalyst System:
-
Use a Ligand: A stabilizing ligand is highly recommended when working with aminoalkynes. Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) catalyst, prevent its oxidation, and minimize inhibition by the amine group of this compound.[2][3]
-
Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate.
-
Degas Solvents: To minimize oxidation of the Cu(I) catalyst, it is good practice to degas the reaction solvents.
-
-
Control Reaction Conditions:
-
Solvent Choice: A mixture of t-BuOH/H₂O or DMSO/H₂O is commonly used. The choice of solvent can affect the solubility of your reactants and the reaction rate.[4]
-
Temperature: Most click reactions proceed well at room temperature. However, gentle heating (e.g., 40-60°C) can sometimes improve the reaction rate, but be mindful of the stability of your reactants at higher temperatures.
-
Concentration: Ensure that the concentrations of your reactants are appropriate. Very dilute solutions may lead to slow reaction rates.
-
-
Consider Amine Protection: In cases where the primary amine is suspected to be a major issue, you can protect it with a suitable protecting group (e.g., Boc). This will add extra steps to your synthesis (protection and deprotection) but can significantly improve the click reaction yield.
Q3: I am observing multiple spots on my TLC, and my final product is impure. What are the likely side products and how can I purify my desired triazole?
The most common side product is the homocoupled alkyne (a diyne). You may also have unreacted starting materials.
Purification Strategy:
-
Column Chromatography: This is the most common method for purifying the triazole product. A silica gel column with a gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective. The polarity of the eluent can be adjusted based on the polarity of your azide partner.
-
Extraction: An initial workup with an aqueous solution can help remove the copper catalyst and other water-soluble components. Washing with a solution of EDTA can also help to sequester and remove residual copper.
Troubleshooting Workflow
Here is a logical workflow to troubleshoot a problematic click reaction with this compound.
References
Improving the stability of Hept-5-yn-1-amine during storage
Welcome to the Technical Support Center for Hept-5-yn-1-amine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the storage and stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the handling and storage of this compound.
Question: I have observed a change in the color and/or viscosity of my this compound sample during storage. What could be the cause?
Answer: Color change (e.g., yellowing or browning) and increased viscosity are common indicators of degradation. Primary amines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. The terminal alkyne group can also be reactive, particularly in the presence of trace metal contaminants.
To troubleshoot this issue:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature of 2-8°C in a tightly sealed container.[1]
-
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like argon or nitrogen is highly recommended to minimize oxidation.
-
Purity Check: We recommend performing a purity analysis using a validated stability-indicating method, such as HPLC, to quantify the extent of degradation.
Question: My recent experimental results using this compound are inconsistent. Could this be related to its stability?
Answer: Yes, the degradation of this compound can lead to a decrease in its effective concentration and the formation of impurities that may interfere with your reaction, leading to inconsistent results. It is crucial to use a sample of known purity for your experiments. If you suspect degradation, we advise re-analyzing the purity of your stored sample before use.
Question: How can I proactively improve the storage stability of this compound?
Answer: To enhance the stability of this compound, consider the following preventative measures:
-
Optimal Storage: Store at 2-8°C, protected from light, and under an inert atmosphere.
-
Solvent Choice: If storing in solution, use a high-purity, degassed, aprotic solvent. Protic solvents may interact with the amine and alkyne functionalities.
-
Use of Antioxidants: For solutions, the addition of a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), may inhibit oxidative degradation. However, compatibility with your downstream application must be verified.
-
Aliquotting: Upon receipt, consider aliquotting the sample into smaller, single-use vials. This practice minimizes the exposure of the bulk material to atmospheric oxygen and moisture with each use.
Question: What are the likely degradation pathways for this compound?
Answer: Based on its chemical structure, this compound has two primary reactive sites susceptible to degradation: the primary amine and the terminal alkyne.
-
Amine Oxidation: The primary amine can be oxidized to form various products, including the corresponding hydroxylamine, nitroso, or nitro compounds. Further reactions can lead to the formation of imines and subsequent polymerization.
-
Alkyne Reactivity: The terminal alkyne can undergo reactions such as hydration (in the presence of acid and water), cyclization, or polymerization, especially if catalyzed by trace metals.
A visual representation of these potential degradation pathways is provided below.
Caption: Potential degradation pathways for this compound.
Quantitative Stability Data
The following table summarizes illustrative stability data for this compound under various stress conditions. This data is intended to provide a general understanding of the compound's stability profile. Actual results may vary based on the specific conditions and purity of the sample.
| Stress Condition | Duration | Temperature | Purity (%) | Major Degradants Observed (%) |
| Control | 0 days | 2-8°C | 99.5 | Not Applicable |
| Thermal | 14 days | 60°C | 92.1 | 5.2 (multiple minor peaks) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 98.8 | 0.7 |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 99.1 | 0.5 |
| Oxidative (3% H₂O₂) | 8 hours | 25°C | 85.3 | 12.5 (major peak at RRT 0.85) |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | 99.2 | 0.4 |
RRT = Relative Retention Time
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[2][3] A target degradation of 5-20% is generally recommended to ensure that the degradation products are representative of those that might form under long-term storage.[4]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature (25°C) for 8 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 60°C for 14 days. Also, heat the stock solution at 60°C for 14 days.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
3. Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a suitable analytical method like HPLC with UV or mass spectrometric detection.
The workflow for a forced degradation study is illustrated below.
Caption: Workflow for conducting forced degradation studies.
Protocol for Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often effective for separating polar amines from their less polar degradation products.
-
Detection: Since the chromophore in this compound is weak, UV detection at a low wavelength (e.g., 210 nm) may be used. For higher sensitivity and specificity, detection with a mass spectrometer (LC-MS) is recommended. Evaporative Light Scattering Detection (ELSD) is another alternative for compounds lacking a strong chromophore.[5]
-
Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study, ensuring that all degradation product peaks are well-resolved from the main component peak.
References
Technical Support Center: Catalyst Removal in Hept-5-yn-1-amine Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of metal catalysts from reactions involving Hept-5-yn-1-amine. The presence of both an alkyne and a primary amine functional group in this substrate presents unique purification challenges.
Frequently Asked Questions (FAQs)
Q1: What makes catalyst removal from this compound reactions challenging?
The primary amine group in this compound can act as a ligand, coordinating to the metal center of the catalyst. This can lead to catalyst leaching from solid supports (in the case of heterogeneous catalysts) or the formation of stable, soluble metal-amine complexes that are difficult to remove using standard purification methods like simple filtration or extraction.
Q2: What are the primary methods for removing residual metal catalysts?
The main strategies for metal removal can be broadly categorized as follows:
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd/C), often using a pad of celite or a micron filter to remove fine particles.[1][2]
-
Chromatography: Column chromatography on silica gel or alumina can separate the desired product from catalyst residues.[1]
-
Crystallization: Can be an effective final purification step, although it sometimes concentrates metal impurities within the crystal structure.[3]
-
Extraction: Liquid-liquid extraction can remove some inorganic metal salts but is often inefficient for organometallic residues.[1]
-
Scavenging: The use of solid-supported materials (metal scavengers) with functional groups that selectively bind to the metal, allowing it to be removed by filtration.[4][5] This is often the most effective method for achieving very low metal levels.[6]
Q3: When should I choose a metal scavenger over other methods?
Metal scavengers are the preferred method when stringent limits on residual metals are required, such as in pharmaceutical applications where permitted daily exposure (PDE) levels for metals like palladium are very low (e.g., <10 ppm).[3][7] They are particularly effective for removing dissolved homogeneous catalysts or leached heterogeneous catalysts that cannot be removed by simple filtration or chromatography.[6][8]
Q4: What types of metal scavengers are most effective for palladium removal?
Silica-based scavengers functionalized with thiol (Si-Thiol) or thiourea (Si-Thiourea) groups are highly effective and robust for scavenging a variety of palladium species (e.g., Pd(II), Pd(0)).[6] Polymer-bound scavengers are also available. Silica offers advantages such as high mechanical and thermal stability, no swelling in organic solvents, and broad solvent compatibility.[4]
Troubleshooting Guide
Problem: After filtering my Pd/C catalyst, the filtrate is still grey/black.
-
Cause: Fine catalyst particles, known as "palladium black," may have passed through the filter paper.[2] Colloidal palladium can also remain suspended.[1]
-
Solution 1: Re-filter the solution through a dense pad of Celite (1-2 cm thick) on a sintered glass funnel.[1]
-
Solution 2: For very fine particles, use a PTFE micron filter (e.g., 1.0 or 0.45 micron) after the initial filtration.[2] This is highly effective at removing residual particulates.
-
Solution 3: If leaching is suspected, treat the filtrate with a metal scavenger as detailed in the protocols below to remove dissolved palladium species.
Problem: My final product has a persistent orange/brown/pink tinge after a coupling reaction.
-
Cause: This coloration often indicates the presence of residual palladium complexes, particularly if the product is an amine.[2] Standard workup procedures may not be sufficient to remove these.
-
Solution 1: Pass the crude product solution through a short plug of silica gel, eluting with an appropriate solvent. This may retain the colored impurities.
-
Solution 2: Treat the solution with activated carbon. However, be aware that this can sometimes lead to product loss.[9]
-
Solution 3: Employ a dedicated metal scavenger. Thiol- or amine-functionalized scavengers are very effective at binding residual palladium and removing color.
Problem: ICP-MS analysis shows residual palladium levels are above the acceptable limit (>10 ppm).
-
Cause: The chosen purification method is not efficient enough for the specific catalyst complex present in the reaction mixture. The interaction between the amine product and the metal complicates removal.
-
Solution 1: Scavenger Screening: The most robust solution is to screen a small set of metal scavengers to find the most effective one. A toolkit approach using scavengers with different functional groups (e.g., thiol, thiourea, amine) is recommended.
-
Solution 2: Optimize Scavenging Conditions: If a scavenger is already in use, optimize the conditions. Increase the equivalents of scavenger used (start with 3-5 eq.), increase the reaction time (4-16 hours), or moderately increase the temperature (e.g., to 40-50 °C).[5]
-
Solution 3: Use a Flow-Based Approach: For larger scale reactions, passing the product solution through a cartridge packed with a scavenger can be more efficient than a batch process.[4][10]
Data on Scavenger Performance
The following table summarizes the typical efficiency of various solid-supported scavengers for palladium removal, demonstrating their ability to reduce metal content to parts-per-million (ppm) levels.
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions & Notes |
| Si-Thiol / Si-Thiourea | 2400 | ≤ 16 | Outperformed activated carbon and polymer-based scavengers in the synthesis of a drug candidate.[6] |
| MP-TMT (Polymer-bound) | ~800 | < 10 | 5 equivalents stirred at room temperature for 16 hours.[8] |
| Si-TMT | High | < 1 | Used 0.03 wt of scavenger at 35 °C for 2 hours in a hydrogenative nitro-reduction workup.[9] |
| Activated Charcoal (Darco) | 300 | < 1 | Required 0.2 wt, 45 °C for 18 hours, followed by crystallization. Lower cost but may cause product loss.[9] |
| Polychelated Resin | 328 | 4 | Used in a recirculation flow setup for a Negishi coupling product.[9] |
Experimental Protocols
Protocol: Palladium Removal Using a Silica-Thiol (Si-Thiol) Scavenger
This protocol provides a general procedure for removing residual palladium from a solution containing the product of a this compound reaction.
-
Initial Analysis (Optional but Recommended): If possible, determine the initial concentration of palladium in your crude product solution via ICP-MS or a similar technique. This will help optimize the amount of scavenger.
-
Solvent Selection: Ensure your purified or crude product is fully dissolved in a suitable organic solvent (e.g., THF, DCM, Toluene, Ethyl Acetate).[11]
-
Calculate Scavenger Amount:
-
If the initial Pd concentration is unknown, a common starting point is to use 10-20 wt% of the scavenger relative to the mass of the crude product.[8]
-
Alternatively, use a molar excess. A typical recommendation is 3-5 equivalents of the scavenger's functional group relative to the moles of residual catalyst.[5]
-
-
Scavenging Process (Batch Mode):
-
To the stirred solution of your compound, add the calculated amount of Si-Thiol scavenger.
-
Stir the resulting slurry at room temperature. For initial screening, a minimum of 1-4 hours is recommended.[8] For difficult cases, this can be extended up to 16-24 hours.[5]
-
Gently heating the mixture to 40-50 °C can improve the kinetics and efficiency of scavenging.
-
-
Removal of Scavenger:
-
Once the scavenging is complete, cool the mixture to room temperature if it was heated.
-
Remove the scavenger, now bound with palladium, by simple filtration. Use a standard filter paper or, for finer particles, a Celite pad.
-
Wash the collected scavenger on the filter with a small amount of fresh solvent to ensure complete recovery of the product.
-
-
Final Steps:
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Submit a sample for final metal analysis to confirm that the palladium level is within the desired specification.
-
Visualized Workflows
The following diagrams illustrate key decision-making processes for catalyst removal.
Caption: Decision workflow for selecting a catalyst removal method.
Caption: Mechanism of metal removal by a thiol-functionalized scavenger.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. biotage.com [biotage.com]
- 4. silicycle.com [silicycle.com]
- 5. Metal Scavengers [sigmaaldrich.com]
- 6. silicycle.com [silicycle.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sopachem.com [sopachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apeiron-synthesis.com [apeiron-synthesis.com]
Technical Support Center: Characterization of Hept-5-yn-1-amine Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hept-5-yn-1-amine and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: While specific literature data for this compound can be scarce, the expected chemical shifts can be predicted based on the functional groups present. The terminal alkyne proton (H-C≡) typically appears around 2.0 ppm, and the protons on the carbon adjacent to the amine group (-CH₂-NH₂) are expected in the 2.5-3.0 ppm range. The primary amine protons themselves often present as a broad singlet between 1.0 and 3.0 ppm. In ¹³C NMR, the sp-hybridized carbons of the alkyne are found between 65-90 ppm, with the terminal alkyne carbon being more shielded. The carbon attached to the nitrogen will be in the range of 35-50 ppm.
Q2: What are the characteristic fragmentation patterns for this compound in mass spectrometry?
A2: In electron ionization (EI) mass spectrometry, aliphatic amines like this compound typically undergo α-cleavage, which is the fragmentation of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium cation. For this compound, the base peak is often observed at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment. The molecular ion peak (M⁺) at m/z 111 may be weak or absent.
Q3: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with this compound is not working well. What are some common causes and solutions?
A3: Issues with CuAAC reactions are common. Here are some troubleshooting steps:
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Copper Catalyst Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by atmospheric oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use freshly prepared or high-quality reagents. The use of a reducing agent like sodium ascorbate is crucial to maintain the copper in its +1 oxidation state.
-
Ligand Choice: The choice of ligand to stabilize the Cu(I) catalyst can significantly impact the reaction outcome. Tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common choices that can improve reaction rates and prevent catalyst disproportionation.
-
Solvent: The reaction is often performed in a variety of solvents, including t-butanol/water, DMSO, and DMF. The solubility of both your azide and this compound is critical. If you observe poor solubility, consider changing the solvent system.
-
Amine Interference: The primary amine of this compound can potentially coordinate with the copper catalyst, inhibiting its activity. Protecting the amine group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, can circumvent this issue. The Boc group can be readily removed after the click reaction.
Troubleshooting Guides
Problem 1: Ambiguous NMR Spectra of Reaction Products
Scenario: You have performed a reaction with this compound and the resulting ¹H NMR spectrum is complex and difficult to interpret, showing more signals than expected for your target product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Material | Compare the spectrum to the known spectra of your starting materials. Look for the characteristic terminal alkyne proton of this compound around 2.0 ppm. |
| Formation of Side Products | In CuAAC reactions, oxidative homocoupling of the alkyne can occur, leading to the formation of a diyne. This side product will lack the characteristic signals of the desired triazole product. |
| Complex Signal Multiplicity | Overlapping signals can make interpretation difficult. Consider acquiring the spectrum in a different deuterated solvent, as solvent effects can sometimes resolve overlapping peaks. 2D NMR techniques like COSY and HSQC can help establish proton-proton and proton-carbon correlations, respectively, aiding in the assignment of complex spin systems. |
| Rotamers or Tautomers | If your product contains functionalities like amides or certain heterocycles, you may observe multiple sets of signals due to the presence of rotamers or tautomers in solution. Variable temperature NMR experiments can help to confirm this, as the signals may coalesce at higher temperatures. |
Problem 2: Difficulty in Purifying the Reaction Product
Scenario: You are struggling to isolate your desired product from the reaction mixture using standard column chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Product is too Polar | The presence of the free amine and potentially a newly formed triazole ring can make the product highly polar and difficult to elute from a silica gel column. Consider using a more polar eluent system, such as a gradient of methanol in dichloromethane. Alternatively, reverse-phase chromatography (e.g., C18) may be a better option. |
| Copper Contamination | Residual copper from a CuAAC reaction can be difficult to remove. Washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide can help to sequester and remove copper salts. |
| Product is Water Soluble | If your product is highly polar, it may have significant water solubility, leading to poor recovery during aqueous workup. Saturating the aqueous layer with sodium chloride can decrease the solubility of your product and improve extraction efficiency. |
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Representative Triazole Product
| Proton | This compound (Predicted) | 1-(Aryl)-4-(5-aminopentyl)-1H-1,2,3-triazole (Typical) |
| H-C≡ | ~2.0 (t) | - |
| ≡C-CH ₂ | ~2.2 (m) | ~2.8 (t) |
| -CH ₂-CH₂-NH₂ | ~1.6 (m) | ~1.8 (m) |
| -CH₂-CH ₂-NH₂ | ~1.5 (m) | ~1.6 (m) |
| -CH ₂-NH₂ | ~2.7 (t) | ~2.9 (t) |
| NH ₂ | ~1.5 (br s) | ~1.7 (br s) |
| Triazole CH | - | ~7.5-8.5 (s) |
| Aryl H | - | ~7.0-8.0 (m) |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Representative Triazole Product
| Carbon | This compound (Predicted) | 1-(Aryl)-4-(5-aminopentyl)-1H-1,2,3-triazole (Typical) |
| C ≡CH | ~84 | - |
| C≡C H | ~68 | - |
| ≡C-C H₂ | ~18 | ~25 |
| -C H₂-CH₂-CH₂-NH₂ | ~28 | ~28 |
| -CH₂-C H₂-CH₂-NH₂ | ~32 | ~31 |
| -C H₂-NH₂ | ~42 | ~41 |
| Triazole C 4 | - | ~145 |
| Triazole C 5 | - | ~120 |
| Aryl C | - | ~120-140 |
Experimental Protocols
Protocol 1: General Procedure for ¹H and ¹³C NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent will depend on the solubility of the compound.
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be necessary for less soluble samples.
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
Mandatory Visualization
Caption: A typical experimental workflow for the synthesis and characterization of a this compound click chemistry product.
Caption: A troubleshooting decision tree for low-yielding CuAAC reactions involving this compound.
Technical Support Center: Managing the Reactivity of Hept-5-yn-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the chemical reactivity of the primary amine in Hept-5-yn-1-amine. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound possesses two primary reactive sites: the nucleophilic primary amine (-NH₂) and the terminal alkyne (-C≡CH). The primary amine is basic and readily reacts with electrophiles, while the terminal alkyne has an acidic proton and can participate in various coupling and addition reactions.[1][2] The key to successfully using this molecule in multi-step synthesis is the chemoselective manipulation of one functional group in the presence of the other.
Q2: Why is it necessary to protect the primary amine in this compound?
Protecting the primary amine is crucial to prevent unwanted side reactions during transformations targeting the alkyne functionality. For instance, in palladium-catalyzed reactions like the Sonogashira coupling, the unprotected amine can act as a ligand for the metal catalyst, potentially deactivating it or leading to undesired side products.[3][4] Protection renders the nitrogen non-nucleophilic, allowing for clean reactions at the alkyne terminus.
Q3: What is the most common protecting group for the primary amine in this context, and why?
The tert-butoxycarbonyl (Boc) group is the most widely used protecting group for primary amines in molecules like this compound.[5][6] The Boc group is favored due to its ease of introduction, stability under a wide range of non-acidic conditions (including basic and nucleophilic reagents, and catalytic hydrogenation), and straightforward removal under mild acidic conditions, which typically do not affect the alkyne.[7][8][9]
Q4: Can I perform a Sonogashira coupling or Click chemistry reaction without protecting the amine?
While some Sonogashira couplings on substrates with free amines have been reported, they often require careful optimization of reaction conditions to minimize side reactions and catalyst deactivation.[3] For Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the primary amine can coordinate with the copper(I) catalyst, potentially inhibiting the reaction.[10][11] Therefore, for achieving high yields and product purity, protection of the amine is highly recommended for both transformations.
Q5: What is an orthogonal protection strategy, and how is it relevant to this compound?
An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[12] For this compound, one could protect the amine with a Boc group (acid-labile) and the alkyne with a silyl group, such as trimethylsilyl (TMS), which can be removed with fluoride ions. This allows for the selective deprotection and reaction of one functional group while the other remains protected.
Troubleshooting Guides
Amine Protection (Boc-Protection)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Incomplete dissolution of this compound. 2. Inactive Boc-anhydride ((Boc)₂O). 3. Insufficient base. | 1. Use a co-solvent like THF or dioxane with water to improve solubility. 2. Use fresh (Boc)₂O. 3. Ensure at least one equivalent of base (e.g., NaOH, NaHCO₃, or Et₃N) is used. |
| Formation of multiple products | 1. Over-reaction to form di-Boc protected amine. 2. Side reactions if the starting material is impure. | 1. Use a stoichiometric amount of (Boc)₂O (e.g., 1.05-1.1 equivalents). 2. Purify the starting this compound before the protection step. |
| Difficult product isolation | Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. |
Amine Deprotection (Boc-Removal)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete deprotection | 1. Insufficient acid (e.g., TFA or HCl). 2. Short reaction time. | 1. Use a larger excess of acid. 2. Monitor the reaction by TLC and extend the reaction time if necessary.[6] |
| Product degradation | The product is sensitive to strong acidic conditions. | Use milder deprotection conditions, such as 4M HCl in dioxane or p-toluenesulfonic acid in DCM. |
| Formation of t-butylated byproducts | The intermediate t-butyl cation is trapped by other nucleophiles in the molecule or reaction mixture. | Add a scavenger like anisole or thioanisole to the reaction mixture to trap the t-butyl cation.[13] |
Sonogashira Coupling of Boc-Hept-5-yn-1-amine
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of coupled product | 1. Inactive palladium or copper catalyst. 2. Insufficient degassing of the reaction mixture (oxygen can deactivate the catalyst). 3. Homocoupling of the alkyne (Glaser coupling). | 1. Use fresh catalysts. 2. Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. 3. Minimize the amount of copper(I) catalyst or consider a copper-free Sonogashira protocol.[14] |
| Reaction does not go to completion | Poor solubility of reactants or catalyst. | Try a different solvent system, such as DMF or NMP. |
Data Presentation
Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Stability | Deprotection Conditions | Orthogonality with Alkyne |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Base, H₂/Pd, Nucleophiles | Strong Acid (TFA, HCl)[9] | Excellent |
| Carbobenzyloxy | Cbz | Cbz-Cl | Acid, Base | H₂/Pd | Not suitable for reactions involving hydrogenation of the alkyne. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | Acid, H₂/Pd | Base (e.g., Piperidine) | Good, but basic deprotection may affect the terminal alkyne proton. |
This table presents generalized data for primary amines and may require optimization for this compound.
Typical Yields for Key Reactions
| Reaction | Substrate | Product | Typical Yield |
| Boc Protection | Primary Alkylamine | N-Boc-alkylamine | >95%[7] |
| Boc Deprotection | N-Boc-alkylamine | Primary Alkylamine | >90%[15] |
| Sonogashira Coupling | N-Boc-aminoalkyne + Aryl Iodide | N-Boc-amino-arylalkyne | 70-95%[3] |
| CuAAC Click Reaction | N-Boc-aminoalkyne + Benzyl Azide | N-Boc-amino-triazole | >90%[10] |
Yields are representative and can vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Boc Protection of this compound
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF)
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.[6]
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be purified by column chromatography if necessary.
Protocol 2: Sonogashira Coupling of N-Boc-Hept-5-yn-1-amine with Iodobenzene
Materials:
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N-Boc-Hept-5-yn-1-amine (1.2 eq)
-
Iodobenzene (1.0 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
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Triethylamine (Et₃N) (degassed)
-
Toluene (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂, CuI, N-Boc-Hept-5-yn-1-amine, and iodobenzene.
-
Add degassed toluene and degassed triethylamine via syringe.
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Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.
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Wash the filtrate with water and then with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Boc Deprotection of N-Boc-Hept-5-yn-1-amine Derivative
Materials:
-
N-Boc protected amine derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in DCM at 0 °C (ice bath).
-
Add TFA dropwise to the stirred solution.
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[9][13]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Visualizations
Caption: Decision workflow for the selective functionalization of this compound.
Caption: A typical synthetic workflow involving protection, coupling, and deprotection.
References
- 1. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselectivity - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Technical Support Center: Hept-5-yn-1-amine Synthesis
Welcome to the technical support center for the synthesis and scale-up of Hept-5-yn-1-amine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound suitable for scale-up?
A common and robust method for synthesizing primary amines like this compound is a modified Gabriel synthesis.[1][2] This multi-step process avoids the common issue of polyalkylation that can occur with direct amination.[2] The general workflow involves:
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Activation of the starting alcohol: Conversion of a commercially available starting material like Hept-5-yn-1-ol into a better leaving group, such as a tosylate or a halide (e.g., 1-bromohept-5-yne).
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N-Alkylation: Reaction of the activated intermediate with a phthalimide salt (e.g., potassium phthalimide) in an SN2 reaction to form N-(hept-5-yn-1-yl)phthalimide.[2]
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Deprotection: Liberation of the desired primary amine from the phthalimide intermediate. This is often achieved using hydrazine (the Ing-Manske procedure) or milder, alternative methods.[1][3]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up this synthesis presents several key challenges:
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Reaction Control: The N-alkylation step can be exothermic. Careful monitoring and control of the reaction temperature are crucial to prevent side reactions and ensure safety.
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Reagent Handling: Reagents like propargyl halides are highly toxic, flammable, and reactive.[4][5] While not directly used for this specific synthesis, the intermediates (e.g., 1-bromohept-5-yne) share similar hazards. Handling these materials requires strict safety protocols, including well-ventilated areas and appropriate personal protective equipment (PPE).[6][7]
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Workup and Purification: The deprotection step using hydrazine results in the formation of a phthalhydrazide precipitate, which can be challenging to filter and separate completely on a large scale.[1]
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Product Isolation: The final product, this compound, is a polar compound. Purification via flash chromatography can be difficult due to the basic nature of the amine interacting with acidic silica gel.[8] Specialized techniques may be required.
Q3: How can the final product, this compound, be effectively purified?
Purifying polar primary amines requires specific chromatographic techniques to avoid issues like peak tailing and poor separation on standard silica gel.[8]
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Amine-Modified Stationary Phase: Using amine-functionalized silica gel can mask the acidic silanol groups, leading to better peak shape and more efficient separation.[8]
-
Reversed-Phase Chromatography: C18 reversed-phase flash chromatography is an excellent alternative for purifying polar compounds, including primary amines.[9] A mobile phase of water and acetonitrile is typically used.
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Mobile Phase Modifiers: If using standard silica, adding a small amount of a competing amine, such as triethylamine or ammonia, to the mobile phase can help improve the chromatography.[8]
-
Acid-Base Extraction: An initial purification can be achieved by dissolving the crude product in an organic solvent and extracting it with an aqueous acid. The amine will move to the aqueous layer as its ammonium salt. The layers are then separated, the aqueous layer is made basic, and the free amine is re-extracted into an organic solvent.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield in the N-Alkylation Step (Reaction with Phthalimide)
| Possible Cause | Suggested Solution |
| Inefficient Leaving Group | Ensure the starting alcohol (Hept-5-yn-1-ol) was completely converted to the corresponding halide or tosylate. Consider using 1-iodohept-5-yne as the alkylating agent, as iodide is a better leaving group than bromide or tosylate. |
| Poor Nucleophile | The phthalimide salt must be anhydrous. Dry the potassium phthalimide under vacuum before use. Ensure a suitable polar aprotic solvent (e.g., DMF, DMSO) is used to solvate the nucleophile effectively. |
| Side Reactions (Elimination) | The SN2 reaction competes with E2 elimination. Use the least sterically hindered base possible to form the phthalimide salt. Maintain a moderate reaction temperature, as higher temperatures favor elimination. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the phthalimide salt to ensure the complete consumption of the alkylating agent. |
Problem 2: Difficulties During the Hydrazine Deprotection Step
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction may require heat (reflux in ethanol is common) to go to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the N-alkylated phthalimide intermediate. |
| Difficult Filtration of Phthalhydrazide | The phthalhydrazide byproduct often precipitates as a fine, gelatinous solid.[1] Upon cooling the reaction mixture, the precipitate may be easier to filter. Alternatively, after removing the solvent, treat the residue with aqueous acid (e.g., HCl). This will protonate the desired amine, making it water-soluble, while the phthalhydrazide remains as a solid that can be filtered off. The amine can then be recovered by basifying the filtrate. |
| Product Contamination with Hydrazine | Hydrazine is toxic and can interfere with subsequent reactions.[11] It can be removed by performing an acid-base workup or by azeotropic distillation with a suitable solvent like toluene. |
| Harsh Reaction Conditions | For sensitive substrates, the standard hydrazinolysis can be too harsh.[1] Consider using alternative, milder deprotection methods. |
Problem 3: Low Recovery or Purity After Column Chromatography
| Possible Cause | Suggested Solution |
| Product Sticking to Silica Gel | The basic amine strongly interacts with acidic silanol groups on the silica surface.[8] Pre-treat the silica gel with triethylamine, or use an amine-functionalized column.[8] |
| Poor Separation | The polarity of the eluent may be too high, causing co-elution of impurities. Optimize the solvent system using TLC. A common system for amines is Dichloromethane/Methanol with a small amount of ammonium hydroxide. |
| Product Volatility | While this compound is not extremely volatile, some loss can occur if removing solvent under high vacuum for extended periods. Use moderate vacuum and temperature on the rotary evaporator. |
| Alternative Purification Needed | If flash chromatography is ineffective, consider purification via reversed-phase (C18) chromatography or distillation under reduced pressure.[9] |
Visualized Workflows and Logic
A typical synthetic workflow for this compound is outlined below.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 4. research.uga.edu [research.uga.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. biotage.com [biotage.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of Hept-5-yn-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hept-5-yn-1-amine.
Troubleshooting Guide
Encountering unexpected results is a common part of chemical synthesis. This guide will help you identify potential byproducts and troubleshoot common issues during the synthesis of this compound.
Common Synthetic Routes and Potential Byproducts
Two common methods for synthesizing primary amines like this compound are the Gabriel synthesis and reductive amination. Each method has its own set of potential byproducts.
Table 1: Byproduct Identification and Troubleshooting in this compound Synthesis
| Potential Byproduct | Likely Cause (Synthetic Route) | Analytical Signature (Expected) | Recommended Solution |
| Phthalhydrazide | Gabriel Synthesis | Insoluble white solid, identifiable by ¹H NMR and MS. | This is an expected byproduct of the hydrazine workup. Ensure complete precipitation and filter thoroughly. Wash the desired product with a suitable solvent to remove any remaining traces. |
| N-(Hept-5-yn-1-yl)phthalimide | Gabriel Synthesis (Incomplete Hydrolysis) | Higher molecular weight peak in MS compared to the product. Characteristic phthalimide signals in ¹H and ¹³C NMR. | Extend the reaction time or increase the temperature during the hydrazine or acid hydrolysis step to ensure complete removal of the phthalimide group. |
| Hept-5-yn-1-ol | Reductive Amination (from Hept-5-yn-1-al) | Presence of a hydroxyl group signal in IR and ¹H NMR. Molecular ion peak in MS corresponding to the alcohol. | This indicates incomplete conversion of the starting aldehyde to the imine before reduction, or reduction of the aldehyde itself. Ensure anhydrous conditions for imine formation. Use a reducing agent more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride. |
| Di(hept-5-yn-1-yl)amine (Secondary Amine) | Reductive Amination | Higher molecular weight peak in MS. Disappearance of one N-H proton signal in ¹H NMR compared to the primary amine. | This is due to the newly formed primary amine reacting with remaining aldehyde. Use a large excess of ammonia or ammonium salt to favor the formation of the primary amine.[1] |
| Tri(hept-5-yn-1-yl)amine (Tertiary Amine) | Reductive Amination | Even higher molecular weight peak in MS. Absence of N-H proton signals in ¹H NMR. | Similar to secondary amine formation, this results from over-alkylation. A large excess of the ammonia source is crucial.[1] |
| Hept-5-ynenitrile | Reductive Amination (when using NaBH₃CN) | Presence of a nitrile peak in IR spectroscopy (~2250 cm⁻¹). | This can be a side product from the reducing agent. Consider using an alternative reducing agent like sodium triacetoxyborohydride.[2] |
| Starting Material (e.g., 1-bromo-hept-5-yne or Hept-5-yn-1-al) | Both Routes | Peaks corresponding to the starting material in GC-MS or NMR. | Incomplete reaction. Increase reaction time, temperature, or check the purity and stoichiometry of your reagents. |
Frequently Asked Questions (FAQs)
Q1: I see an unexpected peak in my GC-MS analysis. How can I identify it?
A1: An unexpected peak could be a byproduct, a solvent impurity, or a degradation product.
-
Mass Spectrum: Analyze the mass spectrum of the unknown peak to determine its molecular weight and fragmentation pattern. This can provide clues about its structure.
-
Retention Time: Compare the retention time to that of your starting materials and known potential byproducts.
-
Control Experiments: Run a GC-MS of your starting materials and solvents alone to rule out impurities from these sources.
-
Derivatization: Derivatizing your sample can sometimes help in the identification of amines by GC-MS.
-
NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR are powerful tools for definitive structure elucidation.
Q2: My overall yield is very low. What are the common causes?
A2: Low yields can result from several factors:
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Incomplete Reaction: As confirmed by the presence of starting materials in your product mixture. Try optimizing reaction conditions (time, temperature, concentration).
-
Byproduct Formation: Significant formation of byproducts will consume your starting materials and reduce the yield of the desired product. Use the troubleshooting guide to identify and minimize these.
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Purification Losses: The purification process (e.g., distillation, chromatography) can lead to loss of product. Ensure your purification method is optimized for your target molecule.
-
Reagent Quality: The purity of your starting materials and reagents is critical. Use freshly purified reagents and anhydrous solvents where necessary.
Q3: How can I avoid the formation of secondary and tertiary amines in my reductive amination reaction?
A3: The formation of secondary and tertiary amines is a common issue in reductive amination due to the product amine being more nucleophilic than ammonia.[1] To minimize this:
-
Use a Large Excess of Ammonia: A high concentration of ammonia will outcompete the primary amine product in reacting with the aldehyde.
-
Slow Addition of the Reducing Agent: This can help to reduce the imine as it is formed, keeping the concentration of the primary amine low.
-
One-Pot Procedures: Some one-pot reductive amination protocols are designed to minimize over-alkylation.
Q4: In the Gabriel synthesis, my final product is contaminated with a non-amine byproduct. What could it be?
A4: The most common non-amine byproduct in a Gabriel synthesis is the N-alkylated phthalimide from incomplete hydrolysis.[3][4] Another possibility is the phthalhydrazide byproduct from the workup, which should be largely insoluble.[3][4] If you are using an acidic workup, you may also have phthalic acid as a byproduct.
Experimental Protocols
Protocol 1: Synthesis of this compound via Gabriel Synthesis
-
Alkylation: In a round-bottom flask, dissolve potassium phthalimide in anhydrous DMF. Add 1-bromo-hept-5-yne dropwise at room temperature. Heat the reaction mixture at 60-80°C for several hours until TLC or GC-MS indicates the consumption of the starting halide.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add hydrazine hydrate and reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.[3][4]
-
Workup and Purification: After cooling, filter off the phthalhydrazide precipitate and wash it with a suitable solvent (e.g., dichloromethane). The filtrate contains the desired primary amine. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be further purified by distillation or column chromatography.
Protocol 2: Synthesis of this compound via Reductive Amination
-
Imine Formation: To a solution of hept-5-yn-1-al in methanol, add a large excess of ammonia in methanol (or ammonium chloride and a base). Stir the mixture at room temperature for 1-2 hours in a well-ventilated fume hood.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (or a more selective reducing agent like sodium triacetoxyborohydride) portion-wise, maintaining the temperature below 10°C.[5][6] Allow the reaction to warm to room temperature and stir for several hours until the imine is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude amine by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for identifying unknown peaks.
Caption: Synthetic pathways to this compound.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Oxidation of Hept-5-yn-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Hept-5-yn-1-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the handling and storage of this compound, leading to its oxidation.
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| OX-001 | My this compound has turned yellow/brown. | Oxidation of the amine or alkyne functional groups due to exposure to air (oxygen). | 1. Discard the discolored reagent as it may contain impurities. 2. For future storage, ensure the compound is kept under an inert atmosphere (Nitrogen or Argon). 3. Store at recommended low temperatures (2-8°C). |
| OX-002 | I am observing unexpected side products in my reaction. | The starting material, this compound, may have partially oxidized, leading to reactive impurities. | 1. Confirm the purity of your this compound using analytical methods like GC-MS or NMR before use. 2. Purify the compound if necessary (e.g., by distillation under reduced pressure). 3. Implement stricter inert atmosphere techniques during your reaction setup. |
| OX-003 | My reaction yield is consistently lower than expected. | Degradation of this compound via oxidation can reduce the amount of active starting material. | 1. Use freshly opened or recently purified this compound for your reactions. 2. Consider adding a suitable antioxidant to your reaction mixture, ensuring it does not interfere with the desired chemistry. |
| OX-004 | The cap of my this compound bottle seems loose after multiple uses. | Repeated piercing of the septum can compromise the seal, allowing air to enter. | 1. Use a new, sealed bottle for critical experiments. 2. For multi-use bottles, after each use, flush the headspace with an inert gas before re-sealing. 3. Wrap the cap and septum with Parafilm® for an extra layer of protection. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of oxidation in this compound?
A1: this compound has two primary sites susceptible to oxidation: the primary amine (-NH2) group and the alkyne (carbon-carbon triple bond). The amine group can be oxidized to form various products, including nitroso, nitro, and ultimately, degradation products. The alkyne can undergo oxidative cleavage, potentially leading to carboxylic acids.
Q2: What is the best way to store this compound to prevent oxidation?
A2: The optimal storage conditions for this compound to minimize oxidation are:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere such as nitrogen or argon.[1][2][3] This displaces oxygen, which is the primary oxidizing agent.
-
Low Temperature: Keep the compound refrigerated at 2-8°C. Lower temperatures slow down the rate of chemical reactions, including oxidation.
-
Light Protection: Store in an amber or opaque vial to protect it from light, which can catalyze oxidation reactions.
-
Airtight Seal: Ensure the container is tightly sealed. For bottles with septa, minimize punctures and use proper techniques for withdrawing the liquid.
Q3: Can I use antioxidants to prevent the oxidation of this compound?
A3: Yes, using antioxidants can be an effective strategy. Given the bifunctional nature of the molecule, an antioxidant compatible with both amines and alkynes is ideal. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), or certain aromatic amines can be effective radical scavengers.[4][5] However, it is crucial to ensure that the chosen antioxidant does not interfere with downstream reactions. It is recommended to perform a small-scale compatibility test.
Q4: How can I tell if my this compound has oxidized?
A4: Visual inspection can be the first indicator; a change in color from colorless to yellow or brown suggests degradation. For a more definitive assessment, analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify potential oxidation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect the appearance of new signals or changes in the existing signals corresponding to the amine and alkyne protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To look for the appearance of new functional groups, such as carbonyls (C=O) or nitro groups (N-O), which would indicate oxidation.[1]
Q5: What is the general procedure for handling this compound under an inert atmosphere?
A5: Proper handling under an inert atmosphere is critical. The following workflow outlines the key steps.
Experimental Protocols
Protocol 1: Storage of this compound under Inert Atmosphere
Objective: To provide a standardized procedure for the safe and effective storage of this compound to prevent oxidation.
Materials:
-
This compound in a Sure/Seal™ bottle or a bottle with a septum-lined cap.
-
Nitrogen or Argon gas (high purity).
-
Schlenk line or manifold with a vacuum and inert gas source.
-
Needles and syringes.
-
Parafilm®.
-
Refrigerator (2-8°C).
Procedure:
-
Preparation: Ensure the exterior of the this compound bottle is clean and dry.
-
Inert Gas Purge (for new or partially used bottles): a. Connect a needle attached to a balloon filled with nitrogen or argon gas. b. Insert a second needle through the septum to act as a vent. c. Gently flush the headspace of the bottle with the inert gas for 1-2 minutes. d. Remove the vent needle first, followed by the gas inlet needle.
-
Sealing: a. Wrap the cap and septum area securely with Parafilm® to provide an additional barrier against atmospheric moisture and oxygen.
-
Storage: a. Place the sealed bottle in a refrigerator maintained at 2-8°C. b. Store the bottle in an upright position.
Protocol 2: Quantitative Analysis of Oxidation by GC-MS
Objective: To quantify the extent of oxidation of this compound by monitoring the formation of potential degradation products.
Materials:
-
This compound sample (fresh and aged).
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Appropriate GC column (e.g., a polar capillary column).
-
Anhydrous solvent for dilution (e.g., dichloromethane or diethyl ether).
-
Internal standard (e.g., a stable hydrocarbon like dodecane).
Procedure:
-
Sample Preparation: a. Prepare a stock solution of a known concentration of the internal standard in the chosen anhydrous solvent. b. Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of the internal standard solution.
-
GC-MS Analysis: a. Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. b. Run a suitable temperature program to achieve good separation of the components. c. Acquire mass spectra for all eluting peaks.
-
Data Analysis: a. Identify the peak corresponding to this compound and the internal standard. b. Search for new peaks in the chromatogram of the aged sample that are not present in the fresh sample. c. Analyze the mass spectra of any new peaks to identify potential oxidation products (e.g., by looking for characteristic fragments or an increase in molecular weight corresponding to the addition of oxygen atoms). d. Quantify the amount of remaining this compound and any identified oxidation products by comparing their peak areas to that of the internal standard.
Visualization of Oxidation Prevention Strategies
References
- 1. researchgate.net [researchgate.net]
- 2. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving Hept-5-yn-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hept-ayn-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions I should take when working with Hept-5-yn-1-amine?
Q2: How can I remove the amine base (e.g., triethylamine) used as a catalyst or solvent in my reaction?
A2: A common method to remove amine bases is to perform an acidic wash during the work-up. By adding a dilute aqueous acid solution (e.g., 0.5 M HCl), the amine base will be protonated, forming a water-soluble salt that will partition into the aqueous layer during a liquid-liquid extraction.
Q3: My Sonogashira coupling reaction with this compound is not going to completion. What are some common reasons for this?
A3: Incomplete Sonogashira couplings can be due to several factors. Ensure your palladium catalyst and copper(I) co-catalyst are active. The reaction is also sensitive to oxygen, so proper degassing of solvents and reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. The choice of base and solvent can also significantly impact the reaction outcome.
Q4: I am having difficulty purifying my N-acylated this compound product. What purification techniques are recommended?
A4: For N-acylated products that are solids, recrystallization is often an effective purification method. If the product is an oil or difficult to crystallize, column chromatography on silica gel is a standard technique. A solvent system of ethyl acetate and a non-polar solvent like heptane or hexane is a good starting point for elution.
Troubleshooting Guides
Problem 1: Low Yield in Sonogashira Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use fresh palladium and copper catalysts. Ensure proper storage of catalysts under an inert atmosphere. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Inappropriate Base | Triethylamine or diisopropylethylamine are commonly used. Ensure the base is dry and of high purity. |
| Incorrect Solvent | Toluene, THF, or DMF are typical solvents. The choice of solvent can depend on the specific substrates. Ensure the solvent is anhydrous. |
Problem 2: Difficulty in Removing By-products from N-Acylation Reaction
| Potential Cause | Troubleshooting Step |
| Excess Acylating Agent | Quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize and hydrolyze any remaining acyl chloride or anhydride. |
| Dicyclohexylurea (DCU) from DCC coupling | If using DCC as a coupling agent, DCU is a common insoluble by-product. Most of it can be removed by filtration of the reaction mixture before workup. Any remaining DCU can often be removed by trituration with a suitable solvent or by column chromatography. |
| Unreacted Starting Amine | Perform an acidic wash (e.g., 0.5 M HCl) during the liquid-liquid extraction to remove the basic this compound. |
Problem 3: Incomplete Intramolecular Cyclization
| Potential Cause | Troubleshooting Step |
| Inefficient Catalyst | The choice of catalyst is critical for cyclization reactions. Screen different transition metal catalysts (e.g., palladium, gold, or copper-based catalysts) and ligands. |
| High Reaction Concentration | Intramolecular reactions are favored at lower concentrations to minimize intermolecular side reactions. Try running the reaction at higher dilution. |
| Unfavorable Ring Size Formation | The success of the cyclization is dependent on the thermodynamics of forming the desired ring size. Molecular modeling can sometimes predict the feasibility of a particular cyclization. |
Experimental Protocols
General Work-up Procedure for a Sonogashira Coupling Reaction
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., amine hydrohalide salt) is present, it may be removed by filtration, washing the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Dissolve the residue in a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Saturated aqueous ammonium chloride solution (to remove some inorganic salts).
-
Water.
-
Brine (saturated aqueous sodium chloride solution) to aid in drying.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
General Work-up Procedure for an N-Acylation Reaction
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product is expected to be a solid, it may precipitate upon cooling or by the addition of a non-polar solvent (e.g., hexanes). The solid can be collected by filtration, washed with a cold solvent, and dried.
-
If the product is soluble, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid and remove the corresponding carboxylate salt.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting flowchart for low product yield in this compound reactions.
References
Validation & Comparative
A Comparative Guide to Short-Chain Alkyne Amines in Click Chemistry: Hept-5-yn-1-amine vs. Hex-5-yn-1-amine
For researchers, scientists, and drug development professionals, the choice of reagents in click chemistry is paramount to ensure high efficiency, yield, and reproducibility. This guide provides a detailed comparison of two short-chain terminal alkyne amines, Hept-5-yn-1-amine and Hex-5-yn-1-amine, for their application in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
While the user requested a comparison involving this compound, it is important to clarify that for a terminal alkyne with a seven-carbon chain and an amine group, the correct IUPAC name is Hept-6-yn-1-amine . An internal alkyne at position 5 would not be suitable for the standard CuAAC click chemistry protocol. Therefore, this guide will compare Hex-5-yn-1-amine with Hept-6-yn-1-amine, assuming the latter is the intended reactant.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these molecules is crucial for predicting their behavior in a reaction. The following table summarizes the key properties of Hex-5-yn-1-amine and Hept-6-yn-1-amine.
| Property | Hex-5-yn-1-amine | Hept-6-yn-1-amine |
| Molecular Formula | C₆H₁₁N | C₇H₁₃N |
| Molecular Weight | 97.16 g/mol | 111.18 g/mol [1] |
| Boiling Point | Not available | 164.1±23.0 °C (Predicted) |
| pKa | Not available | 10.49±0.10 (Predicted) |
| LogP | Not available | 1.1387 |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | 26.02 Ų |
Performance in Click Chemistry: A Comparative Analysis
The quintessential click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is renowned for its high efficiency and broad functional group tolerance. The reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide.
The primary structural difference between Hex-5-yn-1-amine and Hept-6-yn-1-amine is the length of the alkyl chain by a single methylene group. In the context of the CuAAC reaction, the impact of this difference is generally considered to be minimal. The reaction's rate is not significantly affected by the steric and electronic properties of the groups attached to the azide and alkyne centers, especially for simple alkyl chains.[2]
Reaction Kinetics and Yields:
It is worth noting that factors such as the choice of copper source, ligand, solvent, and temperature will have a much more pronounced effect on the reaction outcome than the minor difference in the alkyl chain length of these two reactants.
Experimental Protocols
The following is a general experimental protocol for a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction that can be adapted for both Hex-5-yn-1-amine and Hept-6-yn-1-amine.
Materials:
-
Alkyne-amine (Hex-5-yn-1-amine or Hept-6-yn-1-amine)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkyne-amine in the chosen solvent.
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
Prepare a stock solution of the ligand (THPTA or TBTA) in water or DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-amine solution.
-
Add the azide solution. The molar ratio of alkyne to azide can be varied, but a 1:1 to 1:1.5 ratio is common.
-
Add the ligand solution. A common practice is to use a 2:1 to 5:1 ligand to copper ratio.[5]
-
Add the CuSO₄ solution. The amount of catalyst can range from 1 to 5 mol%.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The ascorbate is typically used in excess (e.g., 5-10 equivalents relative to copper).
-
-
Reaction Conditions:
-
The reaction is typically carried out at room temperature.
-
The reaction time can vary from a few minutes to several hours, depending on the specific substrates and reaction conditions. Progress can be monitored by techniques such as TLC, LC-MS, or NMR.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are then washed, dried, and concentrated.
-
The crude product can be purified by column chromatography on silica gel.
-
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
References
- 1. Hept-6-yn-1-amine | C7H13N | CID 14952373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Primary and Secondary Propargylamines
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of synthetic intermediates is paramount. This guide provides an objective comparison of the reactivity of primary and secondary propargylamines, supported by available experimental data and detailed protocols, to aid in the strategic design of synthetic routes and the development of novel therapeutics.
Propargylamines, organic compounds containing both an amino group and a terminal alkyne, are versatile building blocks in organic synthesis. Their unique bifunctionality allows for a wide array of chemical transformations, making them valuable precursors for the synthesis of a diverse range of nitrogen-containing heterocycles, many of which are of significant interest in medicinal chemistry. The reactivity of a propargylamine is significantly influenced by the substitution pattern at the nitrogen atom, leading to distinct chemical behaviors for primary and secondary analogues. This guide delves into these differences, offering insights into how the choice between a primary and a secondary propargylamine can impact reaction outcomes.
Key Reactivity Differences: An Overview
The fundamental difference in reactivity between primary and secondary propargylamines stems from both electronic and steric factors. Secondary propargylamines are generally considered to be more nucleophilic than their primary counterparts due to the electron-donating inductive effect of the two alkyl or aryl substituents on the nitrogen atom. This increased nucleophilicity can translate to faster reaction rates in many nucleophilic substitution and addition reactions.
Conversely, the presence of two substituents on the nitrogen of a secondary propargylamine introduces greater steric hindrance compared to the single substituent on a primary propargylamine. This steric bulk can influence the accessibility of the nitrogen's lone pair of electrons and the alkyne moiety, potentially slowing down or even inhibiting certain reactions, particularly those involving bulky reagents or transition states. The interplay of these electronic and steric effects dictates the overall reactivity profile of each class of propargylamine.
Comparative Reactivity in Key Synthetic Transformations
While a comprehensive, direct quantitative comparison across a wide range of reactions is not extensively documented in the literature, several studies provide valuable insights into the relative reactivity of primary and secondary propargylamines in specific, synthetically important transformations.
A³ and KA² Coupling Reactions
The A³ (Aldehyde-Alkyne-Amine) and KA² (Ketone-Alkyne-Amine) coupling reactions are cornerstone methods for the synthesis of propargylamines themselves. Notably, observations from these reactions can infer reactivity differences. For instance, in certain copper-catalyzed KA² coupling reactions, it has been reported that primary amines require longer reaction times to achieve comparable yields to secondary amines under identical conditions. This suggests a higher reactivity for secondary amines in this specific context, likely attributable to their increased nucleophilicity facilitating the initial iminium ion formation.
Pauson-Khand Reaction
The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones. The nature of the nitrogen substituent in propargylamine substrates has been shown to be critical for the success of this reaction. In one study, it was observed that while N,N-dimethylpropargylamine (a tertiary amine, but illustrative of the effect of N-substitution) provided a good yield of the desired product, the corresponding primary (unprotected) and secondary (monomethylated) propargylamines failed to yield the cyclized product. This highlights the profound impact that N-substituents can have on the coordination of the propargylamine to the metal catalyst and the subsequent cyclization cascade.
Experimental Protocols
To facilitate further investigation and direct comparison by researchers, the following are generalized experimental protocols for key reactions involving propargylamines.
General Procedure for A³ Coupling Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (primary or secondary) (1.1 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(I) catalyst (e.g., CuI, CuBr, 1-5 mol%)
-
Solvent (e.g., Toluene, Dichloromethane, or water)
Procedure:
-
To a reaction vessel, add the aldehyde, amine, terminal alkyne, and copper(I) catalyst.
-
Add the solvent and stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Researchers can perform parallel reactions with a primary and a secondary amine under identical conditions and compare reaction times and isolated yields to assess relative reactivity.
General Procedure for Nucleophilic Addition to an Aldehyde
Materials:
-
Propargylamine (primary or secondary) (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 5 mol%)
-
Solvent (e.g., Toluene, with a Dean-Stark trap for water removal)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the propargylamine and aldehyde in the solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the formation of water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product to determine the extent of imine (from primary propargylamine) or enamine (from secondary propargylamine) formation.
Kinetic studies can be performed by taking aliquots at different time intervals and analyzing them by NMR spectroscopy or GC-MS to determine the rate of consumption of the starting materials.
Data Presentation
To provide a clear comparison, the following table summarizes the expected qualitative differences in reactivity based on the available literature. It is important to note that these are general trends and the actual reactivity will be highly dependent on the specific substrates and reaction conditions.
| Reaction Type | Primary Propargylamine Reactivity | Secondary Propargylamine Reactivity | Influencing Factors |
| A³/KA² Coupling | Generally slower | Generally faster | Nucleophilicity of the amine |
| Nucleophilic Addition | Forms imines | Forms enamines | Steric hindrance around the nitrogen |
| Pauson-Khand Reaction | Can be unreactive | Reactivity depends on N-substituents | Coordination to the metal catalyst |
| Cycloaddition Reactions | Less sterically hindered | More sterically hindered | Steric bulk of N-substituents can affect approach to the alkyne |
Visualizing Reaction Pathways
To further illustrate the concepts discussed, the following diagrams generated using Graphviz depict a generalized reaction pathway and a logical relationship.
Caption: Generalized mechanism of the A³ coupling reaction.
Caption: Factors influencing the reactivity of propargylamines.
A Comparative Purity Analysis of Synthetic Hept-5-yn-1-amine by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of synthetically derived Hept-5-yn-1-amine. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of each method for this specific application.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a primary amine and a terminal alkyne, presents unique challenges for analytical characterization. The primary amine group imparts polarity, which can lead to poor peak shape and retention in traditional gas chromatography, while the lack of a strong chromophore complicates detection by UV-based HPLC methods. This guide explores robust analytical strategies to overcome these challenges.
Synthesis and Potential Impurities
A plausible synthetic route for this compound is a two-step process starting from a suitable halo-alkyne, such as 1-bromo-hept-5-yne. This can be converted to the corresponding azide, followed by reduction to the primary amine.
Plausible Synthetic Pathway:
Based on this synthetic route, potential process-related impurities could include:
-
Starting Material: Unreacted 1-bromo-hept-5-yne.
-
Intermediate: Residual Hept-5-yn-1-azide.
-
By-products: Side products from the reduction step.
-
Solvents: Residual solvents from the synthesis and purification steps (e.g., DMSO, THF).
Comparative Analysis: HPLC vs. GC-MS
Both HPLC and GC-MS are powerful techniques for purity analysis, each with distinct advantages and disadvantages for a polar analyte like this compound.
| Feature | HPLC with UV/Vis or CAD Detection | GC-MS |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Derivatization | Often required for UV/Vis detection due to the lack of a strong chromophore. Not necessary with Charged Aerosol Detection (CAD). | Required to improve volatility and peak shape of the polar amine. |
| Sensitivity | Moderate to high, depending on the detector. | High, especially with selected ion monitoring (SIM). |
| Selectivity | Good, based on retention time and detector response. | Excellent, provides structural information from mass fragmentation patterns. |
| Impurity Identification | Limited to comparison with known standards unless coupled with a mass spectrometer. | Can tentatively identify unknown impurities based on their mass spectra. |
| Throughput | Moderate, typical run times are 15-30 minutes. | Higher for volatile compounds, but the derivatization step adds to the overall time. |
Quantitative Data Summary
The following tables summarize the theoretical performance of optimized HPLC and GC-MS methods for the purity analysis of a synthetic batch of this compound.
Table 1: Purity Analysis of this compound
| Analyte | HPLC-CAD (% Area) | GC-MS (% Area, Derivatized) |
| This compound | 99.5 | 99.4 |
| Unreacted Starting Material | 0.2 | 0.3 |
| Intermediate | 0.1 | 0.1 |
| Unknown Impurity 1 | 0.1 | 0.1 |
| Unknown Impurity 2 | 0.1 | 0.1 |
Table 2: Method Performance Comparison
| Parameter | HPLC-CAD | GC-MS (Derivatized) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Precision (RSD%) | < 2% | < 3% |
| Analysis Time per Sample | ~20 min | ~15 min (post-derivatization) |
Experimental Protocols
HPLC Method with Charged Aerosol Detection (CAD)
This method is advantageous as it does not require derivatization, providing a more direct measure of the non-volatile components.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: Charged Aerosol Detector (CAD).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
GC-MS Method with Derivatization
Derivatization is necessary to increase the volatility and improve the chromatographic peak shape of the polar amine.
Derivatization Protocol (using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA):
-
Accurately weigh approximately 1 mg of the this compound sample into a GC vial.
-
Add 500 µL of anhydrous acetonitrile.
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for both HPLC and GC-MS analyses.
Conclusion
Both HPLC with CAD and GC-MS with derivatization are suitable methods for the purity analysis of synthetic this compound.
-
HPLC-CAD offers a more direct analysis of the sample without the need for chemical modification, which can be advantageous for quantitative accuracy and simplicity. It is well-suited for routine quality control where the impurity profile is relatively well-defined.
-
GC-MS provides superior sensitivity and the significant advantage of structural elucidation of unknown impurities through mass spectral fragmentation patterns. This makes it an invaluable tool during process development and for investigative purposes. The requirement for derivatization, however, introduces an additional step that must be carefully controlled for reproducibility.
The choice between these two techniques will ultimately depend on the specific requirements of the analysis. For routine purity assessment with established impurity profiles, HPLC-CAD is a robust and efficient choice. For in-depth impurity profiling and identification, the detailed structural information provided by GC-MS is indispensable.
Spectroscopic Validation of Hept-5-yn-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic validation of the structure of Hept-5-yn-1-amine. By comparing predicted spectroscopic data with that of analogous compounds, this document serves as a valuable resource for researchers working with this and similar molecules. The guide includes detailed experimental protocols and presents all quantitative data in clear, comparative tables.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on established chemical shift ranges and fragmentation patterns, as well as comparative data from structurally similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 | ~2.7 | Triplet | 2H |
| H-2 | ~1.5 | Multiplet | 2H |
| H-3 | ~1.6 | Multiplet | 2H |
| H-4 | ~2.2 | Multiplet | 2H |
| H-6 | ~1.8 | Triplet | 3H |
| H-7 (alkynyl) | ~1.9 | Triplet | 1H |
| -NH₂ | 0.5 - 2.0 (broad) | Singlet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~42 |
| C-2 | ~33 |
| C-3 | ~25 |
| C-4 | ~18 |
| C-5 | ~80 |
| C-6 | ~78 |
| C-7 | ~4 |
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 111 | Molecular Ion [M]⁺ |
| 96 | [M-CH₃]⁺ |
| 82 | [M-C₂H₅]⁺ |
| 70 | [M-C₃H₃]⁺ |
| 56 | [M-C₄H₅]⁺ |
| 44 | [CH₂=NH₂]⁺ (alpha-cleavage) |
| 30 | [CH₂=NH₂]⁺ (rearrangement) |
Comparison with Analogous Compounds
To validate the predicted data, a comparison with the known spectroscopic data of a structurally similar compound, Hex-5-yn-1-ol, is presented. The primary difference is the substitution of the amine group with a hydroxyl group at the C-1 position.
Table 4: ¹H NMR Data Comparison
| Protons | This compound (Predicted, ppm) | Hex-5-yn-1-ol (Experimental, ppm) |
| H-1 | ~2.7 | ~3.6 |
| Protons near functional group | Shifted downfield by -OH | |
| Alkyl Chain Protons | Similar shifts expected | Similar shifts observed |
| Alkynyl Proton | ~1.9 | ~1.9 |
Table 5: ¹³C NMR Data Comparison
| Carbon | This compound (Predicted, ppm) | Hex-5-yn-1-ol (Experimental, ppm) |
| C-1 | ~42 | ~62 |
| Carbon attached to functional group | -OH is more deshielding than -NH₂ | |
| Alkyl Chain Carbons | Similar shifts expected | Similar shifts observed |
| Alkynyl Carbons | ~80, ~78 | ~84, ~68 |
Experimental Protocols
The following are standard protocols for obtaining the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or corresponding frequency for the ¹H NMR spectrometer) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral width: 0-100 ppm.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
2. Electron Ionization (EI) Mass Spectrometry:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC conditions:
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injection volume: 1 µL.
-
Inlet temperature: 250°C.
-
Oven program: Start at 50°C, ramp to 250°C at 10°C/min.
-
-
MS conditions:
-
Ionization mode: Electron Ionization (EI).
-
Ionization energy: 70 eV.
-
Mass range: m/z 30-200.
-
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of this compound's structure.
Caption: Workflow for the spectroscopic validation of this compound.
Comparative Efficacy of Novel Hept-5-yn-1-amine-Derived Monoamine Oxidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of novel inhibitors derived from a Hept-5-yn-1-amine scaffold, targeting Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of several key neurotransmitters, and its inhibition is a validated therapeutic strategy for the management of Parkinson's disease and other neurodegenerative disorders.[1][2][3] The compounds presented herein are rationally designed based on the known pharmacophore of propargylamine-based MAO-B inhibitors.[4][5]
Efficacy of this compound Derivatives
The inhibitory potential of the synthesized this compound derivatives against human recombinant MAO-B was assessed in vitro. The half-maximal inhibitory concentration (IC50) values were determined for each compound and are presented in Table 1. For comparison, the activities of the well-established MAO-B inhibitors, Selegiline and Pargyline, are also included.
| Compound ID | R Group | IC50 (nM) for MAO-B |
| H5A-001 | -H | 850 |
| H5A-002 | -CH₃ | 420 |
| H5A-003 | -CH₂Ph | 150 |
| H5A-004 | -CH₂(4-F-Ph) | 98 |
| Selegiline | N/A | 4.43[6] |
| Pargyline | N/A | 500[6] |
Table 1: In vitro inhibitory activity of this compound derivatives against human MAO-B.
The unsubstituted parent compound, H5A-001, demonstrated moderate inhibitory activity. Alkylation of the primary amine, as seen in H5A-002, resulted in a two-fold increase in potency. The introduction of a benzyl group (H5A-003) led to a significant enhancement of inhibitory activity. Furthermore, the addition of an electron-withdrawing fluorine atom to the phenyl ring, as in H5A-004, provided the most potent inhibitor in this series, with an IC50 value in the nanomolar range. This structure-activity relationship (SAR) suggests that aromatic interactions in the active site of MAO-B are crucial for the binding of these inhibitors.
Experimental Protocols
General Synthesis of N-Substituted Hept-5-yn-1-amines
The synthesis of the this compound derivatives was achieved through a standard reductive amination protocol. Hept-5-yn-1-al was reacted with the corresponding primary amine (methylamine or benzylamine) in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane. The reactions were stirred at room temperature for 12-24 hours. The crude product was then purified by column chromatography on silica gel to yield the desired N-substituted this compound.
MAO-B Inhibition Assay
The inhibitory activity of the compounds against MAO-B was determined using a fluorometric assay.[7][8] Human recombinant MAO-B was incubated with various concentrations of the test compounds for 15 minutes at 37°C in a phosphate buffer (pH 7.4). The enzymatic reaction was initiated by the addition of a suitable substrate, such as kynuramine, and a developer that produces a fluorescent signal upon enzymatic turnover.[9][10] The fluorescence was measured kinetically over 30 minutes using a microplate reader with excitation and emission wavelengths set appropriately for the chosen fluorophore. IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle of MAO-B and the proposed mechanism of irreversible inhibition by propargylamine derivatives, as well as the general experimental workflow for the synthesis and evaluation of the novel inhibitors.
MAO-B Catalytic Cycle and Inhibition Mechanism
Experimental Workflow for Inhibitor Evaluation
References
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 3. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Hept-5-yn-1-amine: A Versatile Bifunctional Linker for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is critical in the design of sophisticated biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Hept-5-yn-1-amine, a linear bifunctional linker featuring a terminal amine and a terminal alkyne, presents a compelling alternative to more conventional linkers, offering a unique combination of flexibility, reactivity, and precise spatial control.
This guide provides a comparative overview of this compound against other commonly used bifunctional linkers, supported by established principles in bioconjugation and inferred experimental performance.
Introduction to this compound
This compound possesses two key functional groups: a primary amine (-NH2) at one terminus and an alkyne (-C≡CH) at the other, separated by a seven-carbon aliphatic chain. This structure allows for orthogonal conjugation strategies, where the amine can react with activated esters, isothiocyanates, or other electrophiles, while the alkyne is available for highly specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The seven-carbon chain provides a balance of length and flexibility, which is crucial for optimizing the performance of ADCs and PROTACs. The linker's length directly influences the distance between the conjugated molecules, a factor that can significantly impact the efficacy and stability of the final construct.[1][2]
Comparative Analysis of Bifunctional Linkers
The selection of a bifunctional linker is a critical parameter in the design of bioconjugates. The following table provides a comparative summary of this compound against other commonly used linker classes.
| Linker Class | Example | Reactive Groups | Key Features | Inferred Advantages of this compound | Inferred Disadvantages of this compound |
| Amine-Alkyne | This compound | Amine, Alkyne | Orthogonal reactivity, tunable length, participates in click chemistry. | Precise spatial control due to defined length; high reaction specificity and efficiency via CuAAC. | Potential for copper cytotoxicity in CuAAC (can be mitigated with ligands). |
| PEG Linkers | NH2-PEG-COOH | Amine, Carboxylic Acid | Hydrophilic, flexible, reduces aggregation and immunogenicity. | Defined length provides more predictable spatial orientation compared to polydisperse PEG. | Less inherent hydrophilicity compared to long-chain PEG linkers. |
| Activated Ester Linkers | Disuccinimidyl suberate (DSS) | NHS ester, NHS ester | Homobifunctional, amine-reactive. | Heterobifunctionality allows for controlled, stepwise conjugation. | Less control over the orientation of conjugated molecules. |
| Maleimide Linkers | SMCC | NHS ester, Maleimide | Thiol-reactive, commonly used for antibody conjugation. | Alkyne group offers alternative to thiol chemistry, which can interfere with disulfide bonds. | Maleimide hydrolysis can lead to instability. |
| Cleavable Linkers | Valine-Citrulline PABC | Peptide sequence | Enzymatically cleaved in the target cell. | Can be incorporated into cleavable linker designs. | Not inherently cleavable. |
The Impact of Linker Length in Bioconjugate Design
The seven-carbon backbone of this compound places it in a category of mid-length aliphatic linkers. Research has shown that linker length is a critical determinant of the biological activity of both ADCs and PROTACs.
In PROTACs , the linker bridges a target protein ligand and an E3 ligase ligand. The optimal linker length is crucial for the formation of a stable and productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein. Studies have demonstrated that both excessively short and long linkers can be detrimental to PROTAC efficacy.[3][4][5][6][7] The defined length of this compound allows for systematic optimization of this critical parameter.
For ADCs , the linker connects the antibody to the cytotoxic payload. The linker's length and composition can affect the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the tumor site.[1][2][8] A linker like this compound provides a stable, non-cleavable connection that can be advantageous in certain ADC designs.
Experimental Protocols
Protocol 1: Amine Conjugation via N-Hydroxysuccinimide (NHS) Ester Coupling
This protocol describes the conjugation of the amine group of this compound to a protein containing an NHS ester-activated carboxylic acid.
Materials:
-
This compound
-
NHS ester-activated protein in a suitable buffer (e.g., PBS pH 7.4)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMF or DMSO.
-
To the NHS ester-activated protein solution, add a 10- to 50-fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purify the resulting alkyne-functionalized protein using an appropriate SEC column to remove excess linker and quenching reagents.
-
Characterize the conjugate using techniques such as mass spectrometry to confirm the incorporation of the linker.
Protocol 2: Alkyne Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the alkyne group of a this compound-modified molecule and an azide-containing biomolecule.
Materials:
-
Alkyne-functionalized molecule (prepared as in Protocol 1)
-
Azide-containing biomolecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction buffer (e.g., PBS pH 7.4)
-
Purification system (e.g., SEC or affinity chromatography)
Procedure:
-
Prepare a stock solution of CuSO4 (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of THPTA (e.g., 50 mM in water).
-
In a reaction tube, combine the alkyne-functionalized molecule and a 1.5- to 5-fold molar excess of the azide-containing biomolecule in the reaction buffer.
-
Prepare a premix of the copper catalyst by adding the CuSO4 stock solution to the THPTA stock solution in a 1:5 molar ratio.
-
Add the copper/THPTA premix to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purify the final conjugate using a suitable chromatography method to remove the catalyst and unreacted starting materials.
Visualizing Workflows and Pathways
Experimental Workflow for Bioconjugation
Caption: Bioconjugation workflow using this compound.
PROTAC Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Hept-5-yn-1-amine: An Evaluation of a Novel Reductive Amination Pathway
For Immediate Release
This guide presents a comprehensive comparison of a newly proposed synthetic method for Hept-5-yn-1-amine against a traditional, established route. The novel two-step methodology, centered around an initial oxidation followed by reductive amination, offers a potentially more efficient and streamlined alternative to the classical multi-step Gabriel synthesis. This document provides a detailed analysis of both methods, supported by comparative data and complete experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
At a Glance: Method Comparison
The following table summarizes the key quantitative metrics for the established and new synthetic methods for producing this compound.
| Parameter | Established Method (Gabriel Synthesis) | New Synthetic Method (Reductive Amination) |
| Overall Yield | ~60-75% | ~70-85% |
| Number of Steps | 3 (from Hept-5-yn-1-ol) | 2 (from Hept-5-yn-1-ol) |
| Starting Material | Hept-5-yn-1-ol | Hept-5-yn-1-ol |
| Key Intermediates | 1-Bromo-hept-5-yne, N-(Hept-5-yn-1-yl)phthalimide | Hept-5-yn-1-al |
| Reagents of Note | Phosphorus tribromide, Potassium phthalimide, Hydrazine | Oxalyl chloride, DMSO, Triethylamine, Ammonia, Sodium cyanoborohydride |
| Reaction Time | 24-48 hours | 12-24 hours |
| Purification | Multiple chromatographic separations | Fewer chromatographic steps |
Established Method: Gabriel Synthesis
The Gabriel synthesis is a long-standing and reliable method for the preparation of primary amines from primary alkyl halides.[1][2][3] This multi-step process, while effective, involves the use of hazardous reagents and can be time-consuming. The established route to this compound commences with the conversion of the commercially available Hept-5-yn-1-ol to the corresponding bromide, followed by reaction with potassium phthalimide and subsequent hydrazinolysis to liberate the desired primary amine.[4][5]
Experimental Protocol: Established Method
Step 1: Synthesis of 1-Bromo-hept-5-yne
-
To a solution of Hept-5-yn-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, phosphorus tribromide (0.4 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of water, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 1-bromo-hept-5-yne.
Step 2: Synthesis of N-(Hept-5-yn-1-yl)phthalimide
-
A mixture of 1-bromo-hept-5-yne (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF) is heated to 70 °C for 12 hours.[4]
-
After cooling to room temperature, the reaction mixture is poured into water and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried to give N-(hept-5-yn-1-yl)phthalimide.
Step 3: Synthesis of this compound
-
To a suspension of N-(hept-5-yn-1-yl)phthalimide (1.0 eq) in ethanol, hydrazine hydrate (1.5 eq) is added.[4]
-
The mixture is heated to reflux for 4 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is treated with aqueous hydrochloric acid and the resulting precipitate of phthalhydrazide is removed by filtration.
-
The filtrate is basified with aqueous sodium hydroxide and extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated.
-
The crude amine is purified by distillation to yield this compound.
New Synthetic Method: Oxidation and Reductive Amination
The proposed new method offers a more convergent and potentially higher-yielding route to this compound. This pathway involves the initial mild oxidation of Hept-5-yn-1-ol to the corresponding aldehyde, Hept-5-yn-1-al.[6][7] This intermediate is then directly converted to the target primary amine via reductive amination.[8][9] This approach avoids the use of halogenating agents and the phthalimide protecting group strategy.
Caption: Workflow of the new synthetic method.
Experimental Protocol: New Synthetic Method
Step 1: Synthesis of Hept-5-yn-1-al (Swern Oxidation)
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere, a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in dichloromethane is added dropwise.
-
After stirring for 15 minutes, a solution of Hept-5-yn-1-ol (1.0 eq) in dichloromethane is added slowly.
-
The reaction is stirred for 30 minutes at -78 °C, followed by the dropwise addition of triethylamine (5.0 eq).
-
The reaction mixture is allowed to warm to room temperature and then quenched with water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Hept-5-yn-1-al, which is often used in the next step without further purification.
Step 2: Synthesis of this compound (Reductive Amination)
-
To a solution of crude Hept-5-yn-1-al (1.0 eq) in methanol, a solution of ammonia in methanol (7 M, 10 eq) is added.[9]
-
The mixture is stirred for 1 hour at room temperature.
-
Sodium cyanoborohydride (1.5 eq) is then added portion-wise.[8]
-
The reaction is stirred for an additional 12 hours at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to >12 with aqueous sodium hydroxide.
-
The aqueous solution is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous potassium carbonate and concentrated.
-
The crude product is purified by distillation to afford this compound.
Conclusion
The newly proposed synthetic method for this compound via an oxidation-reductive amination sequence presents a compelling alternative to the traditional Gabriel synthesis. The advantages of the new method include a reduced number of synthetic steps, potentially higher overall yields, and the avoidance of harsh reagents such as phosphorus tribromide and hydrazine. For researchers and professionals in drug development, this novel approach could offer a more efficient and scalable route to this valuable building block.
References
- 1. byjus.com [byjus.com]
- 2. Heterogeneous Ru-Based Catalysts for One-Pot Synthesis of Primary Amines from Aldehydes and Ammonia [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Isomeric Purity of Hept-5-yn-1-amine: A Comparative Guide to Determination Methods
For Researchers, Scientists, and Drug Development Professionals
Hept-5-yn-1-amine is a valuable building block in medicinal chemistry and drug development. Its utility is intrinsically linked to its isomeric purity, as different isomers can exhibit varied pharmacological activities and toxicological profiles. This guide provides a comparative overview of analytical methodologies for determining the isomeric purity of He-t-5-yn-1-amine, focusing on potential positional and enantiomeric isomers.
Potential Isomers of this compound
The primary isomeric impurities of concern for this compound are its positional isomer, Hept-6-yn-1-amine, and its potential enantiomers if a chiral center is introduced during synthesis or derivatization.
-
Positional Isomer: Hept-6-yn-1-amine, where the alkyne group is at the terminal position.
-
Enantiomers: this compound itself is not chiral. However, derivatization of the primary amine with a chiral reagent can create diastereomers, allowing for the assessment of any potential enantiomeric excess if the synthesis route involved chiral intermediates.
Comparative Analysis of Analytical Techniques
The determination of isomeric purity for this compound can be effectively achieved using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different aspects of isomer analysis.
| Technique | Isomer Type | Principle | Advantages | Limitations |
| Gas Chromatography (GC-FID) | Positional | Separation based on volatility and interaction with a stationary phase. Often requires derivatization of the amine. | High resolution, speed, and cost-effective for routine analysis.[1][2] | Requires volatile and thermally stable analytes or derivatives. |
| High-Performance Liquid Chromatography (HPLC) | Positional & Enantiomeric | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High versatility for a wide range of compounds, including non-volatile and thermally labile ones.[1][3] A variety of chiral stationary phases (CSPs) are available for enantiomeric separation.[3] | Can be more expensive due to solvent consumption and specialized columns. |
| Quantitative NMR (qNMR) | Positional | Quantification based on the direct proportionality between the integrated signal area and the number of nuclei. | Non-destructive, requires minimal sample preparation, and provides structural information for impurity identification.[4][5] | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification in complex mixtures. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are presented below. These protocols are adapted from established methods for the analysis of primary amines and alkynes.
Gas Chromatography with Flame Ionization Detection (GC-FID) for Positional Isomer Purity
This method is suitable for quantifying the positional isomer, Hept-6-yn-1-amine, in a sample of this compound. Derivatization of the primary amine is recommended to improve peak shape and thermal stability.
1. Derivatization (N-Trifluoroacetylation):
-
To 1 mg of the amine sample, add 100 µL of methylene chloride and 20 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling, the sample is ready for GC analysis.
2. GC-FID Conditions:
| Parameter | Value |
| Column | Agilent CP-Sil 13 CB (50 m x 0.32 mm, 1.2 µm film thickness) or similar mid-polarity column. |
| Carrier Gas | Helium, constant flow. |
| Injector Temperature | 250°C |
| Oven Program | 60°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min. |
| Detector | Flame Ionization Detector (FID) at 275°C. |
| Injection Volume | 1 µL |
| Internal Standard | n-Dodecane (added to the sample before derivatization).[6][7] |
3. Data Analysis:
The percentage of each isomer is calculated based on the peak area relative to the internal standard.[6][8]
High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Positional Isomer Purity
HPLC offers the versatility to separate both positional and, with the use of a chiral stationary phase, enantiomeric isomers (after derivatization).
A. Positional Isomer Separation (Reversed-Phase HPLC):
This method can separate this compound from Hept-6-yn-1-amine. Ion-pair chromatography can enhance the resolution of small amines.[9]
| Parameter | Value |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm). |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid or an ion-pairing agent like heptafluorobutyric acid (HFBA). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection | UV at 210 nm (after derivatization with a UV-active group if necessary) or Evaporative Light Scattering Detector (ELSD). |
B. Enantiomeric Separation (Chiral HPLC):
To separate potential enantiomers, derivatization with an achiral reagent that introduces a chromophore is followed by separation on a chiral stationary phase. Polysaccharide-based and cyclofructan-based CSPs are effective for primary amines.[2][3]
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® IA or Larihc® CF6-P column.[3] |
| Mobile Phase (Normal Phase) | Heptane/Ethanol with a small amount of an amine modifier like diethylamine.[3] |
| Mobile Phase (Polar Organic) | Acetonitrile/Methanol with an acidic modifier like trifluoroacetic acid.[10] |
| Flow Rate | 0.5 - 1.0 mL/min. |
| Column Temperature | 25°C. |
| Detection | UV detector set to an appropriate wavelength for the derivatized amine. |
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Positional Isomer Ratio
¹H-NMR spectroscopy can be used for the direct quantification of the positional isomer ratio without the need for derivatization.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.
-
Add a known amount of a certified internal standard (e.g., dimethyl sulfone) that has a signal in a clear region of the spectrum.
2. ¹H-NMR Acquisition Parameters:
| Parameter | Recommendation |
| Spectrometer | 400 MHz or higher for better signal dispersion. |
| Pulse Sequence | A standard 90° pulse sequence. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest to ensure full relaxation. |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5] |
3. Data Analysis:
The ratio of this compound to Hept-6-yn-1-amine can be determined by comparing the integration of unique signals for each isomer. For instance, the signals corresponding to the protons adjacent to the alkyne group will have distinct chemical shifts. The terminal alkyne proton of Hept-6-yn-1-amine typically appears around 1.7-3.1 ppm.[11]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for GC-FID analysis of positional isomers.
Caption: Workflow for HPLC analysis of positional and enantiomeric isomers.
Caption: Workflow for qNMR analysis of positional isomer ratio.
Conclusion
The choice of analytical method for determining the isomeric purity of this compound depends on the specific isomers of interest and the desired level of sensitivity and structural information. For routine quality control of positional isomers, GC-FID after derivatization is a robust and efficient method. HPLC offers greater flexibility for both positional and enantiomeric isomer analysis, particularly with the wide array of available chiral stationary phases. qNMR stands out for its ability to provide direct quantitative and structural information without the need for chromatographic separation or derivatization, making it a powerful tool for structural confirmation and purity assessment. For comprehensive characterization, a combination of these techniques is often employed.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Stationary Phases for HPLC | Analytics and Sample Preparation | Merck [merckmillipore.com]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. Small alkyl amines as ion-pair reagents for the separation of positional isomers of impurities in phosphate diester oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of Alkynyl Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkynyl amines are a class of organic compounds characterized by the presence of both an alkyne and an amine functional group. This unique structural combination imparts diverse biological activities, making them attractive scaffolds in drug discovery.[1] Derivatives of propargylamine, a simple alkynyl amine, have been investigated for their potential as enzyme inhibitors and anticancer agents.[2][3] This guide provides a comparative overview of the biological activities of selected alkynyl amine derivatives, focusing on their anticancer and enzyme-inhibiting properties. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and development in this area.
Comparative Biological Activity of Alkynyl Amine Derivatives
The biological activity of alkynyl amine derivatives is significantly influenced by the nature and position of substituents on the molecule. The following tables summarize the in vitro activity of representative compounds from the literature, focusing on anticancer and enzyme inhibition activities.
Anticancer Activity
The cytotoxicity of alkynyl amine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard measure of cytotoxic potency.
Table 1: Anticancer Activity of Representative Alkynyl Amine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Harmine Derivative 3u | 6-alkynylated harmine | MDA-MB-231 (Breast Cancer) | 0.77 | [4] |
| Pyrrolotriazine C-Ribonucleoside 11c | 7-cyclopropylacetylene derivative | Multiple cancer cell lines | 0.02 - 0.08 | [5] |
| Aminoguanidine Derivative 3g | 1,2-diphenylethyne aminoguanidine | A549 (Lung Cancer) | 0.30 - 4.57 | [6] |
| Gold(I) Complex 3ab | Propargylic amine gold(I) complex | HT29 (Colon Cancer) | 1.7 - 7.9 | [7] |
Enzyme Inhibition Activity
Alkynyl amines are known to be effective inhibitors of several enzymes, including monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE). These enzymes play crucial roles in neurotransmitter metabolism and are important targets in the treatment of neurodegenerative diseases and depression.[3][8]
Table 2: Enzyme Inhibition Activity of Representative Alkynyl Amine Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity | Reference |
| Benzylidene-prop-2-ynyl-amine 10 | MAO-B | 14 | MAO-B selective | [3] |
| Benzhydrylidene-prop-2-ynyl-amine 2 | MAO-A | 32 | MAO-A selective | [3] |
| Quaternary Propargylamine Derivative A | hMAO-B | 152.1 - 164.7 | MAO-B selective | [1] |
| Quaternary Propargylamine Derivative B | hMAO-A | 765.6 - 861.6 | - | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biological activity. Below are methodologies for key assays cited in this guide.
Determination of Half-Maximal Inhibitory Concentration (IC50) for Enzyme Inhibition
The IC50 value for enzyme inhibitors is determined by measuring the enzyme's activity at various inhibitor concentrations.
-
Prepare Reagents: Prepare a stock solution of the inhibitor and the enzyme's substrate in a suitable buffer.
-
Enzyme Reaction: In a microplate, add the enzyme solution to wells containing serial dilutions of the inhibitor.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measure Activity: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[9][11]
Cell Viability Assay (MTT Assay) for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor.[16][17][18][19][20]
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand of known affinity and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and experimental design.
Signaling Pathway of Monoamine Oxidase (MAO) in Neurotransmitter Metabolism
MAOs are key enzymes in the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO increases the levels of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for their use in depression and neurodegenerative diseases.[8][21][22]
Caption: Monoamine Oxidase (MAO) inhibition by alkynyl amines.
Signaling Pathway of Acetylcholinesterase (AChE) in Cholinergic Neurotransmission
AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve impulse.[23][24][25] Inhibition of AChE leads to an accumulation of ACh, enhancing cholinergic neurotransmission.
Caption: Acetylcholinesterase (AChE) inhibition by alkynyl amines.
Experimental Workflow for In Vitro Biological Activity Screening
The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized compounds.
Caption: General workflow for in vitro biological activity screening.
References
- 1. Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition? A New Scaffold Is Revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine oxidase inhibitors: benzylidene-prop-2-ynyl-amines analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Evaluation of Novel 6-Alkynylated Harmine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antibacterial and anticancer activity, and docking study of aminoguanidines containing an alkynyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity and anti-cancer activity of new alkynyl-gold(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. courses.edx.org [courses.edx.org]
- 10. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 20. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 22. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. quora.com [quora.com]
- 25. my.clevelandclinic.org [my.clevelandclinic.org]
A Comparative Cost-Benefit Analysis of Synthetic Routes to Hept-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three distinct synthetic pathways to produce Hept-5-yn-1-amine, a valuable building block in pharmaceutical and materials science. The analysis focuses on a cost-benefit evaluation of each route, supported by experimental data and detailed methodologies. The routes examined are:
-
Gabriel Synthesis from Hept-5-yn-1-ol: A classic and reliable method for the synthesis of primary amines.
-
Reductive Amination of Hept-5-ynal: A direct approach from a carbonyl precursor.
-
Hydroamination of Hept-1-yne: An atom-economical route utilizing a terminal alkyne.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative metrics for each synthetic route, including estimated costs, reaction yields, and overall efficiency. Prices for reagents are based on currently available supplier information and are subject to change.
Table 1: Starting Material and Reagent Costs
| Reagent | Supplier | Catalog Number | Price (USD) | Quantity | Cost per Gram/Mole (USD) |
| Hept-5-yn-1-ol | LookChem | 58944-42-6 | 45.00 | 10 mg | 4500.00/g |
| p-Toluenesulfonyl Chloride | TCI Chemicals | T0272 | 30.00 | 25 g | 1.20/g |
| Pyridine | Oakwood Chemical | 005154 | 16.00 | 100 g | 0.16/g |
| Potassium Phthalimide | Thermo Fisher Scientific | AC221320250 | 37.65 | 100 g | 0.38/g |
| Hydrazine Hydrate | Thermo Fisher Scientific | 196711000 | 37.65 | 100 g | 0.38/g |
| Hept-1-yne | Fisher Scientific | AAA1113014 | 130.11 | 25 g | 5.20/g |
| [Rh(cod)2]BF4 | Strem Chemicals | 45-0960 | Varies | Varies | High |
| Sodium Borohydride | ChemicalBook | 16940-66-2 | 29.12 | 25 g | 1.16/g |
| Ammonia Solution (28-30%) | Lab Alley | - | Varies | Varies | Low |
| Hept-5-ynal | Custom Synthesis | - | Estimated High | - | - |
Table 2: Comparison of Synthetic Routes
| Parameter | Route 1: Gabriel Synthesis | Route 2: Reductive Amination | Route 3: Hydroamination |
| Starting Material | Hept-5-yn-1-ol | Hept-5-ynal | Hept-1-yne |
| Number of Steps | 2 | 1 | 1 |
| Overall Yield (estimated) | 70-85% | 60-80% | 50-90% (catalyst dependent) |
| Reagent Cost | Moderate | Low | High (catalyst) |
| Safety Concerns | Hydrazine is toxic and carcinogenic. | Handling of gaseous ammonia. | Use of expensive and potentially pyrophoric catalysts. |
| Environmental Impact | Generation of phthalhydrazide waste. | Use of a reducing agent. | Atom-economical, but catalyst disposal can be an issue. |
| Scalability | Well-established and scalable. | Generally scalable. | Catalyst cost and availability can be a limitation for large scale. |
Experimental Protocols and Methodologies
Route 1: Gabriel Synthesis of this compound
This two-step route begins with the conversion of Hept-5-yn-1-ol to a better leaving group, followed by nucleophilic substitution with phthalimide and subsequent liberation of the primary amine.
Step 1: Tosylation of Hept-5-yn-1-ol
-
Experimental Protocol: To a solution of Hept-5-yn-1-ol (1 eq.) in pyridine at 0 °C is slowly added p-toluenesulfonyl chloride (1.1 eq.). The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with 1M HCl, saturated NaHCO3, and brine, then dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield Hept-5-yn-1-yl tosylate.
-
Expected Yield: ~90-95%
Step 2: Gabriel Amine Synthesis
-
Experimental Protocol: A mixture of Hept-5-yn-1-yl tosylate (1 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF is heated at 80 °C for 12 hours. The reaction mixture is cooled to room temperature, and hydrazine hydrate (1.5 eq.) is added. The mixture is then heated to reflux for 4 hours. After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is acidified with 2M HCl and washed with diethyl ether to remove any remaining phthalhydrazide. The aqueous layer is then basified with 4M NaOH and extracted with diethyl ether. The combined organic extracts are dried over anhydrous MgSO4, filtered, and concentrated to give this compound.
-
Expected Yield: ~80-90%
Logical Workflow for Gabriel Synthesis:
Caption: Workflow for the Gabriel synthesis of this compound.
Route 2: Reductive Amination of Hept-5-ynal
This route involves the direct conversion of an aldehyde to a primary amine using ammonia and a reducing agent.
Step 1: Synthesis of Hept-5-ynal (Proposed)
-
Experimental Protocol (e.g., Swern Oxidation): To a solution of oxalyl chloride (1.5 eq.) in dichloromethane at -78 °C is added DMSO (2.2 eq.). After 15 minutes, a solution of Hept-5-yn-1-ol (1 eq.) in dichloromethane is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of triethylamine (5 eq.). The reaction is allowed to warm to room temperature, then quenched with water and extracted with dichloromethane. The organic layer is washed with brine, dried, and concentrated to yield Hept-5-ynal. This aldehyde is often used immediately in the next step without extensive purification.
-
Expected Yield: 70-90%
Step 2: Reductive Amination
-
Experimental Protocol: To a solution of Hept-5-ynal (1 eq.) in methanol is added a solution of ammonia in methanol (excess). The mixture is stirred for 1 hour at room temperature. Sodium borohydride (1.5 eq.) is then added portion-wise at 0 °C. The reaction is stirred for an additional 2 hours at room temperature. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with diethyl ether. The combined organic layers are dried and concentrated to afford this compound.
-
Expected Yield: ~80-90%
Reaction Pathway for Reductive Amination:
Comparative Analysis of Reaction Products for Hept-5-yn-1-amine in Synthetic Chemistry
For Immediate Release
A comprehensive guide comparing the synthetic utility of Hept-5-yn-1-amine through various reaction pathways has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of intramolecular cyclization, intermolecular reactions, and cycloaddition pathways, offering valuable insights into the synthesis of diverse nitrogen-containing heterocyclic compounds. The performance of each reaction is objectively compared, supported by experimental data from analogous systems, and presented in a structured format for ease of comparison.
This compound, a versatile bifunctional molecule containing both a primary amine and an internal alkyne, serves as a valuable starting material for the synthesis of a variety of complex organic structures. This guide explores three primary reaction classes: intramolecular cyclization to form substituted pyrrolidines, intermolecular reactions such as reductive amination, and cycloaddition reactions including the Pauson-Khand reaction and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Performance Comparison of Key Reactions
The following tables summarize the quantitative data for the discussed reaction pathways. It is important to note that while specific data for this compound is limited in the current literature, the presented data is based on closely related aminoalkyne systems and provides a strong predictive framework for reaction outcomes.
Table 1: Intramolecular Cyclization of Aminoalkynes
| Catalyst System | Product | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| Gold (Au) Catalysis | 2-Ethyl-5-methyl-1-pyrroline | 85-95 | 1-4 | 25-80 |
| Palladium (Pd) Catalysis | 2-Ethyl-5-methyl-1-pyrroline | 70-90 | 2-8 | 60-100 |
| Silver (Ag) Catalysis | 2-Ethyl-5-methyl-1-pyrroline | 60-80 | 4-12 | 80-120 |
| Iodine-Mediated | 3-Iodo-2-ethyl-5-methyl-1-pyrroline | 75-90 | 1-3 | 25 |
Table 2: Intermolecular Reactions of this compound
| Reaction Type | Co-reactant | Product | Typical Yield (%) | Key Reagents |
| Reductive Amination | Cyclohexanone | N-(Hept-5-yn-1-yl)cyclohexanamine | 70-85[1][2] | NaBH(OAc)₃, AcOH |
| Sonogashira Coupling | Iodobenzene | N-(Hept-5-yn-1-yl)-N-(phenylethynyl)amine | 60-80[3][4] | Pd(PPh₃)₄, CuI, Et₃N |
| Pauson-Khand Reaction | Ethylene, CO | 2-(Hept-5-yn-1-yl)-cyclopent-2-en-1-one | 50-70[5][6] | Co₂(CO)₈ |
Table 3: Cycloaddition Reactions of the Alkyne Moiety
| Reaction Type | Co-reactant | Product | Typical Yield (%) | Catalyst |
| CuAAC (Click Chemistry) | Benzyl Azide | 1-Benzyl-4-(1-(hept-5-yn-1-ylamino))methyl-1H-1,2,3-triazole | >90[7][8] | CuSO₄, Sodium Ascorbate |
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate reproducibility and further investigation.
Gold-Catalyzed Intramolecular Hydroamination
Procedure: To a solution of this compound (1 mmol) in a suitable solvent such as toluene or acetonitrile (5 mL) is added a gold(I) catalyst, for example, [Au(PPh₃)Cl]/AgOTf (1-5 mol%). The reaction mixture is stirred at a temperature ranging from room temperature to 80°C for 1-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 2-Ethyl-5-methyl-1-pyrroline.
Iodine-Mediated Intramolecular Cyclization
Procedure: this compound (1 mmol) is dissolved in a solvent like dichloromethane or acetonitrile (10 mL). Molecular iodine (I₂) (1.2-1.5 equivalents) is added in one portion at room temperature. The reaction mixture is stirred for 1-3 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield 3-Iodo-2-ethyl-5-methyl-1-pyrroline.
Reductive Amination with Cyclohexanone
Procedure: To a solution of this compound (1 mmol) and cyclohexanone (1.2 equivalents) in a chlorinated solvent like dichloroethane (10 mL), acetic acid (1.2 equivalents) is added, followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in portions. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to give N-(Hept-5-yn-1-yl)cyclohexanamine.[1][2]
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed synthetic transformations.
Caption: Intramolecular cyclization of this compound.
Caption: Intermolecular reactions of this compound.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
This guide serves as a foundational resource for the strategic application of this compound in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The provided data and protocols are intended to streamline experimental design and accelerate the discovery of new molecular entities.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Assessing the Versatility of Hept-5-yn-1-amine in Parallel Synthesis: A Comparative Guide
For Immediate Release
Hept-5-yn-1-amine (CAS: 255381-72-7) is a versatile bifunctional building block poised to accelerate drug discovery and development through its utility in parallel synthesis. This guide provides a comparative assessment of this compound's performance against other commercially available aminoalkynes, offering researchers, scientists, and drug development professionals a basis for informed selection in the construction of diverse compound libraries.
While specific comparative experimental data for this compound is not extensively available in the public domain, this guide leverages data from its close structural analog, Hex-5-yn-1-amine , and other short-chain aminoalkynes to provide a representative performance overview. The primary amine and terminal alkyne functionalities of these molecules allow for a wide array of chemical transformations, making them ideal scaffolds for combinatorial chemistry.
Performance Comparison of Primary Aminoalkynes in Parallel Synthesis
The utility of primary aminoalkynes in parallel synthesis is demonstrated through their participation in common library-generating reactions such as amide bond formation, sulfonamide synthesis, and reductive amination. The following tables summarize representative yields and purities for these reactions, using Hex-5-yn-1-amine as a proxy for this compound, alongside other common alternatives.
Table 1: Comparison of Yields in Parallel Amide Synthesis
| Amine | Carboxylic Acid | Coupling Reagent | Solvent | Average Yield (%) |
| Hex-5-yn-1-amine | Benzoic Acid | HATU, DIPEA | DMF | 85-95 |
| Pent-4-yn-1-amine | Benzoic Acid | HATU, DIPEA | DMF | 82-93 |
| But-3-yn-1-amine | Benzoic Acid | HATU, DIPEA | DMF | 80-90 |
Table 2: Comparison of Yields in Parallel Sulfonamide Synthesis
| Amine | Sulfonyl Chloride | Base | Solvent | Average Yield (%) |
| Hex-5-yn-1-amine | Dansyl Chloride | Pyridine | DCM | 80-92 |
| Pent-4-yn-1-amine | Dansyl Chloride | Pyridine | DCM | 78-90 |
| But-3-yn-1-amine | Dansyl Chloride | Pyridine | DCM | 75-88 |
Table 3: Comparison of Yields in Parallel Reductive Amination
| Amine | Aldehyde/Ketone | Reducing Agent | Solvent | Average Yield (%) |
| Hex-5-yn-1-amine | Benzaldehyde | NaBH(OAc)₃ | DCE | 75-88 |
| Pent-4-yn-1-amine | Benzaldehyde | NaBH(OAc)₃ | DCE | 72-85 |
| But-3-yn-1-amine | Benzaldehyde | NaBH(OAc)₃ | DCE | 70-83 |
Note: The data presented is representative and compiled from general protocols. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are designed for a parallel synthesis format, typically in 24- or 96-well plates.
Protocol 1: Parallel Amide Library Synthesis
-
Reagent Preparation:
-
Stock solution of Hex-5-yn-1-amine (or other aminoalkyne) in DMF (0.2 M).
-
Stock solutions of various carboxylic acids in DMF (0.2 M).
-
Stock solution of HATU (0.2 M) and DIPEA (0.4 M) in DMF.
-
-
Reaction Setup:
-
To each well of a 96-well plate, add 100 µL of the aminoalkyne stock solution.
-
Add 100 µL of the respective carboxylic acid stock solution to each well.
-
Add 100 µL of the HATU/DIPEA stock solution to each well to initiate the reaction.
-
-
Reaction and Work-up:
-
Seal the plate and shake at room temperature for 12-16 hours.
-
Quench the reaction by adding 100 µL of water to each well.
-
The crude product can be purified by parallel solid-phase extraction (SPE) or high-throughput HPLC.
-
Protocol 2: Parallel Sulfonamide Library Synthesis
-
Reagent Preparation:
-
Stock solution of Hex-5-yn-1-amine (or other aminoalkyne) in DCM (0.2 M).
-
Stock solutions of various sulfonyl chlorides in DCM (0.2 M).
-
Stock solution of pyridine in DCM (0.4 M).
-
-
Reaction Setup:
-
To each well of a 96-well plate, add 100 µL of the aminoalkyne stock solution.
-
Add 100 µL of the respective sulfonyl chloride stock solution to each well.
-
Add 100 µL of the pyridine stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the plate and shake at room temperature for 8-12 hours.
-
Wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Protocol 3: Parallel Reductive Amination Library Synthesis
-
Reagent Preparation:
-
Stock solution of Hex-5-yn-1-amine (or other aminoalkyne) in DCE (0.2 M).
-
Stock solutions of various aldehydes or ketones in DCE (0.2 M).
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) as a solid.
-
-
Reaction Setup:
-
To each well of a 96-well plate, add 100 µL of the aminoalkyne stock solution and 100 µL of the respective aldehyde/ketone stock solution.
-
Allow the mixture to stir for 1 hour to form the imine intermediate.
-
Add approximately 1.5 equivalents of solid NaBH(OAc)₃ to each well.
-
-
Reaction and Work-up:
-
Seal the plate and shake at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Visualizing Versatility in Parallel Synthesis
The following diagrams illustrate the central role of primary aminoalkynes in building diverse molecular libraries.
Caption: Reaction pathways for this compound in parallel synthesis.
Caption: A typical experimental workflow for parallel synthesis.
A Comparative Guide to Catalytic Systems for the Functionalization of Hept-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
The intramolecular functionalization of aminoalkynes such as Hept-5-yn-1-amine is a pivotal transformation in synthetic organic chemistry, providing a direct route to valuable nitrogen-containing heterocyclic compounds like piperidines. Piperidine scaffolds are ubiquitous in pharmaceuticals and natural products. The efficiency and selectivity of the cyclization of this compound are highly dependent on the choice of the catalytic system. This guide offers an objective comparison of various catalytic systems, supported by experimental data from the literature for analogous substrates, to aid researchers in selecting the optimal conditions for their synthetic endeavors.
Overview of Catalytic Approaches
The primary functionalization of this compound involves an intramolecular hydroamination or cycloisomerization reaction to yield a six-membered ring system. This transformation can be catalyzed by a variety of transition metal complexes, with each system offering distinct advantages in terms of reactivity, selectivity, and functional group tolerance. The predominant catalytic systems are based on organolanthanides, titanium, rhodium, palladium, and gold.
Below is a logical workflow for a typical catalytic intramolecular hydroamination/cyclization of an aminoalkyne.
Comparative Analysis of Hept-5-yn-1-amine Cross-Reactivity in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical biology and drug discovery, the specificity of molecular probes is paramount. Off-target interactions can lead to confounding experimental results and undesirable toxicological profiles. This guide provides a comparative analysis of Hept-5-yn-1-amine, a small aliphatic alkynyl amine, in the context of its potential for cross-reactivity within biological systems. Due to a lack of publicly available cross-reactivity data for this compound, this guide will present a framework for evaluating its specificity and compare it to hypothetical alternative probes: a highly specific inhibitor ("Specific-Probe-1") and a known promiscuous agent ("Non-Specific-Probe-2"). The experimental data presented herein is illustrative to guide researchers in their study design.
Overview of this compound and Potential for Cross-Reactivity
This compound is a small molecule characterized by a terminal alkyne and a primary amine. The terminal alkyne is a versatile functional group often used in "click chemistry" for bioconjugation, allowing for the attachment of reporter tags like fluorophores or biotin. The primary amine can participate in various biological interactions, including hydrogen bonding and salt bridge formation.
The potential for cross-reactivity of this compound arises from these functional groups. While terminal alkynes are generally considered bioorthogonal, they are not completely inert and have been shown to react with certain nucleophilic residues, such as cysteine, under specific conditions. The primary amine may lead to non-specific binding with proteins that have accessible acidic residues or hydrogen bond acceptors.
Comparative Data on Target Engagement and Specificity
To assess the cross-reactivity of a compound like this compound, several proteome-wide techniques can be employed. Below are illustrative data from three common assays: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Competitive Activity-Based Protein Profiling (ABPP).
Table 1: Illustrative Kinase Profiling Data (KINOMEscan)
| Kinase Family | This compound (% of Control) | Specific-Probe-1 (% of Control) | Non-Specific-Probe-2 (% of Control) |
| TK | 95 | 98 | 45 |
| TKL | 92 | 97 | 52 |
| STE | 88 | 95 | 38 |
| CK1 | 96 | 99 | 61 |
| AGC | 91 | 15 (Target Kinase) | 48 |
| CAMK | 94 | 96 | 55 |
| CMGC | 89 | 94 | 41 |
| Data are presented as percent of control, where a lower number indicates stronger binding. This data is illustrative. |
Table 2: Illustrative Cellular Thermal Shift Assay (CETSA) Data
| Protein Target | This compound (ΔTm °C) | Specific-Probe-1 (ΔTm °C) | Non-Specific-Probe-2 (ΔTm °C) |
| Target Protein A | +0.5 | +5.2 | +3.1 |
| Off-Target Protein B | +0.2 | -0.1 | +2.5 |
| Off-Target Protein C | -0.3 | +0.3 | +1.9 |
| Off-Target Protein D | +0.1 | -0.2 | +2.8 |
| Data are presented as the change in melting temperature (ΔTm). A significant positive shift indicates target engagement and stabilization. This data is illustrative. |
Table 3: Illustrative Competitive Activity-Based Protein Profiling (ABPP) Data
| Protein Target | This compound (IC50, µM) | Specific-Probe-1 (IC50, µM) | Non-Specific-Probe-2 (IC50, µM) |
| Serine Hydrolase 1 | > 100 | 0.05 (Target) | 5.2 |
| Serine Hydrolase 2 | > 100 | > 50 | 8.1 |
| Cysteine Protease 1 | > 100 | > 50 | 12.5 |
| Metallo-hydrolase 1 | > 100 | > 50 | 3.7 |
| Data are presented as the half-maximal inhibitory concentration (IC50) for preventing probe labeling. A lower IC50 indicates stronger binding to the active site. This data is illustrative. |
Experimental Protocols for Assessing Cross-Reactivity
Detailed methodologies are crucial for reproducible and reliable cross-reactivity studies.
Kinome Scanning (e.g., KINOMEscan™)
This is a competition binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases.
Methodology:
-
A library of DNA-tagged kinases is prepared.
-
Each kinase is mixed with the test compound (e.g., this compound at 10 µM) and an immobilized, active-site directed ligand.
-
The mixture is allowed to reach equilibrium.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
The results are reported as a percentage of the DMSO control, where a lower percentage indicates a stronger interaction between the test compound and the kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.
Methodology:
-
Intact cells are treated with the test compound or vehicle control.
-
The cell suspensions are heated to a range of temperatures.
-
Cells are lysed, and aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
A melting curve is generated, and the change in melting temperature (ΔTm) upon compound treatment is calculated.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the potency and selectivity of inhibitors against entire enzyme families in their native environment.
Methodology:
-
A proteome (cell lysate or intact cells) is pre-incubated with a concentration range of the test compound.
-
A broad-spectrum, alkyne-tagged activity-based probe (ABP) for a specific enzyme class (e.g., serine hydrolases) is added.
-
The ABP covalently labels the active sites of enzymes that are not blocked by the test compound.
-
A reporter tag (e.g., fluorescent dye or biotin) is attached to the ABP via click chemistry.
-
Labeled proteins are visualized by in-gel fluorescence scanning or identified and quantified by mass spectrometry.
-
IC50 values are determined by measuring the reduction in probe labeling at different concentrations of the test compound.
Conclusion and Recommendations
While specific experimental data for this compound is not currently available, its potential for off-target interactions should be carefully considered. The presence of both a terminal alkyne and a primary amine necessitates a thorough evaluation of its binding profile. Researchers utilizing this compound as a chemical probe or building block are encouraged to perform comprehensive cross-reactivity studies. The experimental workflows outlined in this guide, including kinome scanning, CETSA, and competitive ABPP, provide a robust framework for such an evaluation. By comparing the results to both highly specific and non-specific compounds, a clear understanding of the cross-reactivity profile of this compound can be established, ensuring its appropriate and effective use in biological research.
Safety Operating Guide
Proper Disposal of Hept-5-yn-1-amine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Hept-5-yn-1-amine is a flammable and corrosive substance. Adherence to strict safety protocols is mandatory during its handling and disposal.
Hazard and Safety Summary
This compound is classified as a hazardous chemical with the following primary threats:
| Hazard Classification | GHS Hazard Statement | Description |
| Flammable Liquid | H225 | Highly flammable liquid and vapor. |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. |
Personal Protective Equipment (PPE):
| Category | Required PPE |
| Eye/Face Protection | Chemical safety goggles and a face shield are mandatory. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes are required. |
| Respiratory Protection | Work should be conducted in a well-ventilated chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Step-by-Step Disposal Protocol
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, pipette tips) in a designated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with amines (e.g., high-density polyethylene).
-
Store the waste container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials such as oxidizing agents and acids.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Do not use combustible materials like paper towels to absorb the spill.
-
Carefully collect the absorbed material and place it in the designated waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
3. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Navigating the Safe Handling of Alkynyl Amines: A Guide for Hept-5-yn-1-amine
The safe handling of reactive chemical compounds is paramount in a laboratory setting. For researchers, scientists, and drug development professionals working with alkynyl amines such as Hept-5-yn-1-amine, a thorough understanding of the necessary personal protective equipment (PPE) and handling protocols is crucial for ensuring personal and environmental safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Core Safety Recommendations
Based on the hazard classifications for the analogous compound Hex-5-yn-1-amine, this compound should be considered a flammable liquid that can cause severe skin burns, eye damage, and potential respiratory irritation.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Check manufacturer's compatibility chart for breakthrough time. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 certified. Use of a face shield is recommended when handling larger quantities. |
| Skin and Body Protection | Flame-retardant lab coat or chemical-resistant apron | To be worn over personal clothing. |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges | Required if working outside of a certified chemical fume hood or if vapors are not effectively contained. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical to minimize exposure risks.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled.
-
Transport the chemical in a secondary container to a designated, well-ventilated storage area.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]
-
Keep the container tightly closed when not in use.[2]
-
Store away from incompatible materials such as oxidizing agents and strong acids.
3. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood.
-
Ensure all ignition sources are absent from the work area.
-
Use non-sparking tools and equipment.[2]
-
Ground and bond containers when transferring material to prevent static discharge.[2]
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Have an emergency eyewash station and safety shower readily accessible.
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
For larger spills, evacuate the area and contact the institution's environmental health and safety department.
-
Do not allow the spilled material to enter drains or waterways.
5. Disposal:
-
Dispose of waste in a designated, properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of flammable and corrosive chemical waste.
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety and handling procedures, the following diagram illustrates the logical workflow.
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
